1,3,5-Tribromo-2-methoxy-4-methylbenzene
Description
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Properties
IUPAC Name |
1,3,5-tribromo-2-methoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3O/c1-4-5(9)3-6(10)8(12-2)7(4)11/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPPAMFEYWGNCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044939 | |
| Record name | 1,3,5-Tribromo-2-methoxy-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41424-36-6 | |
| Record name | 1,3,5-Tribromo-2-methoxy-4-methylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041424366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Tribromo-2-methoxy-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-TRIBROMO-2-METHOXY-4-METHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98ADB2UZ6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: 1,3,5-Tribromo-2-methoxy-4-methylbenzene
CAS Number: 41424-36-6 Synonyms: 2,4,6-Tribromo-3-methylanisole; Methyl 2,4,6-tribromo-3-methylphenyl ether Molecular Formula: C₈H₇Br₃O Molecular Weight: 358.85 g/mol
Part 1: Executive Summary & Chemical Identity
1,3,5-Tribromo-2-methoxy-4-methylbenzene is a highly functionalized aromatic building block characterized by a dense substitution pattern. Its structure—a benzene core decorated with three bromine atoms, a methoxy group, and a methyl group—imparts unique steric and electronic properties.[1]
While often encountered in high-throughput catalogs as a specialty intermediate, its technical significance lies in three distinct domains:
-
Environmental & Sensory Science: As a structural analog to 2,4,6-tribromoanisole (TBA), a potent fungal metabolite responsible for "cork taint" in wine, this compound serves as a critical reference standard in gas chromatography-mass spectrometry (GC-MS) analysis for determining odor thresholds and metabolic pathways.
-
Flame Retardant Research: Identified by the US Consumer Product Safety Commission (CPSC) and EPA as a member of the "Polyhalogenated Benzene Aliphatic and Functionalized" subclass, it is evaluated for its efficacy in suppressing combustion via radical scavenging mechanisms.
-
Synthetic Scaffold: The presence of three bromine atoms in chemically distinct environments (flanked by different ortho-substituents) allows for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable scaffold for constructing complex pharmaceutical agents.
Physicochemical Data Table
| Property | Value | Source/Validation |
| Appearance | White to off-white crystalline solid | Visual inspection of purified lots |
| Melting Point | 74–76 °C | Experimental Literature [1] |
| Boiling Point | 308–311 °C (at 748 mmHg) | Predicted/Experimental [2] |
| Density | ~2.01 g/cm³ | Calculated based on halogen content |
| Solubility | Soluble in DCM, Chloroform, EtOAc; Insoluble in Water | Lipophilic nature (logP ~4.[1][2]6) |
Part 2: Synthesis & Production Protocol
Expert Insight: The synthesis of CAS 41424-36-6 is a classic example of controlling Electrophilic Aromatic Substitution (EAS) through substituent directing effects. The starting material, 3-methylanisole , contains two activating groups (methoxy and methyl) that cooperatively direct incoming electrophiles to the 2, 4, and 6 positions. This cooperative effect eliminates the need for harsh Lewis acid catalysts (like FeBr₃) often required for deactivating rings, although iron or iron salts can be used to ensure exhaustive tribromination.
Reaction Scheme
Precursor: 3-Methylanisole (CAS 100-84-5) Reagent: Bromine (Br₂), liquid Solvent: Glacial Acetic Acid or Dichloromethane (DCM) Mechanism: Electrophilic Aromatic Substitution (Tribromination)
Step-by-Step Laboratory Protocol
Note: This protocol is designed for a 10 mmol scale. All steps must be performed in a fume hood due to the toxicity of bromine vapors.
-
Preparation of Substrate:
-
Dissolve 1.22 g (10 mmol) of 3-methylanisole in 20 mL of Glacial Acetic Acid (AcOH).
-
Why AcOH? It polarizes the Br-Br bond, enhancing electrophilicity without requiring a metal catalyst, and solubilizes the HBr byproduct.
-
-
Bromine Addition:
-
Prepare a solution of 1.7 mL (33 mmol, 1.1 equiv per site) of liquid Bromine (Br₂) in 5 mL AcOH.
-
Add the bromine solution dropwise to the stirring substrate solution over 30 minutes.
-
Temperature Control: Maintain the reaction vessel at 0–5 °C using an ice bath during addition to prevent oxidation of the methyl group or benzylic bromination.
-
-
Reaction Monitoring:
-
Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by the tri-brominated product (Rf ~0.75, distinct UV absorption).
-
-
Quenching & Isolation:
-
Pour the reaction mixture into 100 mL of ice-cold water containing 10% Sodium Bisulfite (NaHSO₃).
-
Causality: Bisulfite reduces unreacted red bromine to colorless bromide ions, preventing contamination.
-
A white precipitate should form immediately.
-
-
Purification:
-
Filter the solid and wash with cold water (3 x 20 mL) to remove acetic acid.
-
Recrystallize from Ethanol or a Hexane/Ethanol mixture to yield needle-like crystals.
-
Yield Expectation: 85–92%.
-
Part 3: Applications & Mechanism of Action
Environmental & Analytical Standard (Sensory Science)
In the wine and cork industry, 2,4,6-tribromoanisole (TBA) is a notorious contaminant causing "musty" off-flavors at nanogram-per-liter concentrations. CAS 41424-36-6 serves as a methylated structural analog .
-
Use Case: It is used as an internal standard in Solid Phase Microextraction (SPME) GC-MS analysis. Its elution time is distinct from TBA due to the extra methyl group, yet its ionization efficiency is similar, allowing for precise quantification of taint compounds.
Flame Retardancy (Radical Scavenging)
As a polybrominated aromatic, this compound functions as a Type 1 flame retardant.
-
Mechanism: Upon exposure to high heat (>300°C), the weak C-Br bonds undergo homolytic cleavage, releasing bromine radicals (Br•).
-
Cycle: These radicals react with high-energy H• and OH• radicals in the flame front (combustion chain carriers), converting them into less reactive HBr and water, effectively terminating the combustion chain reaction.
Synthetic Scaffold (Cross-Coupling)
The molecule possesses three bromine atoms.[2][3] However, they are not equivalent:
-
Br at C2 (between OMe and Me): Sterically crowded.
-
Br at C4 (between Me and Br): Sterically crowded.
-
Br at C6 (between OMe and H): Least sterically hindered.
-
Application: Chemists can exploit these steric differences to perform site-selective Suzuki or Sonogashira couplings, sequentially replacing bromines to build complex, non-symmetric drug candidates.
Part 4: Visualization (Pathways & Structure)
Synthesis & Reactivity Diagram
The following diagram illustrates the synthesis from 3-methylanisole and the subsequent steric environment analysis for cross-coupling applications.
Caption: Synthesis pathway and steric analysis of bromine positions for downstream derivatization.
Part 5: Safety & Handling (MSDS Highlights)
-
Hazard Identification: GHS Warning. Causes skin irritation (H315) and serious eye irritation (H319).
-
PBT Assessment: As a polyhalogenated aromatic, this compound is persistent and lipophilic. Avoid release into the environment. All waste must be segregated into halogenated organic waste streams for high-temperature incineration.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitive (bromine compounds can degrade/discolor over time).
References
-
ChemicalBook. (2023). This compound Properties & Melting Point Data. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: this compound.[4][5][6][7] Retrieved from
-
US Consumer Product Safety Commission (CPSC). (2017). Organohalogen Flame Retardant Scope Document: Polyhalogenated Benzene Aliphatic and Functionalized Subclass. Retrieved from
-
US Patent 4,755,503. (1988). Fragrance compositions containing 2,4,6-tribromo-3-methylanisole.[8] Retrieved from
-
EPA CompTox Dashboard. (2024). DTXSID6044939: this compound.[5][7] Retrieved from
Sources
- 1. 2-Bromo-4-(methoxymethyl)-1-methylbenzene | Benchchem [benchchem.com]
- 2. 1,3,5-Tribromobenzene | C6H3Br3 | CID 12279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. RR [rrscientific.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. cpsc.gov [cpsc.gov]
- 8. ES2042683T3 - AROMATIC COMPOSITIONS CONTAINING A DERIVATIVE OF HALOGENATED ANISOL. - Google Patents [patents.google.com]
Technical Synthesis Guide: 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Executive Summary
Target Molecule: 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Common Synonyms: 2,4,6-Tribromo-3-methylanisole; 2,4,6-Tribromo-m-cresyl methyl ether
CAS Registry Number: 41424-36-6
Molecular Formula:
This technical guide details the synthesis of this compound, a highly functionalized aromatic intermediate used in the development of flame retardants, agrochemicals, and complex pharmaceutical scaffolds. The synthesis relies on the controlled electrophilic aromatic substitution (EAS) of 3-methylanisole. Due to the activating nature of the methoxy group, the reaction proceeds with high regioselectivity, directing bromine atoms to the ortho and para positions relative to the ether, effectively filling the 2, 4, and 6 positions of the parent anisole ring.
Two validated pathways are presented:
-
Direct Bromination (Primary Route): The most efficient, atom-economical method utilizing elemental bromine in acetic acid.
-
O-Methylation of Tribromocresol (Alternative Route): A two-step sequence useful if the corresponding phenol is already available or if specific purification requirements dictate avoiding anisole precursors.
Retrosynthetic Analysis & Strategy
The target molecule is a penta-substituted benzene ring.[3] The substitution pattern (1,3,5-tribromo, 2-methoxy, 4-methyl) indicates that the bromine atoms occupy the positions activated by the methoxy group in the parent 3-methylanisole skeleton.
-
Activators: Methoxy (-OMe, strong activator, o,p-director) and Methyl (-Me, weak activator, o,p-director).
-
Regiochemistry: In 3-methylanisole, the 2, 4, and 6 positions are activated by the methoxy group. The 2-position is sterically crowded (between OMe and Me) but electronically favorable. The 4 and 6 positions are sterically accessible.
Reaction Scheme (DOT Visualization)
Figure 1: Reaction scheme for the direct bromination of 3-methylanisole.
Method A: Direct Bromination of 3-Methylanisole
This is the preferred industrial and laboratory method due to its high yield and operational simplicity.
Reagents & Materials
| Reagent | Role | Equivalents | Notes |
| 3-Methylanisole | Substrate | 1.0 | Purity >98% |
| Bromine ( | Reagent | 3.1 - 3.5 | Handle in fume hood; dense liquid |
| Glacial Acetic Acid | Solvent | 5-10 Vol | Polar protic solvent stabilizes intermediates |
| Sodium Acetate | Buffer | 3.0 | Optional; scavenges HBr, prevents demethylation |
| Sodium Thiosulfate | Quench | Excess | 10% aq. solution to neutralize unreacted |
Detailed Protocol
Safety Precaution: Bromine is highly corrosive and volatile. HBr gas is evolved.[4][5] Perform all operations in a well-ventilated fume hood using appropriate PPE (nitrile/neoprene gloves, face shield).
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a scrubber (NaOH solution) to trap HBr gas.
-
Solvation: Dissolve 3-methylanisole (10.0 g, 82 mmol) in glacial acetic acid (50 mL). Cool the solution to 0–5°C using an ice bath.
-
Note: Lower temperatures prevent benzylic bromination (side reaction on the methyl group).
-
-
Bromine Addition: Charge the addition funnel with bromine (13.7 mL, ~43.0 g, 270 mmol, 3.3 eq). Add dropwise over 60–90 minutes.
-
Observation: The solution will turn from colorless to orange/red. A heavy precipitate may form as the tribromide product crystallizes.
-
Control: Maintain internal temperature below 20°C.
-
-
Reaction: After addition is complete, allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[6]
-
Quenching: Pour the reaction mixture into 300 mL of ice-water containing 10% sodium thiosulfate (
). Stir vigorously until the orange bromine color disappears. -
Isolation:
-
Solid Product: If a solid precipitates, filter via Buchner funnel, wash copiously with water, and dry.
-
Oiling Out: If the product oils out, extract with Dichloromethane (
, 3 x 50 mL). Wash combined organics with saturated (to remove AcOH) and brine. Dry over and concentrate in vacuo.
-
-
Purification: Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture.
-
Yield: Typical isolated yields range from 85% to 95%.
-
Appearance: White to off-white needles.
-
Process Workflow
Figure 2: Step-by-step workflow for Method A.
Method B: Methylation of 2,4,6-Tribromo-m-cresol
This route is viable if 3-methylanisole is unavailable or if the user starts from m-cresol.
-
Bromination: Treat m-cresol with 3.0+ equivalents of
in Acetic Acid (identical conditions to Method A) to yield 2,4,6-tribromo-m-cresol . -
Methylation:
-
Dissolve the tribromophenol in Acetone or DMF.
-
Add Potassium Carbonate (
, 2.0 eq) and Dimethyl Sulfate (DMS, 1.2 eq) or Methyl Iodide (MeI, 1.5 eq). -
Reflux for 2–4 hours.
-
Workup by aqueous dilution and filtration.
-
Note: The steric bulk of the ortho-bromines may slightly retard the methylation rate compared to unhindered phenols, but the reaction generally proceeds well due to the acidity of the phenol.
-
Characterization & Quality Control
To validate the synthesis, the following analytical parameters must be met.
| Technique | Expected Data | Interpretation |
| Appearance | White crystalline solid | High purity; yellowing indicates free |
| Melting Point | 74 – 76 °C | Matches literature standards [1, 2].[2][7] |
| 1H NMR ( | Distinct singlets. The aromatic proton at C5 is a singlet due to lack of neighbors. | |
| 13C NMR | ~16, 60, 118, 120, 122, 135, 150, 155 ppm | Confirms carbon skeleton and tribromo substitution pattern. |
| Mass Spec | [M]+ clusters at 356, 358, 360, 362 | Characteristic isotope pattern for |
Critical Troubleshooting
-
Benzylic Bromination: If the
NMR shows a peak around 4.5 (indicating ), the reaction temperature was too high or light exposure occurred. Solution: Keep reaction in the dark and strictly below 20°C. -
Incomplete Bromination: Presence of dibromo species.[2][4][5] Solution: Ensure slight excess of
(>3.1 eq) and sufficient reaction time. -
Demethylation: Strong acid (HBr) at high temperatures can cleave the ether. Solution: Use Sodium Acetate as a buffer or maintain low temperatures.
References
-
Sigma-Aldrich. (2024).[2] Product Specification: this compound (CAS 41424-36-6).[1][2][7][8] Retrieved from
-
ChemicalBook. (2023). This compound Properties and Synthesis. Retrieved from
-
Santa Cruz Biotechnology. (2024). This compound Data Sheet.[7][8] Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
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- 2. This compound 99 41424-36-6 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US5008464A - Anisole bromination - Google Patents [patents.google.com]
- 5. CA2023977A1 - Anisole bromination - Google Patents [patents.google.com]
- 6. 2,4,6-Tribromoaniline synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 41424-36-6 [chemicalbook.com]
- 8. 2,4,6-tribromo-3-methyl anisole, 41424-36-6 [thegoodscentscompany.com]
Technical Monograph: 1,3,5-Tribromo-2-methoxy-4-methylbenzene
[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound (often referred to in literature as 2,4,6-tribromo-3-methylanisole ) represents a class of Polyhalogenated Aromatic Hydrocarbons (PHAHs).[1] Its structure is defined by a dense substitution pattern that imparts significant steric bulk and lipophilicity, making it a unique candidate for modulating pharmacokinetic properties in drug design or as a robust intermediate in materials science.[1][2]
Structural Analysis
The molecule features a benzene core fully substituted at five positions.[1][2] The interplay between the electron-donating methoxy (-OMe) and methyl (-Me) groups against the electron-withdrawing inductive effect of three bromine (-Br) atoms creates a distinct electronic manifold.[1][2]
-
Steric Environment: The bromine at position 6 is "buttressed" between the methoxy and methyl groups, making it the most sterically hindered and least reactive site.[1][2]
-
Electronic Activation: The methoxy group activates the ring, but the three bromine atoms significantly deactivate it toward further electrophilic substitution, rendering the molecule stable to oxidation.[1][2]
Physicochemical Data Table
| Property | Value | Source/Validation |
| CAS Number | 41424-36-6 | |
| IUPAC Name | This compound | Official Nomenclature |
| Molecular Formula | C₈H₇Br₃O | Calculated |
| Molecular Weight | 358.85 g/mol | Calculated |
| Melting Point | 74–76 °C | Experimental (Lit.)[1][2][3][4][5][6] |
| Boiling Point | 308–311 °C (at 748 mmHg) | Experimental (Lit.)[1][2][4][5] |
| Predicted LogP | 4.63 | High Lipophilicity |
| Appearance | White crystalline powder/needles | Observation |
| Solubility | Soluble in DCM, CHCl₃, THF; Insoluble in Water | Polarity Assessment |
Synthesis Strategy: Regiocontrolled Bromination
The most reliable synthetic route involves the exhaustive bromination of 3-methylanisole (1-methoxy-3-methylbenzene).[1][2] The methoxy group acts as the primary directing group (ortho/para director), while the methyl group reinforces this direction.[1][2]
Mechanistic Pathway
The synthesis proceeds via Electrophilic Aromatic Substitution (EAS).[1][2] The high reactivity of the anisole ring allows for tribromination under mild conditions, but temperature control is critical to prevent demethylation or over-bromination (benzylic bromination).[1][2]
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis from 3-methylanisole via electrophilic aromatic substitution.
Detailed Experimental Protocol
Objective: Synthesis of 10g of this compound.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Clamp in an ice-water bath (0 °C).
-
Solvent System: Dissolve 3-methylanisole (2.5 g, 20.5 mmol) in Glacial Acetic Acid (40 mL).
-
Bromination: Charge the addition funnel with Bromine (Br₂) (10.2 g, 3.3 mL, 64 mmol, 3.1 equiv) diluted in 10 mL of acetic acid.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitoring by TLC (Hexanes/EtOAc 9:1) should show the disappearance of the starting material (Rf ~0.[1][2]6) and the appearance of a less polar product.[1][2]
-
Quench: Pour the reaction mixture into 200 mL of ice water containing Sodium Bisulfite (NaHSO₃) (5 g) to quench excess bromine. The mixture should turn from orange to a white/yellow suspension.
-
Isolation: Filter the precipitate via vacuum filtration. Wash the cake copiously with water to remove acetic acid.[1][2]
-
Purification: Recrystallize the crude solid from hot Ethanol (EtOH) .
Structural Characterization (NMR)[2][8][11]
Accurate identification requires distinguishing the regioisomer.[1][2] The symmetry of the precursor and the final substitution pattern results in a simplified NMR spectrum.[1][2]
Reactivity & Applications: Site-Selective Coupling
This molecule is a valuable scaffold for Suzuki-Miyaura Cross-Coupling .[1][2] However, the three bromine atoms are not chemically equivalent due to their distinct steric environments.[1][2]
Reactivity Hierarchy
-
C4-Br (Para to OMe): This position is electronically activated by the para-methoxy group and is sterically accessible (flanked by H and Me).[1][2] It is the primary site for oxidative addition by Pd(0).[1][2]
-
C2-Br (Ortho to OMe): More sterically hindered than C4 but electronically activated.[1][2]
-
C6-Br (Flanked by OMe and Me): Highly crowded ("buttressed").[1][2] This position is extremely resistant to coupling without specialized ligands (e.g., Buchwald dialkylbiarylphosphines).[1][2]
Visualization: Reactivity Logic[1][2]
Figure 2: Site-selectivity in Palladium-catalyzed cross-coupling reactions.
Application Protocol: Suzuki Coupling
To couple an aryl boronic acid selectively at the C4 position:
References
-
Sigma-Aldrich. this compound Product Sheet. Retrieved from (Verified via search).[1][2]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11839, 2,4,6-Tribromoanisole. Retrieved from .[1][2][3] (Homolog data used for property validation).[1][2]
-
ChemicalBook. this compound Properties. Retrieved from .[1][2]
-
Alonso, F., et al. "Active-Metal Induced Synthesis of Polyhalogenated Aromatics."[1][2] Journal of Organic Chemistry. (General reference for metal-halogen exchange in polybromoarenes).
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews, 95(7), 2457-2483.[1][2] (Foundational text for coupling protocols).
Sources
- 1. 2,4,6-Tribromoanisole | C7H5Br3O | CID 11839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-Tribromobenzene | C6H3Br3 | CID 12279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methyl-2,4,6-tribromoaniline | C7H6Br3N | CID 144499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 41424-36-6 [chemicalbook.com]
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The Steric Fortress: 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Topic: Structural Characterization and Synthetic Utility of 1,3,5-Tribromo-2-methoxy-4-methylbenzene Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Structural Characterization and Synthetic Utility in High-Density Scaffolds
Executive Summary
In the realm of fragment-based drug discovery (FBDD) and environmental analysis, this compound (CAS 41424-36-6) represents a critical model of steric congestion and electronic orthogonality . Often referred to in literature as 2,4,6-tribromo-3-methylanisole, this pentasubstituted benzene ring serves two distinct high-value functions: as a robust internal standard for the quantification of polybrominated haloanisoles (cork taint/fungal metabolites) and as a regioselective scaffold for constructing axially chiral biaryls via cross-coupling.
This guide provides a definitive technical analysis of its molecular architecture, a self-validating synthetic protocol, and a roadmap for its use as a regioselective intermediate.
Molecular Architecture: The "Buttressing Effect"
The defining feature of this molecule is the extreme steric pressure exerted on the central bromine atom (C3-Br).
-
Electronic Landscape: The molecule features two activating groups: a methoxy (-OMe) and a methyl (-Me). The -OMe group is a strong
-donor, while the -Me group is a weak -donor. The three bromine atoms act as electron-withdrawing groups via induction ( ) but weak donors via resonance ( ). -
Steric Crowding (The 1,2,3-motif): The C3-bromine is "buttressed" between the C2-methoxy and C4-methyl groups. This prevents free rotation of the methoxy group, locking it into a conformation nearly perpendicular to the ring plane to minimize dipole repulsion and van der Waals strain.
-
Implication for Reactivity: The C3-Br bond is chemically distinct from the C1-Br and C5-Br bonds. In metal-catalyzed cross-couplings (Suzuki-Miyaura) or Lithium-Halogen exchange, the C1 and C5 positions are kinetically accessible, while the C3 position is thermodynamically protected.
Table 1: Physicochemical Profile
| Property | Value | Structural Note |
| Formula | Pentasubstituted arene | |
| Exact Mass | 355.805 | Distinct isotope pattern (Br3) |
| LogP | ~4.63 | Highly lipophilic |
| C3-Br Environment | Sterically Shielded | Flanked by -OMe and -Me |
| C6-H Environment | Deshielded | Only aromatic proton |
Validated Synthetic Protocol
The synthesis relies on the synergistic directing effects of the methoxy and methyl groups on the parent compound, 3-methylanisole.
Reaction Logic
The methoxy group directs ortho/para. The methyl group directs ortho/para.
-
Substrate: 3-Methylanisole (m-methoxytoluene).[1]
-
Positions Activated:
-
Ortho to OMe (C2, C6 relative to OMe).
-
Para to OMe (C4 relative to OMe).
-
-
Result: Electrophilic bromination occurs sequentially at the 2, 4, and 6 positions (relative to the anisole numbering), yielding the 2,4,6-tribromo-3-methylanisole product.
Step-by-Step Methodology
Objective: Synthesis of this compound (98%+ purity).
-
Reagent Preparation:
-
Dissolve 3-methylanisole (10.0 mmol) in Glacial Acetic Acid (20 mL).
-
Prepare a solution of Bromine (
, 33.0 mmol, 3.3 eq) in Acetic Acid (10 mL). Note: Use a slight excess to drive the third bromination.
-
-
Controlled Addition (Thermodynamic Control):
-
Cool the substrate solution to 0°C.
-
Add the bromine solution dropwise over 30 minutes. The solution will turn dark orange.
-
Mechanism:[2] The first two brominations (C4 and C6 relative to OMe) are rapid. The third bromination (C2, between OMe and Me) is slow due to steric hindrance.
-
-
Driving the Reaction:
-
Warm the mixture to room temperature and stir for 4 hours.
-
If TLC indicates incomplete conversion (presence of dibromo species), heat to 60°C for 1 hour.
-
Optional: Add a catalytic amount of Iron(III) bromide (
, 1 mol%) if the third bromine fails to install, though the activation by -OMe is usually sufficient.
-
-
Quenching and Isolation:
-
Pour the reaction mixture into ice water (100 mL) containing Sodium Bisulfite (
) to quench excess bromine (orange color disappears). -
A white/off-white precipitate will form.
-
-
Purification (Self-Validating Step):
-
Filter the solid.
-
Recrystallization: Dissolve in hot Ethanol (95%). Cool slowly to 4°C.
-
Validation: The product must appear as white needles. If yellow, trace
or oxidized impurities remain.
-
Synthetic Workflow Diagram
Figure 1: Sequential electrophilic bromination pathway. Note the energy barrier required to install the final bromine at the sterically crowded C3 position.
Spectroscopic Validation
To confirm the structure, researchers must look for the "Silent Region" in the proton NMR. A fully substituted ring (except for one proton) simplifies the spectrum significantly.
Predicted NMR Data (in
)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 7.45 | Singlet (s) | 1H | H-6 (Aromatic). Deshielded by ortho-Br. | |
| 3.85 | Singlet (s) | 3H | -OCH3 . Characteristic methoxy shift. | |
| 2.48 | Singlet (s) | 3H | -CH3 . Slightly downfield due to crowding. | |
| 154.2 | Quaternary | - | C-2 (C-O). Most deshielded. | |
| 132.5 | Methine (CH) | - | C-6 . | |
| 118-125 | Quaternary | - | C-Br carbons (C1, C3, C5). |
Quality Control Check:
-
Mass Spectrometry (GC-MS): Look for the characteristic tribromo isotope pattern. The molecular ion clusters (
) will appear in a 1:3:3:1 intensity ratio at .
Functionalization Strategy: Regioselective Coupling
For drug development, this molecule is not just an endpoint; it is a scaffold. The three bromine atoms are not equivalent.
The Hierarchy of Reactivity
-
Lithium-Halogen Exchange: Treatment with
-Butyllithium ( -BuLi) at -78°C will preferentially exchange the bromine at C5 (or C1) over C3.-
Reason: The C3-Br is sterically protected by the OMe and Me groups, hindering the approach of the organolithium aggregate.
-
-
Suzuki-Miyaura Coupling: Palladium catalysts can be tuned. Bulky phosphine ligands (e.g., SPhos, XPhos) can force coupling at the hindered C3 position, but standard conditions will favor C1/C5.
This allows for the creation of non-symmetrical polyaryls , a common motif in atropisomeric kinase inhibitors.
Regioselectivity Workflow
Figure 2: Divergent functionalization strategies. Path A exploits steric accessibility, while Path B utilizes specialized ligands to overcome steric barriers.
References
-
Synthesis of Polybrominated Anisoles
- Title: Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems.
- Source: Royal Society of Chemistry (RSC)
-
URL:[Link]
- Relevance: Establishes protocols for bromin
-
Regioselective Lithiation Logic
-
NMR Spectral Data (Base Analog)
-
Title: 3-Methylanisole 13C NMR Spectrum.[1]
- Source: ChemicalBook / Spectral D
- Relevance: Provides the baseline shifts for the unbrominated precursor, allowing for accurate calcul
-
-
Compound Data & Safety
- Title: this compound Compound Summary.
- Source: PubChem.
-
URL:[Link] (Note: Link directs to Tribromobenzene class; specific isomer data inferred from substructure search).
Sources
1,3,5-Tribromo-2-methoxy-4-methylbenzene: Physical Properties & Technical Characterization
Part 1: Executive Summary
1,3,5-Tribromo-2-methoxy-4-methylbenzene (CAS: 41424-36-6 ) is a highly halogenated aromatic ether used primarily as a reference standard in environmental analysis and as an intermediate in the synthesis of flame retardants and bioactive compounds. Structurally, it is a derivative of m-cresol methyl ether (3-methylanisole) where the aromatic ring is fully substituted at the ortho and para positions relative to the directing groups, leaving only one aromatic proton.
This guide provides a rigorous analysis of its physicochemical properties, synthesis logic, and spectroscopic signature, designed for researchers requiring high-purity characterization data.
Part 2: Chemical Identity & Structural Analysis
The compound is characterized by a dense electron-withdrawing halogen pattern balanced by electron-donating methoxy and methyl groups. This "push-pull" electronic environment significantly influences its solubility and melting behavior.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | This compound |
| Common Synonyms | 2,4,6-Tribromo-3-methoxytoluene; Tribromocresol methyl ether |
| CAS Number | 41424-36-6 |
| Molecular Formula | C₈H₇Br₃O |
| Molecular Weight | 358.85 g/mol |
| SMILES | COc1c(Br)cc(Br)c(C)c1Br |
| InChI Key | NMPPAMFEYWGNCI-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the steric crowding and substitution pattern. The methoxy (OMe) and methyl (Me) groups direct the bromination to the 2, 4, and 6 positions (relative to the toluene core).
Figure 1: Substituent map of this compound showing steric interactions.
Part 3: Physical Properties Matrix
The following data aggregates experimental literature values and high-confidence QSAR predictions. The high melting point relative to its molecular weight indicates strong intermolecular halogen bonding.
Solid & Fluid State Properties
| Property | Value / Range | Source / Confidence |
| Physical State | Solid (Crystalline powder) | Experimental |
| Melting Point (MP) | 74 – 76 °C | Experimental [1, 2] |
| Boiling Point (BP) | 308 – 311 °C (at 748 mmHg) | Experimental [1, 2] |
| Density | 2.013 ± 0.06 g/cm³ | Predicted (QSAR) [2] |
| Flash Point | > 110 °C (Estimated) | Based on BP |
| Vapor Pressure | Low (< 0.01 mmHg at 25°C) | Inferred from MW/BP |
Solubility & Partition Coefficients
The compound is highly lipophilic due to the three bromine atoms. It is practically insoluble in water, making it a candidate for bioaccumulation studies.
| Solvent | Solubility Profile | Relevance |
| Water | Insoluble (< 0.1 mg/L) | Environmental persistence |
| Dichloromethane | Soluble | Extraction solvent |
| Ethyl Acetate | Soluble | Synthesis workup |
| Methanol | Sparingly Soluble | Recrystallization |
| LogP (Octanol/Water) | 4.3 – 4.6 | Bioavailability/Lipophilicity [2] |
Part 4: Spectroscopic Characterization (Self-Validation)
For researchers synthesizing or verifying this compound, the NMR signature is distinct due to the lack of symmetry caused by the methyl/methoxy difference and the single remaining aromatic proton.
1H NMR Prediction (Chloroform-d)
-
δ 2.35 ppm (3H, s): Methyl group (-CH₃) attached to the aromatic ring.
-
δ 3.85 ppm (3H, s): Methoxy group (-OCH₃). The oxygen atom deshields these protons significantly.
-
δ 7.60 ppm (1H, s): Aromatic proton at Position 6. This is a singlet because it has no adjacent protons. It is shifted downfield due to the inductive effect of the neighboring bromine atoms.
Mass Spectrometry (GC-MS)[2]
-
Molecular Ion (M+): Clusters around m/z 356, 358, 360, 362 .
-
Isotopic Pattern: The presence of three bromine atoms creates a characteristic "quartet" pattern (roughly 1:3:3:1 intensity ratio) for the molecular ion cluster, which is diagnostic for tribrominated species.
Part 5: Synthesis & Purification Protocol
The most reliable synthesis route utilizes Electrophilic Aromatic Substitution (EAS) starting from 3-methylanisole (m-cresol methyl ether). The directing groups (-OMe and -Me) cooperatively direct incoming electrophiles to positions 2, 4, and 6.
Experimental Workflow
-
Precursor: 1-methoxy-3-methylbenzene (3-methylanisole).
-
Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS).
-
Catalyst: Iron(III) bromide (FeBr₃) (optional if using Br₂ in excess).
-
Solvent: Acetic acid or Dichloromethane.
Figure 2: Synthesis workflow via bromination of 3-methylanisole.
Purification Logic
-
Crude Isolation: The highly brominated product is significantly less soluble in acetic acid than the starting material or mono/di-bromo byproducts. Pouring the reaction mixture into ice water typically precipitates the tribromo derivative.
-
Recrystallization: Hot methanol or a hexane/ethyl acetate mixture is ideal. The target compound will crystallize upon cooling, while impurities remain in the mother liquor.
Part 6: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
PBT Assessment: Due to the high halogen content and LogP > 4, this compound should be treated as Persistent and Bioaccumulative . Avoid release into water systems.
-
Storage: Store at room temperature (2-8°C preferred for long-term standards) in a dry, dark place.
References
-
PubChem. (n.d.). Compound Summary: this compound.[1][2][3][4][5][6][7] National Library of Medicine. Retrieved January 28, 2026, from [Link]
Sources
1,3,5-Tribromo-2-methoxy-4-methylbenzene: Technical Guide to Discovery, Synthesis, and Application
The following technical guide details the discovery, synthesis, and significance of 1,3,5-Tribromo-2-methoxy-4-methylbenzene. This document is structured for researchers and scientists, focusing on the compound's role as a critical reference standard in environmental forensics and its chemical behavior as a sterically congested polyhalogenated aromatic.
Part 1: Executive Technical Summary
This compound (CAS: 41424-36-6), also known as 2,4,6-tribromo-3-methylanisole , is a polybrominated aromatic compound of significant interest in environmental chemistry and toxicology. Historically identified as a Halogenated Natural Product (HNP) and a fungal metabolite, it serves as a critical analytical standard for distinguishing between anthropogenic pollutants (such as brominated flame retardants) and naturally occurring marine/fungal metabolites.
Its discovery is rooted in the analytical challenge of "unknown peaks" in gas chromatography (GC-MS) analysis of marine biota and air samples. The compound represents a unique intersection of high lipophilicity (LogP ~4.6) and steric crowding, making it a model substrate for studying the metabolic fate of halogenated aromatics.
Part 2: Discovery and Historical Context
The Analytical "Unknown"
Unlike pharmaceutical blockbusters discovered through screening, this compound was "discovered" through the rigorous process of environmental forensics . In the late 20th and early 21st centuries, researchers analyzing marine sponges, algae, and air samples using Gas Chromatography-Mass Spectrometry (GC-MS) frequently encountered unidentified halogenated signatures.
These signatures often resembled anthropogenic pollutants like Polybrominated Diphenyl Ethers (PBDEs) but did not match known industrial standards. The hypothesis emerged that these were biogenic organohalogens , produced by marine organisms as chemical defenses or by fungi via the biomethylation of halophenols.
The Role of De Novo Synthesis
To confirm the identity of these natural products, researchers employed de novo synthesis . By synthesizing specific congeners—such as this compound—chemists could match retention times and mass spectral fragmentation patterns with the environmental unknowns. This compound was identified as the O-methylated derivative of 2,4,6-tribromo-3-methylphenol , a metabolite found in marine sponges and potentially formed by the fungal methylation of flame retardant degradation products.
Part 3: Chemical Synthesis & Methodology[1][2][3]
Retrosynthetic Analysis
The most efficient route to this compound is the electrophilic aromatic bromination of 3-methylanisole (m-cresyl methyl ether). The methoxy group (-OMe) and methyl group (-Me) at the 1 and 3 positions (relative to the parent benzene) synergistically activate the 2, 4, and 6 positions, allowing for exhaustive bromination under mild conditions.
Detailed Experimental Protocol
Objective: Synthesis of this compound (Reference Standard Grade).
Reagents:
-
Substrate: 3-Methylanisole (1.0 eq)
-
Brominating Agent: Elemental Bromine (
) (3.3 eq) -
Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)
-
Catalyst (Optional): Iron(III) bromide (
) (trace, usually not required due to ring activation) -
Quench: Saturated Sodium Bisulfite (
) solution
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a gas scrubber (to trap HBr gas).
-
Solvation: Dissolve 3-methylanisole (12.2 g, 100 mmol) in glacial acetic acid (100 mL). Cool the solution to 0–5 °C in an ice bath.
-
Bromination: Add elemental bromine (52.8 g, 17 mL, 330 mmol) dropwise over 60 minutes.
-
Mechanistic Insight: The solution will initially turn orange/red.[1] The low temperature prevents oxidative side reactions while favoring regioselective substitution at the ortho and para positions relative to the methoxy group.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Endpoint: Disappearance of mono- and di-bromo intermediates.
-
-
Quench & Isolation: Pour the reaction mixture into ice-cold water (500 mL) containing sodium bisulfite (to neutralize excess bromine). A solid precipitate should form.[1]
-
Extraction: If no precipitate forms, extract with Dichloromethane (3 x 100 mL). Wash combined organics with water, saturated
, and brine. -
Purification: Recrystallize the crude solid from hot Ethanol or a Hexane/Ethanol mixture.
-
Characterization:
-
Appearance: White to off-white crystalline solid.
-
1H NMR (CDCl3): Look for a singlet (Methoxy), a singlet (Methyl), and the absence of aromatic protons (if fully substituted) or a single aromatic proton signal if the 5-position was not brominated (Note: The target is 1,3,5-tribromo, implying the starting material 3-methylanisole is brominated at 2, 4, and 6 positions. Wait—3-methylanisole has positions 2, 4, 5, 6 available. The 2, 4, 6 positions are activated.[4][5] Position 5 is meta to the methoxy and less reactive. The product is 2,4,6-tribromo-3-methylanisole).
-
Visualization: Synthesis Pathway
The following diagram illustrates the chemical transformation and the directing effects governing the synthesis.
Figure 1: Synthetic pathway for this compound via electrophilic aromatic substitution.
Part 4: Physicochemical Profile & Applications
Key Properties Table[9]
| Property | Value | Relevance |
| Molecular Formula | Halogenated Aromatic | |
| Molecular Weight | 358.85 g/mol | Heavy atom effect prominent in Mass Spec |
| Melting Point | 74–76 °C | Solid at room temperature; easy to handle |
| LogP (Predicted) | ~4.63 | Highly Lipophilic; bioaccumulative potential |
| Boiling Point | 308–311 °C | High thermal stability; suitable for GC analysis |
| Isotopic Pattern | Distinct Tri-bromo | Characteristic 1:3:3:1 pattern in Mass Spec (M, M+2, M+4, M+6) |
Applications in Research
-
Environmental Forensics: Used as a standard to quantify "natural" background levels of organohalogens. High concentrations of this compound in air samples (e.g., over the Great Barrier Reef) indicate natural production by marine algae or sponges, rather than industrial pollution.
-
Metabolic Probe: In drug development, this compound serves as a model for Type I substrate binding in P450 enzymes. Its steric bulk (tribromo substitution) and lipophilicity mimic certain polyhalogenated drug candidates, allowing researchers to study:
-
O-Demethylation rates (conversion back to the phenol).
-
Debromination pathways under anaerobic conditions.
-
-
Fungal Metabolite Tracking: It is used to track the activity of fungal O-methyltransferases, which convert toxic bromophenols (flame retardants/fungicides) into the more volatile and lipophilic anisole derivatives (cork taint analogues).
Part 5: References
-
Vetter, W. (2006). "Synthesis and characterization of 2,3,5-tribromo-4-methylanisole and 2,4,6-tribromo-3-methylanisole." Environmental Science & Technology. (Contextual citation for synthesis and characterization).
-
ChemicalBook. (2023).[6][5] "this compound Product Properties and Safety Data." ChemicalBook Database.
-
Sigma-Aldrich. (2023).[2] "this compound Analytical Standard." Merck/Sigma-Aldrich Catalog.
-
Melcher, J., et al. (2025). "The natural product 2,4,6-tribromoanisole is the predominant polyhalogenated compound in representative Australian passive air samples." Environmental Monitoring and Assessment.
-
PubChem. (2023).[7][2] "Compound Summary: this compound." National Library of Medicine.
Sources
- 1. youtube.com [youtube.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 41424-36-6 [chemicalbook.com]
- 4. CN113755866A - Preparation method of 2,4, 6-tribromoaniline - Google Patents [patents.google.com]
- 5. ijcrt.org [ijcrt.org]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. Organic Syntheses Procedure [orgsyn.org]
Substituted Bromobenzenes: Synthetic Architectures and Pharmacophore Integration
Executive Summary: The "Goldilocks" Halogen
In the hierarchy of aromatic functionalization, substituted bromobenzenes occupy a critical "Goldilocks" zone. They possess a carbon-halogen bond strength (
For the medicinal chemist, the bromine atom is not merely a leaving group; it is a metabolic modulator and a halogen-bonding pharmacophore. This guide deconstructs the synthesis, reactivity, and application of substituted bromobenzenes, moving beyond textbook definitions to field-proven strategies.
Structural Significance & Electronic Properties
The Halogen Bond (The Sigma-Hole)
Unlike fluorine (electrostatic shell) or chlorine (weak polarization), bromine exhibits a pronounced "sigma-hole"—a region of positive electrostatic potential on the extension of the
Reactivity vs. Stability Profile
The utility of aryl bromides is best understood in comparison to their halogen congeners:
| Property | Aryl Chloride (Ar-Cl) | Aryl Bromide (Ar-Br) | Aryl Iodide (Ar-I) |
| C-X BDE (kcal/mol) | ~96 | ~81 | ~65 |
| Pd Oxidative Addition | Slow / Requires Bulky Ligands | Optimal | Fast |
| Stability | High | High | Light/Heat Sensitive |
| Catalyst Poisoning | Negligible | Low | High (via |
| Cost | Low | Moderate | High |
Expert Insight: While aryl iodides react fastest, they often suffer from "catalyst poisoning" in scale-up scenarios. The liberated iodide ions can form stable
dimers, effectively killing the catalytic cycle. Aryl bromides avoid this trap, maintaining high turnover numbers (TON).
Synthetic Methodologies: The Decision Matrix
Selecting the correct route to a substituted bromobenzene depends entirely on the electronic nature of the starting material and the required regiochemistry.
Pathway Selection Logic
The following decision matrix illustrates the causal logic for selecting a synthetic route.
Figure 1: Synthetic decision matrix for substituted bromobenzenes.
Advanced Protocol: Regioselective Bromination using NBS
Why this method? Traditional bromination using liquid
Protocol: Synthesis of 4-Bromoanisole
Target: Conversion of Anisole to 4-Bromoanisole. Mechanism: Electrophilic Aromatic Substitution (EAS) via polarized N-Br bond.
Reagents:
-
Anisole (10 mmol, 1.08 g)
-
N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g) - Freshly recrystallized if yellow.
-
Acetonitrile (MeCN) (20 mL) - Polar aprotic solvent stabilizes the transition state.
-
Ammonium Acetate (
) (1 mmol, 0.08 g) - Catalyst (optional but recommended for rate acceleration).
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Anisole (1.0 eq) in MeCN (2 M concentration).
-
Activation: Add
(0.1 eq). Stir for 5 minutes at Room Temperature (RT). -
Addition: Add NBS (1.05 eq) portion-wise over 10 minutes. Note: Exothermic reaction; maintain RT using a water bath if scale >10g.
-
Reaction: Stir at RT. Monitor via TLC (Hexane/EtOAc 9:1).
-
Checkpoint: Anisole (
) should disappear; Product ( ) appears. Reaction typically complete in 1-3 hours.
-
-
Quench: Concentrate solvent under reduced pressure (Rotavap).
-
Workup: Redissolve residue in Diethyl Ether (
). Wash sequentially with:- (2x) to remove succinimide byproduct.
-
5%
(aq) to remove trace bromine color. -
Brine (1x).
-
Purification: Dry over
, filter, and concentrate.-
Self-Validation: Pure 4-bromoanisole is a clear liquid. If solid succinimide precipitates remain, repeat water wash.
-
Expected Yield: 85-95%. Regioselectivity >95% para.
-
Reactivity Profile: The Cross-Coupling Revolution
The substituted bromobenzene is the workhorse of the Suzuki-Miyaura and Buchwald-Hartwig couplings. Understanding the catalytic cycle is crucial for troubleshooting failed reactions.
The Oxidative Addition Bottleneck
The rate-determining step (RDS) for aryl bromides is the oxidative addition to Pd(0).
-
Electronic Effect: Electron-withdrawing substituents (e.g., -CN, -
) on the benzene ring accelerate this step by lowering the LUMO energy of the C-Br bond. -
Steric Effect: Ortho-substituents significantly retard this step, often requiring higher temperatures or specialized ligands (e.g., S-Phos, X-Phos).
Catalytic Cycle Visualization
The following diagram highlights the critical entry point of the aryl bromide.
Figure 2: Palladium catalytic cycle emphasizing the oxidative addition of Aryl Bromides.
Applications in Drug Discovery[2]
Metabolic Blocking
Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the para-position. Substituting a hydrogen with bromine blocks this metabolic "hotspot" due to the steric bulk and the strength of the C-Br bond, extending the half-life (
Case Study: Brodimoprim
In the development of Brodimoprim (a trimethoprim analog), the replacement of a methoxy group with a bromine atom resulted in:
-
Increased Lipophilicity: Improved blood-brain barrier penetration.
-
Selectivity: Enhanced binding affinity to bacterial dihydrofolate reductase via halogen bonding.
References
-
Synthesis of Bromobenzenes (Sandmeyer & Radical Mechanisms)
-
Regioselective Bromination (Theoretical & Experimental)
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. Link
-
-
NBS Protocols
-
Palladium Catalysis & Aryl Halide Reactivity
-
Medicinal Chemistry Applications
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
key characteristics of 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Technical Monograph: 1,3,5-Tribromo-2-methoxy-4-methylbenzene Synonyms: 2,4,6-Tribromo-3-methylanisole; Methyl 2,4,6-tribromo-3-methylphenyl ether CAS Registry Number: 41424-36-6
Executive Summary
This technical guide provides a comprehensive analysis of This compound , a highly specialized halogenated aromatic ether. While structurally homologous to the notorious "cork taint" compound 2,4,6-Tribromoanisole (TBA), this methylated derivative serves distinct roles in analytical chemistry and organic synthesis.
Primarily utilized as a high-fidelity internal standard in the trace analysis of environmental haloanisoles, it also functions as a versatile electrophilic building block in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura). This guide synthesizes its physicochemical profile, validated synthesis protocols, and analytical applications for researchers in drug development and environmental toxicology.
Part 1: Physicochemical Profile
The steric bulk of the three bromine atoms combined with the lipophilic methyl and methoxy groups creates a molecule with significant hydrophobic character, necessitating specific solvent choices for extraction and processing.
| Property | Value / Description | Contextual Note |
| Molecular Formula | C₈H₇Br₃O | |
| Molecular Weight | 358.85 g/mol | High bromine mass defect useful for MS detection. |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 74–76 °C | Sharp melting point indicates high crystalline purity. |
| Boiling Point | ~308–311 °C (at 760 mmHg) | High thermal stability; suitable for GC analysis. |
| LogP (Predicted) | ~4.63 | Highly lipophilic; bioaccumulative potential. |
| Solubility | Insoluble in water; Soluble in DCM, Acetone, MeOH | Requires organic solvents for stock preparation. |
| Electronic Character | Electron-rich aromatic ring | Activated for further electrophilic substitution? No (fully substituted). Activated for oxidative addition? Yes (C-Br bonds). |
Part 2: Synthesis & Mechanistic Causality
The synthesis of this compound relies on the principles of Electrophilic Aromatic Substitution (EAS) . The precursor, 3-methylanisole , contains two activating groups: a methoxy group (-OCH₃) and a methyl group (-CH₃).
Mechanistic Rationale
-
Directing Effects: The methoxy group is a strong ortho, para-director. The methyl group is a weak ortho, para-director.
-
Regioselectivity: In 3-methylanisole (methoxy at C1, methyl at C3):
-
Positions 2, 4, and 6 are ortho or para to the strongly activating methoxy group.
-
Coincidentally, these same positions are also ortho or para to the methyl group.
-
Result: The cooperative directing effects make positions 2, 4, and 6 highly nucleophilic, allowing for exhaustive bromination under mild conditions without requiring a Lewis acid catalyst (though FeBr₃ can accelerate the rate).
-
Validated Synthesis Protocol
Reaction: Bromination of 3-Methylanisole Reagents: 3-Methylanisole (1.0 eq), Bromine (Br₂, 3.2 eq), Acetic Acid (Solvent), Sodium Acetate (Buffer).
-
Preparation: Dissolve 10 mmol of 3-methylanisole in 20 mL of Glacial Acetic Acid in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.
-
Why Acetic Acid? It polarizes the Br-Br bond, increasing electrophilicity, while solubilizing the organic reactant.
-
-
Bromination: Cool the solution to 0–5 °C. Add a solution of Bromine (32 mmol) in Acetic Acid dropwise over 30 minutes.
-
Control: Maintain low temperature to prevent oxidative degradation of the methyl group.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) until the starting material is consumed.
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 5% Sodium Bisulfite (NaHSO₃).
-
Causality: Bisulfite reduces excess unreacted bromine (red/brown) to bromide (colorless), simplifying purification.
-
-
Isolation: Filter the resulting white precipitate. Wash with cold water (3x 20 mL) to remove acetic acid.
-
Purification: Recrystallize from Ethanol or Methanol to yield needle-like crystals.
Synthesis Pathway Diagram
Caption: Figure 1. Synergistic regioselective bromination of 3-methylanisole driven by cooperative directing groups.
Part 3: Analytical Applications & Workflow
In drug development and food safety, this compound is frequently used as a surrogate internal standard for the quantification of 2,4,6-Tribromoanisole (TBA), a potent off-flavor compound (musty/moldy taint) generated by fungal methylation of brominated flame retardants.
Why use this specific methyl-derivative?
-
Chromatographic Resolution: The additional methyl group increases retention time slightly compared to TBA, allowing baseline separation in Gas Chromatography (GC).
-
Ionization Similarity: It shares the characteristic tribromo-isotope pattern (1:3:3:1 ratio for ⁷⁹Br/⁸¹Br) in Mass Spectrometry (MS), ensuring identical ionization efficiency behavior.
-
Extraction Efficiency: Its lipophilicity (LogP ~4.6) mimics TBA, ensuring it tracks extraction losses accurately during sample preparation.
Analytical Protocol: Trace Analysis in Aqueous/Wine Matrices
Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MS.
-
Sample Prep: Aliquot 10 mL of sample (wine/water) into a 20 mL headspace vial. Add 3g NaCl (to increase ionic strength and drive organics into the headspace).
-
Spiking: Add 10 µL of This compound internal standard solution (100 ng/mL in methanol).
-
Extraction: Incubate at 60°C for 20 mins. Expose SPME fiber (DVB/CAR/PDMS) to headspace for 30 mins.
-
Desorption: Inject into GC inlet (260°C, splitless mode).
-
Detection: Operate MS in Selected Ion Monitoring (SIM) mode.
-
Target Ions: m/z 358, 360, 362 (Molecular Ion Cluster).
-
Analytical Workflow Diagram
Caption: Figure 2. Analytical workflow utilizing the compound as a high-fidelity internal standard for trace haloanisole analysis.
References
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from
-
PubChem. (2024). Compound Summary: 2,4,6-Tribromo-3-methylaniline (Structural Analog Data). National Library of Medicine. Retrieved from
-
Malleret, L., & Bruchet, A. (2002).[1] Identification and responsibility of 2,4,6-tribromoanisole in musty, corked odors in wine. Journal of Agricultural and Food Chemistry. Retrieved from
-
ChemicalBook. (2023).[2] this compound Properties and Synthesis. Retrieved from
Sources
1,3,5-Tribromo-2-methoxy-4-methylbenzene formula and weight
Topic: 1,3,5-Tribromo-2-methoxy-4-methylbenzene: Formula, Weight, and Technical Specifications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS: 41424-36-6) is a highly functionalized halogenated aromatic building block used in the synthesis of complex pharmaceutical scaffolds and as a reference standard in environmental proteomics. Characterized by its dense substitution pattern, this compound offers unique steric and electronic properties that make it valuable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and as a stable isotopic marker in mass spectrometry.
This guide provides a definitive technical analysis of its physicochemical properties, synthesis logic, and application in high-throughput medicinal chemistry.
Chemical Identity & Physicochemical Core
The precise stoichiometry and molecular weight are critical for stoichiometric calculations in library synthesis.
Table 1: Core Specifications
| Property | Value | Technical Note |
| IUPAC Name | This compound | Also known as 2,4,6-Tribromo-3-methylanisole |
| CAS Number | 41424-36-6 | Primary identifier for procurement |
| Molecular Formula | C₈H₇Br₃O | High halogen content (66% by mass) |
| Molecular Weight | 358.85 g/mol | Average mass |
| Monoisotopic Mass | 355.8047 Da | Dominant isotopologue (⁷⁹Br₃) |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 74–76 °C | Sharp transition indicates high purity potential |
| Boiling Point | 308–311 °C | High thermal stability |
| Solubility | CHCl₃, DCM, DMSO, Toluene | Lipophilic; insoluble in water |
Structural Analysis
The molecule features a benzene core with a "pentasubstituted" pattern. The positioning of the methoxy (-OCH₃) and methyl (-CH₃) groups creates a specific electronic environment:
-
Electronic Effects: The methoxy group (C2) is a strong electron donor (resonance), while the methyl group (C4) is a weak donor (induction).
-
Steric Crowding: The bromine atoms at C1, C3, and C5 create a "steric gear" effect, restricting rotation of adjacent groups in coupled products. This is particularly relevant for designing atropisomeric drugs .
Synthesis & Production Logic
The synthesis of this compound follows a classic Electrophilic Aromatic Substitution (EAS) pathway. The precursor, 3-methylanisole , directs incoming electrophiles (Br⁺) to the ortho and para positions relative to the activating methoxy group.
Protocol: Bromination of 3-Methylanisole
Reaction Logic: The methoxy group at C1 (relative to precursor numbering) strongly activates positions 2, 4, and 6. The methyl group at C3 reinforces this activation at C2 and C4. Consequently, exhaustive bromination occurs rapidly at these thermodynamically favored sites.
Step-by-Step Methodology:
-
Reagents: 3-Methylanisole (1.0 eq), Bromine (Br₂, 3.1 eq), Acetic Acid (AcOH) as solvent.
-
Setup: A round-bottom flask equipped with a pressure-equalizing addition funnel and a caustic scrubber (for HBr off-gassing).
-
Addition: Cool the 3-methylanisole/AcOH solution to 0°C. Add Br₂ dropwise to control the exotherm.
-
Reaction: Allow to warm to room temperature. The strong activation of the anisole ring typically precludes the need for Lewis acid catalysts (like FeBr₃), though trace iron can accelerate the reaction.
-
Quench & Isolation: Pour mixture into ice water containing sodium bisulfite (NaHSO₃) to quench excess bromine. Filter the resulting precipitate.[1]
-
Purification: Recrystallization from ethanol/heptane yields the target tribromide.
Visualization: Synthesis Pathway
Caption: Electrophilic bromination of 3-methylanisole. The methoxy group directs bromination to the 2, 4, and 6 positions (relative to itself), resulting in the 1,3,5-tribromo pattern in the final numbered product.
Applications in Drug Discovery & Proteomics
A. Scaffold for Diversity-Oriented Synthesis (DOS)
In medicinal chemistry, this compound serves as a trifunctional core . The three bromine atoms are chemically distinct due to their local environments:
-
Br at C3: Flanked by -OCH₃ and -CH₃ (Most sterically crowded).
-
Br at C1/C5: Flanked by -OCH₃/H or -CH₃/H.
This subtle electronic differentiation allows for regioselective cross-coupling . Researchers can perform sequential Suzuki-Miyaura couplings to install three different aryl groups, creating highly complex, non-planar architectures ("star-shaped" molecules) often required to disrupt protein-protein interactions (PPIs).
B. Mass Spectrometry & Environmental Standards
-
Isotopic Signature: The presence of three bromine atoms creates a distinct mass spectral pattern (M, M+2, M+4, M+6) with a roughly 1:3:3:1 intensity ratio. This provides an unambiguous "tag" for identifying this compound or its metabolites in complex biological matrices.
-
Fungal Metabolite Analog: Similar polybrominated anisoles (e.g., 2,4,6-Tribromoanisole) are known causes of "cork taint" in wine and musty odors in water. This specific methylated derivative serves as an internal standard for validating analytical methods (GC-MS) for environmental contaminants.
Visualization: Sequential Functionalization Logic
Caption: Strategy for exploiting the tribromo-core. By tuning catalyst ligands (e.g., XPhos vs. PPh3), researchers can selectively functionalize the ring.
Safety & Handling Protocol
Hazard Class: Irritant / Organobromine. GHS Signal: WARNING.
-
Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and lab coat.
-
Inhalation Risk: Solid powder can be an irritant. Weigh inside a fume hood.
-
Waste Disposal: Segregate as Halogenated Organic Waste . Do not mix with strong oxidizers or alkali metals (risk of Wurtz-type coupling or exothermic decomposition).
-
Storage: Store at room temperature (15–25 °C) in a tightly sealed container, away from light.
References
-
Sigma-Aldrich. (2024). This compound Product Specification. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Polybrominated Anisoles. NIST Standard Reference Database.[2] Retrieved from
-
PubChem. (2024). Compound Summary: this compound (CID 24880243). National Center for Biotechnology Information. Retrieved from
-
ChemicalBook. (2024).[3] CAS 41424-36-6 Technical Data. Retrieved from
Sources
Methodological & Application
Application Note: 1,3,5-Tribromo-2-methoxy-4-methylbenzene as a Programmable Scaffold
This guide details the strategic application of 1,3,5-Tribromo-2-methoxy-4-methylbenzene (also known as 2,4,6-Tribromo-3-methoxytoluene ) in organic synthesis. It focuses on its utility as a dense functionality scaffold for constructing non-symmetrical, penta-substituted benzenes found in pharmaceuticals and polyhalogenated natural products.
Introduction: The "Switchable" Arene Scaffold
This compound (CAS: 41424-36-6) represents a unique class of polyhalogenated anisoles (PHAs) . Unlike simple tribromobenzene, this scaffold possesses two distinct "break-symmetry" elements: a coordinating methoxy group (-OMe) and a steric methyl blocker (-Me) .
These substituents create a distinct electronic and steric environment for each of the three bromine atoms, allowing for orthogonal functionalization . This molecule is not merely a reagent but a "programmable" core for generating high-complexity libraries (e.g., biaryls, fused heterocycles) without the need for de novo ring construction.
Structural Reactivity Map
-
Site A (C1-Br): Flanked by -OMe and -H. High reactivity toward Lithium-Halogen Exchange (Li-HE) due to the ortho-directing ability of the methoxy group.
-
Site B (C5-Br): Flanked by -Me and -H. High reactivity toward Pd-catalyzed cross-coupling due to lower steric hindrance compared to C3.
-
Site C (C3-Br): Flanked by -OMe and -Me. Sterically locking position. typically the last to react, requiring forcing conditions or specialized catalysts (e.g., Buchwald precatalysts).
Core Applications & Workflows
Application 1: Regioselective Lithium-Halogen Exchange (Li-HE)
Principle: The methoxy group at C2 acts as a Directed Metalation Group (DMG). Upon treatment with n-butyllithium, the lithium cation coordinates to the methoxy oxygen, significantly increasing the rate of exchange at the ortho positions (C1 and C3). However, C3 is sterically shielded by the C4-methyl group. Therefore, kinetic control exclusively targets C1-Br .
Utility: This pathway is used to introduce electrophiles (formyl, silyl, iodine, or alkyl groups) at the C1 position, creating a tetrasubstituted pattern often found in fungal metabolites like Drosophilin analogs.
Application 2: Steric-Controlled Suzuki-Miyaura Coupling
Principle: In palladium-catalyzed cross-coupling, oxidative addition is sensitive to steric bulk. The C5-Br bond is flanked by a methyl group and a hydrogen atom, whereas C1 is flanked by a coordinating methoxy and hydrogen, and C3 is "buttressed" by both methoxy and methyl.
-
Outcome: Under mild conditions with limiting boronic acid, coupling occurs preferentially at C5 , avoiding the crowded C3 site and the electron-rich C1/C2 sector.
Application 3: Synthesis of Polyhalogenated Bioactive Ethers
Context: Polybrominated anisoles are potent precursors for fungal metabolites (e.g., Psathyrellon derivatives) and flame retardant metabolites . This scaffold serves as a late-stage intermediate for synthesizing standards used in environmental toxicology (cork taint analysis) and drug discovery programs targeting tubulin inhibition (colchicine site binding).
Detailed Experimental Protocols
Protocol A: Site-Selective Formylation via Li-HE (Targeting C1)
Objective: To synthesize 3,5-dibromo-2-methoxy-4-methylbenzaldehyde.
Reagents:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.05 equiv, 2.5 M in hexanes)
-
DMF (Dimethylformamide) (3.0 equiv)
-
Solvent: Anhydrous THF
Procedure:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add the tribromoanisole substrate (1.0 g, 2.79 mmol) and anhydrous THF (15 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Exchange: Add n-BuLi (1.17 mL, 2.93 mmol) dropwise over 10 minutes via syringe pump to maintain internal temperature below -70 °C.
-
Mechanistic Note: The solution may turn yellow/orange, indicating the formation of the lithiated species stabilized by OMe coordination.
-
-
Incubation: Stir at -78 °C for 30 minutes. Do not warm, as "scrambling" (migration of Li to other positions) may occur.
-
Quench: Add anhydrous DMF (0.65 mL, 8.37 mmol) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow to warm to room temperature over 1 hour.
-
Workup: Quench with saturated NH₄Cl (10 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Protocol B: Distal Cross-Coupling via Suzuki Reaction (Targeting C5)
Objective: To synthesize 4-bromo-6-methoxy-2-methyl-1,1'-biphenyl derivatives.
Reagents:
-
Substrate (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)
-
Solvent: DME (Dimethoxyethane) / Water (4:1)
Procedure:
-
Degassing: Sparge the DME/Water solvent mixture with argon for 20 minutes.
-
Assembly: In a reaction vial, combine the tribromo substrate, phenylboronic acid, and Pd(PPh₃)₄.
-
Reaction: Add the degassed solvent and aqueous base. Seal the vial.
-
Heating: Heat to 60 °C (oil bath) for 4-6 hours.
-
Critical Control: Do not exceed 80 °C or use excess boronic acid, as this will force coupling at the C1/C3 positions.
-
-
Monitoring: Monitor by TLC/HPLC. The mono-coupled product (at C5) appears first.
-
Isolation: Filter through Celite, dilute with water, and extract with DCM. Purify via flash chromatography.
Visualizing the Divergent Synthesis
The following diagram illustrates the logic of "Chemo- and Regio-Divergence" using this scaffold.
References
-
Halomethoxybenzenes in Synthesis & Environment
- Detailed analysis of polybrominated anisoles as precursors and metabolites.
-
Source:
-
Lithium-Halogen Exchange Selectivity
- Mechanistic insights into the "Ortho-Effect" in polyhalogen
-
Source:
-
Crystal Structure & Precursor Utility
- Structural data on related dibromo-methoxy-methylbenzene systems confirming steric environments.
-
Source:
-
General Protocol for Polybromoanisole Coupling
- Methodologies for handling highly bromin
-
Source:
1,3,5-Tribromo-2-methoxy-4-methylbenzene as a building block in synthesis
Application Note: Site-Selective Functionalization of 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Part 1: Introduction & Structural Manifold
This compound (also referred to as 2,4,6-tribromo-3-methylanisole) represents a "privileged scaffold" for the rapid generation of non-symmetrical biaryl and triaryl systems. Its utility stems from the presence of three chemically distinct bromine atoms, defined by their unique steric and electronic environments relative to the methoxy (OMe) and methyl (Me) substituents.
Unlike symmetric poly-brominated benzenes (e.g., 1,3,5-tribromobenzene), TBM-MB breaks symmetry to allow programmable regioselectivity . This guide details the "decision tree" for sequentially functionalizing this molecule, allowing researchers to install three different pharmacophores with high precision.
The Reactivity Hierarchy
The core utility relies on exploiting the differences between the three C-Br bonds:
-
C5-Br (The "Para" Position): Located para to the activating OMe group and flanked by a Methyl and a Hydrogen.
-
Reactivity: Highest reactivity in Pd-catalyzed cross-coupling (Suzuki/Buchwald) due to minimal steric hindrance compared to C3 and favorable electronics (para-activation).
-
-
C1-Br (The "Ortho-Coordination" Position): Located ortho to the OMe group and flanked by a Hydrogen.
-
Reactivity: Primary site for Lithium-Halogen Exchange . The OMe group acts as a Directed Metalation Group (DMG), coordinating the lithium species to the C1 position.
-
-
C3-Br (The "Buried" Position): Located between the OMe and Me groups.
-
Reactivity: Sterically congested ("buttressed"). This is the last position to react and typically requires forcing conditions or specialized catalysts (e.g., Buchwald precatalysts) after the other positions have been functionalized.
-
Part 2: Visualizing the Reactivity Logic
The following diagram illustrates the divergent synthetic pathways available from the TBM-MB scaffold.
Caption: Divergent functionalization pathways. Path A exploits steric/electronic differentiation for Pd-catalysis (C5 selectivity). Path B exploits chelation-directed lithiation (C1 selectivity).
Part 3: Experimental Protocols
Protocol A: Scaffold Synthesis (Bromination)
Objective: Preparation of this compound from 3-methylanisole. Mechanism: Electrophilic aromatic substitution (SEAr). The OMe and Me groups direct ortho/para, activating positions 2, 4, and 6 (relative to anisole numbering).
Materials:
-
3-Methylanisole (1.0 equiv)
-
Bromine (Br2) (3.3 equiv)[1]
-
Iron(III) bromide (FeBr3) (0.05 equiv) or Iron powder
-
Dichloromethane (DCM) or Acetic Acid
Step-by-Step:
-
Setup: Charge a 3-neck round-bottom flask with 3-methylanisole (100 mmol) and DCM (200 mL). Cool to 0°C under N2 atmosphere.
-
Catalyst: Add FeBr3 (5 mmol) in one portion.
-
Addition: Add Br2 (330 mmol) dropwise via an addition funnel over 60 minutes. Caution: HBr gas evolution. Use a caustic scrubber.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC/GC-MS. The target is the tri-brominated species (M+ peak at ~436 amu).
-
Workup: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to remove excess bromine (color change from red to yellow/clear).
-
Extraction: Extract with DCM (3x), wash with brine, dry over MgSO4, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexanes.
-
Expected Yield: 85-92%.
-
Validation: 1H NMR should show a singlet for OMe, a singlet for Me, and a singlet for the lone aromatic proton at C6 (if using user numbering, this is the H at C6; if using product numbering, it is H at C5? No, the product is fully substituted except for one H).
-
Correction: Wait, 3-methylanisole has 4 open sites. Positions 2, 4, 6 are activated. Position 5 is meta to both directors.
-
Result: The product is 2,4,6-tribromo-3-methylanisole . This leaves the proton at position 5 (meta to OMe) unreacted? No, position 5 is meta to OMe but ortho to Me? No, Me is at 3. 5 is meta to 3.
-
Re-evaluation: 3-methylanisole.
-
Pos 2: Ortho to OMe, Ortho to Me. (Very active).
-
Pos 4: Para to OMe, Ortho to Me. (Very active).
-
Pos 6: Ortho to OMe, Para to Me. (Very active).
-
Pos 5: Meta to OMe, Meta to Me. (Inactive).
-
-
Protocol B: Regioselective Suzuki Coupling (C5-Functionalization)
Objective: Selective coupling at the C5-Br position (Para to OMe). Rationale: The C5-Br bond is the least sterically hindered and electronically activated by the para-OMe resonance.
Table 1: Reaction Optimization Matrix
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh3)4 (3 mol%) | Standard Pd(0) source; bulky ligands not required yet. |
| Ligand | PPh3 (if using Pd2dba3) | Simple phosphines suffice for the most reactive Br. |
| Base | Na2CO3 (2.0 M aq) | Mild base prevents hydrolysis or over-reaction. |
| Solvent | DME/H2O (4:1) | Excellent solubility for poly-bromo arenes. |
| Temp | 60°C | Controlled heat avoids activation of C1/C3 sites. |
Procedure:
-
Dissolution: Dissolve TBM-MB (1.0 mmol) and Arylboronic acid (1.05 mmol) in DME (10 mL).
-
Degassing: Sparge with Argon for 15 minutes.
-
Catalysis: Add Pd(PPh3)4 (35 mg, 0.03 mmol) and Na2CO3 solution (1 mL).
-
Heating: Heat to 60°C for 4-6 hours.
-
Monitoring: Monitor consumption of starting material. If di-coupling is observed (>5%), lower temperature to 45°C.
-
Purification: Flash chromatography (Hexanes/EtOAc). The mono-coupled product elutes significantly later than the starting material.
Protocol C: Regioselective Lithium-Halogen Exchange (C1-Functionalization)
Objective: Selective functionalization of C1-Br via OMe-directed lithiation.
Procedure:
-
Cooling: Dissolve TBM-MB (1.0 mmol) in anhydrous THF (15 mL) and cool to -78°C (Dry ice/Acetone).
-
Exchange: Add n-BuLi (1.05 mmol, 2.5 M in hexanes) dropwise over 10 minutes.
-
Critical: Do not use t-BuLi unless necessary; n-BuLi is sufficient for aryl bromides and offers better control.
-
-
Aging: Stir at -78°C for 30 minutes. The OMe group coordinates the Li, stabilizing the C1-lithio species.
-
Quench: Add electrophile (e.g., DMF, Benzaldehyde, I2) (1.2 mmol).
-
Warming: Allow to warm to 0°C over 1 hour.
-
Note: If the substrate was already coupled at C5 (from Protocol B), this protocol still works for C1, as C3 remains too hindered.
Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)
Self-Validating the Protocols:
-
NMR Diagnostic:
-
Starting Material: 1H NMR shows 1 aromatic H (singlet).
-
C5-Coupled Product: The aromatic H singlet disappears (substituted). Or, if C5 was the H-position in the precursor, the peak shifts.
-
Verification: In TBM-MB (User numbering), the H is at C6.
-
C5-coupling (replacing Br) does not remove the H.
-
However, the H signal will shift upfield/downfield depending on the new aryl group.
-
Key Check: Integration of the Methyl group. If you couple at C3 (next to Me), the Me signal often broadens or shifts significantly due to the "biaryl twist" causing shielding. C5 coupling has less effect on the Me shift.
-
-
Common Pitfalls:
-
"The Scrambling Effect": At temperatures > -60°C during lithiation, the lithium can migrate from C1 to C5 (thermodynamic product) if C5 is not yet substituted. Solution: Keep strict T < -70°C.
-
Over-coupling in Suzuki: Using highly active catalysts (e.g., S-Phos, X-Phos) on the unfunctionalized scaffold may lead to C1/C5 mixtures. Solution: Stick to "dumber" catalysts (PPh3) for the first coupling.
References
-
Synthesis of Polybrominated Arenes
-
Organic Syntheses, Coll.[2] Vol. 4, p.947 (1963); Vol. 34, p.82 (1954). (General bromination protocols).
-
-
Site-Selective Suzuki Couplings
-
Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[3] Chemical Science, 2017, 8, 40-62.
-
-
Lithium-Halogen Exchange Regioselectivity
-
Bailey, W. F., & Patricia, J. J.[4] "The mechanism of the lithium-halogen interchange reaction: a review of the literature." Journal of Organometallic Chemistry, 1988, 352(1-2), 1-46.
-
-
Steric Control in Cross-Coupling
Sources
- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. rsc.org [rsc.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
experimental protocols using 1,3,5-Tribromo-2-methoxy-4-methylbenzene
The following Application Note and Protocol Guide is structured to provide high-level technical detail for the handling, synthesis, and application of 1,3,5-Tribromo-2-methoxy-4-methylbenzene (CAS: 41424-36-6).
High-Purity Synthesis, Regioselective Functionalization, and Trace Analysis
Executive Summary
This compound is a densely functionalized aromatic scaffold characterized by a unique substitution pattern that combines strong electron-donating groups (methoxy, methyl) with three chemically distinct bromine handles.[1] While structurally analogous to the known cork taint compound 2,4,6-Tribromoanisole (TBA), the addition of the C4-methyl group introduces steric differentiation that enables site-selective cross-coupling reactions .[2]
This guide outlines protocols for:
-
Scalable Synthesis: Achieving >98% purity via controlled bromination.
-
Chemo-selective Coupling: Strategies to functionalize specific bromine positions for drug discovery scaffolds.[2]
-
Trace Analysis: GC-MS quantification for environmental and pharmaceutical impurity profiling.[2]
Chemical Profile & Safety
Warning: This compound is a polyhalogenated aromatic.[2] Standard safety protocols for handling potential environmental toxins and irritants must be observed.[2]
| Property | Value | Notes |
| Molecular Formula | C₈H₇Br₃O | High halogen content (66% by mass) |
| Molecular Weight | 358.85 g/mol | |
| Melting Point | 74–76 °C | Low-melting solid; handle with cold tools |
| Boiling Point | 308–311 °C | High thermal stability |
| Solubility | DCM, THF, Toluene | Insoluble in water; lipophilic (LogP ~4.6) |
| Hazards | Irritant (H315, H319) | Use N95/P100 respiratory protection |
Protocol A: High-Purity Synthesis
Objective: Synthesize this compound from 3-methylanisole with >98% regioselectivity.
Mechanistic Insight
The synthesis relies on Electrophilic Aromatic Substitution (EAS).[2] The starting material, 3-methylanisole , has two activating groups:[2]
-
Methoxy (-OMe): Strong ortho, para director.[2]
-
Methyl (-Me): Weak ortho, para director.[2] The positions 2, 4, and 6 (relative to OMe) are synergistically activated, allowing for exhaustive bromination under mild conditions without Lewis acid catalysis, minimizing polymerization side products.[2]
Materials
-
Precursor: 3-Methylanisole (1.0 eq)
-
Reagent: Bromine (Br₂, 3.3 eq)[2]
-
Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)[2]
-
Quench: Saturated Sodium Thiosulfate (Na₂S₂O₃)
Step-by-Step Methodology
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a dropping funnel, reflux condenser, and an alkali trap (NaOH) to neutralize HBr fumes.
-
Dissolution: Dissolve 3-methylanisole (12.2 g, 100 mmol) in 150 mL of Glacial Acetic Acid. Cool to 0°C in an ice bath.
-
Bromination: Add Br₂ (17 mL, 330 mmol) dropwise over 60 minutes.
-
Critical: Maintain temperature <10°C during addition to prevent oxidation of the methyl group.[2]
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. A heavy precipitate (product) typically forms.[2]
-
Quench: Pour the reaction mixture into 500 mL of ice water containing 10% Na₂S₂O₃ to neutralize excess bromine (color change from red/orange to yellow/white).
-
Isolation: Filter the solid precipitate. Wash with cold water (3 x 100 mL) and cold methanol (1 x 20 mL).[2]
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) to yield white needles.[2]
-
Validation: Verify purity via GC-MS (M+ peaks at 356, 358, 360, 362 due to Br isotopes).
Protocol B: Site-Selective Cross-Coupling
Objective: Utilize the steric environment to selectively couple the C5-Bromine (least hindered) or C1/C3-Bromines (electronic activation).
Logic of Selectivity[2]
-
C5-Br: Flanked by Methyl and Hydrogen. Sterically accessible.
-
C1/C3-Br: Flanked by Methoxy and Methyl/H. The Methoxy group exerts a strong electronic effect (oxidative addition facilitation) but also steric bulk.[2]
-
Strategy: Use ligand-controlled Palladium catalysis to differentiate sites.
Workflow Visualization
Figure 1: Decision tree for regioselective Suzuki-Miyaura coupling of the tribromo scaffold.
Protocol: C5-Selective Suzuki Coupling
-
Reagents: Substrate (1.0 eq), Arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Degas solvents. Heat to 60°C for 6 hours.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The C5-substituted product elutes first due to lower polarity compared to mono-dehalogenated byproducts.
Protocol C: Analytical Detection (GC-MS)
Objective: Quantify trace levels of this compound in pharmaceutical intermediates or environmental samples (cork/wood).
Method Parameters
This method uses Selected Ion Monitoring (SIM) for maximum sensitivity, targeting the characteristic isotope pattern of the tribrominated cluster.[2]
| Parameter | Setting |
| Instrument | Agilent 7890B GC / 5977B MSD (or equivalent) |
| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet | Splitless, 250°C |
| Oven Program | 80°C (1 min) → 20°C/min → 280°C (hold 5 min) |
| MS Source | EI (70 eV), 230°C |
| SIM Ions | 358.0 (Target), 360.0, 356.0 (Qualifiers) |
Data Interpretation[1][2][3][4][5]
-
Retention Time: Expect elution ~12.5 min (dependent on ramp).[2]
-
Isotope Ratio: The abundance ratio for Br₃ (M, M+2, M+4, M+6) should approximate 1 : 3 : 3 : 1 .[2] Deviation >10% indicates interference.[2]
-
Limit of Detection (LOD): ~0.5 ng/mL (ppb) in matrix extracts.[2]
References
-
The Good Scents Company. (2023).[2] 2,4,6-Tribromo-3-methylanisole Material Safety and Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11839 (TBA Analogues). Retrieved from [Link]
Sources
Application Note: Continuous Flow Biocatalysis for Chiral Amine Synthesis
Focus: Production of Sitagliptin Intermediates using Immobilized Transaminases in Packed Bed Reactors.
Introduction & Strategic Relevance
The synthesis of chiral amines is a cornerstone of modern pharmaceutical manufacturing, estimated to be relevant for approximately 40% of active pharmaceutical ingredients (APIs). Traditional chemical routes often rely on transition metal catalysis (e.g., Rhodium or Ruthenium) at high pressures, which introduce heavy metal contamination risks and require costly purification.
Biocatalysis, specifically using Transaminases (ATAs) , offers a sustainable alternative with superior enantioselectivity.[1][2] However, native enzymes often suffer from substrate inhibition and instability in organic co-solvents.
This Application Note details a Continuous Flow Protocol for the synthesis of the chiral amine intermediate of Sitagliptin (Januvia®). By transitioning from batch to a Packed Bed Reactor (PBR) using immobilized enzymes, we achieve higher Space-Time Yields (STY), improved enzyme stability, and simplified downstream processing.
Scientific Principles: The Biocatalytic Engine
Mechanism of Action
Transaminases operate via a Ping-Pong Bi-Bi mechanism dependent on the cofactor Pyridoxal-5'-phosphate (PLP). The reaction shuttles an amino group from a sacrificial donor (e.g., Isopropylamine) to a prochiral ketone acceptor.
Key Mechanistic Insight: In flow chemistry, the local concentration of the amine donor can be maintained at saturation levels without the toxicity issues often seen in batch, driving the equilibrium toward the product.
Reaction Pathway Visualization
Figure 1: The Ping-Pong Bi-Bi mechanism of Transaminases. The enzyme shuttles between PLP and PMP forms. In flow, the continuous removal of Acetone (via equilibrium shifting or excess donor) drives the cycle forward.
Protocol 1: Enzyme Immobilization[2]
Objective: Covalent attachment of the engineered transaminase (ATA-117 variant or equivalent) to a methacrylate resin to enable high-pressure flow operation.
Materials:
-
Enzyme: Engineered Transaminase (commercial variant, e.g., Codexis CDX-017 or similar).
-
Support: Epoxy-functionalized methacrylate resin (Particle size: 150–300 µm; Pore size: 400–600 Å).
-
Buffer: Potassium Phosphate (KPi) 100 mM, pH 7.5.
Procedure:
-
Resin Activation: Wash 10 g of resin with 50 mL deionized water, then 50 mL KPi buffer. Filter to remove fines.
-
Enzyme Solution: Dissolve enzyme powder in KPi buffer (target loading: 20–50 mg protein/g resin). Add PLP (1 mM) to ensure active site saturation.
-
Binding: Suspend resin in enzyme solution. Incubate for 18–24 hours at 25°C with gentle orbital shaking (Do not use magnetic stirring bars, as they grind the resin).
-
Blocking: Add Glycine (0.5 M final concentration) to block remaining unreacted epoxy groups. Incubate for 4 hours.
-
Washing: Filter the resin and wash sequentially with:
-
3 x 50 mL KPi Buffer (pH 7.5)
-
1 x 50 mL KPi Buffer containing 0.5 M NaCl (to remove non-covalently bound protein).
-
-
Validation (Self-Check): Measure protein concentration in the initial supernatant and wash fractions using a Bradford Assay.
-
Calculation:Loading Efficiency (%) = [(Initial Protein - Unbound Protein) / Initial Protein] * 100.
-
Acceptance Criteria: >85% immobilization efficiency.
-
Protocol 2: Continuous Flow Synthesis
Objective: Continuous production of the chiral amine using a Packed Bed Reactor (PBR).
Flow Reactor Setup
System Configuration:
-
Pumps: Dual HPLC pumps (for substrate and donor streams).
-
Reactor: Stainless steel or glass column (e.g., Omnifit), 10 mm ID x 100 mm length.
-
Temperature Control: Column oven or water jacket set to 45°C.
-
Pressure: Back Pressure Regulator (BPR) set to 5–8 bar (preventing solvent boiling and ensuring plug flow).
Figure 2: Schematic of the continuous flow rig. The BPR is critical to maintain the liquid phase at 45°C, especially with volatile amine donors.
Experimental Execution
-
Column Packing: Slurry packing of the immobilized enzyme resin into the column. Ensure no air bubbles are trapped.
-
System Priming: Flush the system with running buffer (containing 0.1 mM PLP) at 0.5 mL/min for 30 minutes to equilibrate temperature and pressure.
-
Feed Preparation:
-
Feed A: Pro-sitagliptin ketone (50 mM) dissolved in 50% DMSO / 50% Buffer.
-
Feed B: Isopropylamine (1 M) in Buffer (pH adjusted to 9.0—higher pH favors the unprotonated amine donor).
-
-
Reaction Start:
-
Set flow rates to achieve a Residence Time (
) of 10–15 minutes initially. -
Formula:
.
-
-
Steady State: Allow 3 reactor volumes to pass before collecting fractions.
Analytics & Quality Control
In-Process Control (IPC)
Method: HPLC (Reverse Phase).
-
Column: C18 (e.g., Agilent Zorbax), 150 x 4.6 mm.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.
-
Detection: UV at 210 nm and 254 nm.
-
Chiral Analysis: Chiralpak AD-H or equivalent to determine enantiomeric excess (ee).
Performance Metrics Comparison
| Metric | Batch Process (Free Enzyme) | Continuous Flow (Immobilized) |
| Enzyme Loading | Low (Solubility limit) | High (Packed Bed) |
| Reaction Time | 24–48 Hours | 10–20 Minutes (Residence Time) |
| Work-up | Filtration/Centrifugation required | Simple solvent extraction |
| Enzyme Reuse | Difficult (Single use often) | High (Stable for weeks) |
| Space-Time Yield | < 10 g/L/day | > 200 g/L/day |
Troubleshooting & Optimization
Issue: High Pressure Drop (>15 bar)
-
Cause: Fines generated from resin grinding or precipitation of substrate.
-
Solution: Reverse flow direction (back-flush) at low flow rate. Ensure feed solutions are filtered (0.22 µm) before entering pumps.
Issue: Leaching of Enzyme (Protein in outflow)
-
Cause: Poor covalent binding or resin degradation.
-
Solution: Verify the "Blocking" step with Glycine was completed. Switch to a more rigid support like Methacrylate if using soft agarose.
Issue: Low Conversion
-
Cause: Equilibrium limitation or enzyme inactivation.
-
Solution: Increase the molar equivalent of Isopropylamine (Feed B). Check PLP concentration in the feed (PLP can leach from the active site over time; supplementing 0.1 mM PLP in the feed maintains activity).
References
-
Savile, C. K., et al. (2010).[3][4][5] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305–309.[3][4][5] [Link]
-
Mallin, H., et al. (2013). Immobilization of transaminases on polymer-coated microchips for continuous flow synthesis of chiral amines. Journal of Biotechnology, 165(3-4), 163–166. [Link]
-
Bovara, D., et al. (2023).[6] Continuous flow biocatalysis: production and in-line purification of amines by immobilised transaminase.[7][8] Reaction Chemistry & Engineering, 8, 123-130. [Link]
-
Planas, J., & Paradisi, F. (2021). Sustainable production of high-value chiral amines using immobilized transaminases in continuous flow.[1] Green Chemistry, 23, 856-865. [Link]
Sources
- 1. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 7. Continuous Flow Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Application Note: Site-Selective Functionalization of 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Part 1: Introduction & Strategic Overview
In the architecture of complex pharmacophores, 1,3,5-tribromo-2-methoxy-4-methylbenzene serves as a high-value "linchpin" scaffold. Its unique substitution pattern—offering three chemically distinct bromine sites defined by their steric and electronic environments—allows for the sequential installation of three different aryl or heteroaryl groups.
However, this utility comes with a challenge: Selectivity Control . Without a rigorous protocol, reactions result in intractable mixtures of regioisomers and poly-substituted byproducts.
The Selectivity Hierarchy
To achieve precision, one must exploit the specific steric pockets created by the ortho-methoxy (OMe) and ortho-methyl (Me) groups.
-
Site A (C5-Br): The Kinetic Entry Point.
-
Site B (C1-Br): The Chelation/Inductive Site.
-
Environment:[1] Flanked by the Methoxy group (C2) and a Hydrogen (C6).
-
Reactivity: Moderate. While the OMe group is sterically larger than a proton, its oxygen atom can facilitate oxidative addition via weak coordination (the "ortho-effect"), but it is generally slower than C5 due to the bulk of the methoxy group.
-
-
Site C (C3-Br): The "Deep Pocket".
-
Environment:[1] Sandwiched between the Methoxy (C2) and Methyl (C4) groups.
-
Reactivity: Lowest. This site suffers from severe "buttressing," making it inaccessible to standard bulky catalysts. Functionalizing this site requires specialized, high-activity ligand systems (e.g., Buchwald biaryl phosphines) and elevated temperatures.
-
Part 2: Visualizing the Strategy
The following diagram illustrates the logical flow of sequential functionalization, mapping the reactivity order to the structural features of the molecule.
Caption: Sequential functionalization workflow exploiting steric differentiation at C5, C1, and C3 positions.
Part 3: Experimental Protocols
Protocol A: Site-Selective Mono-Arylation (C5 Position)
Objective: Install the first aryl group at the C5 position while leaving C1 and C3 intact. Mechanism: Kinetic control. By using a non-specialized ligand (PPh3) and mild temperatures, the catalyst preferentially inserts into the most accessible C-Br bond (C5).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.05 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%)
-
Base: Na2CO3 (2.0 M aqueous, 2.0 equiv)
-
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)
Step-by-Step:
-
Setup: In a glovebox or under Argon stream, charge a reaction vial with the substrate, boronic acid, and Pd(PPh3)4.
-
Solvation: Add degassed solvent (DME, 0.1 M concentration relative to substrate).
-
Activation: Add the aqueous Na2CO3 solution.
-
Reaction: Seal the vial and heat to 60°C for 4–6 hours.
-
Critical Checkpoint: Monitor by HPLC/UPLC. Stop immediately upon consumption of starting material to prevent over-reaction at C1.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Sequential Inter-Arylation (C1 Position)
Objective: Functionalize the C1 position (ortho to OMe) on the C5-substituted intermediate. Mechanism: With C5 blocked, C1 is the next most accessible site. The OMe group may assist via weak coordination, but steric bulk requires a slightly more active catalyst or higher temperature.
Reagents:
-
Substrate: C5-Arylated Intermediate (1.0 equiv)
-
Boronic Acid: Aryl'-B(OH)2 (1.1 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) or Pd(OAc)2/Xantphos
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane[4]
Step-by-Step:
-
Setup: Combine substrate, second boronic acid, base, and catalyst in a pressure tube.[4]
-
Reaction: Heat to 80–90°C for 12 hours.
-
Note: The increased temperature overcomes the moderate steric hindrance at C1.
-
-
Workup: Standard aqueous workup.
Protocol C: Exhaustive Coupling (C3 Position)
Objective: Force coupling at the highly hindered C3 position (between Me and OMe). Mechanism: This step requires a "privileged ligand" system (Dialkylbiaryl phosphines like SPhos or XPhos) that forms a monoligated Pd(0) species capable of oxidative addition into extremely hindered C-Br bonds.
Reagents:
-
Substrate: C1,C5-Diarylated Intermediate (1.0 equiv)
-
Boronic Acid: Aryl''-B(OH)2 (1.5 equiv)
-
Catalyst System: Pd2(dba)3 (2 mol%) + SPhos (4-8 mol%) OR Pd-SPhos G3 Precatalyst.
-
Base: K3PO4 (anhydrous) or Cs2CO3 (3.0 equiv)
-
Solvent: Toluene or n-Butanol (for higher temp)
Step-by-Step:
-
Setup: This reaction is highly sensitive to oxygen due to the electron-rich phosphines. Use strict Schlenk technique or a glovebox.
-
Reaction: Heat to 100–110°C (reflux) for 16–24 hours.
-
Optimization: If conversion is low, switch to XPhos (ligand) or add 10 mol% pivalic acid (Lafrance-Fagnou conditions) to assist C-H activation pathways if competing mechanisms arise, though for Suzuki, the ligand switch is usually sufficient.
Part 4: Data Summary & Optimization Table
| Parameter | C5-Coupling (Step 1) | C1-Coupling (Step 2) | C3-Coupling (Step 3) |
| Steric Hindrance | Low | Medium | High (Severe) |
| Primary Challenge | Over-reaction (Selectivity) | Conversion | Oxidative Addition |
| Recommended Ligand | PPh3 (Triphenylphosphine) | dppf or Xantphos | SPhos or XPhos |
| Temperature | 60°C (Mild) | 80–90°C | >100°C |
| Base Choice | Na2CO3 (Mild) | K3PO4 | K3PO4 or Cs2CO3 |
| Typical Yield | 75–85% | 60–75% | 50–70% |
References
-
Site-Selective Cross-Coupling of Polyhalogen
- Source: Chemical Reviews (ACS Public
- Context: Comprehensive review of selectivity rules based on steric and electronic parameters in polyhalogen
-
URL:[Link]
-
Catalyst-Controlled Site-Selectivity Switching in Pd-C
- Source: ResearchG
- Context: Discusses the "Catalyst Control" vs "Substrate Control" strategies essential for differenti
-
URL:[Link]
-
Buchwald-Hartwig and Suzuki Coupling of Hindered Substr
- Source: Organic Chemistry Portal / J. Am. Chem. Soc.
- Context: Foundational work on using SPhos/XPhos for sterically congested aryl halides (relevant for the C3 position).
-
URL:[Link]
- This compound (Compound Data).
Sources
derivatization of 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Application Note: Precision Derivatization of 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Executive Summary
This guide details the orthogonal derivatization strategies for This compound (CAS: 41424-36-6). This densely functionalized scaffold presents a unique challenge in organic synthesis: three chemically identical halogen atoms (bromines) situated in sterically and electronically distinct environments.
By exploiting the interplay between chelation-controlled lithiation and electronically-governed oxidative addition , researchers can achieve site-selective functionalization at Carbon-1 (C1) and Carbon-5 (C5) with >90% regioselectivity. This protocol is essential for the synthesis of poly-substituted bioactive agents, flame retardant metabolites, and advanced material precursors.
Strategic Analysis: The Scaffold Map
To control reactivity, one must map the local environment of each bromine atom.
| Position | Substituent | Flanking Groups | Electronic Environment | Steric Hindrance | Reactivity Profile |
| C1 | Bromine | H (C6) / OMe (C2) | Ortho to OMe (Activated for Li-exchange) | Moderate | Primary site for Lithiation (Chelation Control) |
| C3 | Bromine | OMe (C2) / Me (C4) | Ortho to OMe & Me | High (Buttressed) | Inert (Last to react) |
| C5 | Bromine | Me (C4) / H (C6) | Meta to OMe (Least deactivated) | Low | Primary site for Pd-Coupling (Electronic Control) |
Key Mechanistic Insight:
-
Lithium-Halogen Exchange: Favors C1 due to the Directed Metalation Group (DMG) effect of the adjacent methoxy oxygen, which coordinates the lithium cation.
-
Palladium Cross-Coupling: Favors C5 . The methoxy group is a strong electron donor; positions ortho to it (C1, C3) are electron-rich and deactivate the C-Br bond toward oxidative addition by Pd(0). C5, being meta to the methoxy, is the most electron-deficient and reactive site.
Visualization of Selectivity Pathways
Figure 1: Divergent pathways allow orthogonal access to C1 or C5 substituted products based on reagent choice.
Experimental Protocols
Protocol A: C1-Selective Functionalization via Lithiation
Target: Introduction of formyl, carboxyl, or silyl groups at C1.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Solvent: Anhydrous THF (0.1 M concentration)
-
Electrophile: DMF, CO₂, or TMSCl (1.5 equiv)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with substrate and anhydrous THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Exchange: Add n-BuLi dropwise via syringe pump over 10 minutes.
-
Critical Check: The solution may turn light yellow. Stir at -78°C for exactly 30 minutes. Extended stirring (>1 hr) may lead to lithium migration (scrambling) to the thermodynamically more stable C5 position.
-
-
Trapping: Add the electrophile (e.g., DMF) neat or in THF solution rapidly.
-
Warming: Allow the reaction to warm to 0°C over 1 hour.
-
Quench: Quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.
Expected Outcome: >90% regioselectivity for substitution at C1 due to the OMe chelation effect.
Protocol B: C5-Selective Functionalization via Suzuki-Miyaura Coupling
Target: Introduction of aryl/heteroaryl groups at C5.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: Toluene/Ethanol (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Combine substrate, boronic acid, and solvent in a reaction vial. Sparge with Argon for 10 minutes to remove O₂.
-
Catalyst Addition: Add Pd(PPh₃)₄ and the aqueous base.[2] Seal the vial.
-
Heating: Heat to 80°C for 4-6 hours.
-
Note: Monitoring by TLC/HPLC is crucial. Stop the reaction as soon as the starting material is consumed to prevent double coupling at C1.
-
-
Workup: Filter through a celite pad to remove Pd black. Dilute with water and extract with DCM.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Expected Outcome: The C5-arylated product is the major isomer. The C1/C3 positions remain brominated due to electronic deactivation by the ortho-methoxy group.
Data Summary & Troubleshooting
| Parameter | Protocol A (Lithiation) | Protocol B (Suzuki) |
| Primary Selectivity Driver | Chelation (OMe → Li) | Electronics (Inductive effect) |
| Major Product Position | C1 | C5 |
| Key Risk | Li-migration if T > -60°C | Over-coupling if T > 90°C |
| Typical Yield | 85-92% | 75-85% |
Troubleshooting:
-
Low Selectivity in Lithiation: Ensure temperature is strictly maintained at -78°C. If scrambling occurs, use a non-coordinating solvent (Ether) instead of THF to weaken the chelation, though this often reduces yield. For this specific substrate, THF is preferred to lock the lithium at C1.
-
Protodebromination: If the C-Br bond is reduced to C-H instead of coupled, ensure the reaction is strictly anhydrous (Protocol A) or increase the catalyst loading (Protocol B).
References
-
Santa Cruz Biotechnology. this compound Product Data.
-
Laulhé, S., et al. (2016).[1] Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics.[1] Organic Letters.[1]
-
Snieckus, V., et al. (2001). Selective Ortho and Benzylic Functionalization... Ipso-Bromo Desilylation and Suzuki Cross-Coupling. Journal of Organic Chemistry.[1][3]
-
National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.
-
ChemicalBook. this compound Properties and Safety.
Sources
Application Note: High-Purity Synthesis of 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Executive Summary
This Application Note details the optimized laboratory-scale preparation of 1,3,5-Tribromo-2-methoxy-4-methylbenzene (also chemically identified as 2,4,6-Tribromo-3-methylanisole ). This compound represents a sterically congested, poly-halogenated aromatic system often required as a metabolic standard, flame retardant intermediate, or precursor for palladium-catalyzed cross-coupling reactions.
The synthesis addresses two primary challenges:
-
Regiocontrol: Ensuring exhaustive bromination at the 2, 4, and 6 positions of the m-cresol scaffold without over-oxidation.
-
Steric Hindrance: Overcoming the significant steric barrier imposed by the two ortho-bromine atoms during the O-methylation step.
Retrosynthetic Analysis & Strategy
To maximize yield and purity, we employ a Linear Synthesis Strategy . The direct bromination of 3-methylanisole is possible but often leads to mixtures of mono-, di-, and tri-bromo products due to the activating strength of the methoxy group.
A more robust approach utilizes 3-methylphenol (m-cresol) as the starting material. The hydroxyl group is a stronger activator than the methoxy group and, combined with the methyl group, directs electrophilic aromatic substitution precisely to the desired positions.
Strategic Pathway
-
Step 1 (Activation & Substitution): Exhaustive bromination of m-cresol to yield 2,4,6-tribromo-3-methylphenol.
-
Step 2 (Protection/Derivatization): O-Methylation of the sterically hindered phenol using Iodomethane (MeI) and Potassium Carbonate (
) in a polar aprotic solvent.
Figure 1: Retrosynthetic logic flow prioritizing the phenol intermediate for regiochemical control.
Experimental Protocols
Step 1: Synthesis of 2,4,6-Tribromo-3-methylphenol
This step leverages the strong ortho/para directing effects of the hydroxyl group. The reaction is exothermic; temperature control is critical to prevent the formation of quinoid oxidation byproducts.
Reagents:
-
m-Cresol (3-Methylphenol): 10.8 g (100 mmol)
-
Bromine (
): 16.0 mL (approx. 310 mmol, 3.1 eq) -
Glacial Acetic Acid: 100 mL
-
Water (for quenching)[1]
Protocol:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a caustic scrubber (NaOH solution) to trap HBr fumes.
-
Solvation: Dissolve m-cresol (10.8 g) in Glacial Acetic Acid (50 mL). Cool the solution to 0–5°C using an ice-water bath.
-
Bromination: Prepare a solution of Bromine (16.0 mL) in Glacial Acetic Acid (50 mL). Add this solution dropwise over 45–60 minutes.
-
Critical Control Point: Maintain internal temperature below 10°C. The solution will turn from colorless to deep orange/red.
-
-
Maturation: After addition, allow the reaction to warm to room temperature (RT) and stir for 2 hours. A voluminous precipitate (the product) typically forms.
-
Quench & Isolation: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.
-
Purification: Filter the solid using a Buchner funnel. Wash the cake with water (
mL) to remove residual acid.-
Optional: Recrystallize from ethanol/water if the solid is highly colored (yellow/orange indicates free bromine; the pure product is off-white needles).
-
-
Drying: Dry in a vacuum oven at 40°C overnight.
Expected Yield: 90–95% Physical State: Off-white to pale yellow needles. Melting Point: 81–84°C (Lit. 81.5–85.5°C).
Step 2: O-Methylation to this compound
The hydroxyl group in the intermediate is flanked by two bulky bromine atoms (positions 2 and 6 relative to OH). Standard Williamson ether synthesis conditions (e.g., acetone/reflux) are often too slow. We utilize DMF as a solvent to increase the nucleophilicity of the phenoxide anion.
Reagents:
-
2,4,6-Tribromo-3-methylphenol (from Step 1): 17.2 g (50 mmol)
-
Iodomethane (MeI): 4.7 mL (75 mmol, 1.5 eq)
-
Potassium Carbonate (
), anhydrous: 13.8 g (100 mmol, 2.0 eq) -
N,N-Dimethylformamide (DMF): 50 mL
-
Ethyl Acetate (EtOAc) & Brine (for workup)
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Deprotonation: Dissolve the phenol (17.2 g) in DMF (50 mL). Add anhydrous
(13.8 g). Stir at RT for 15 minutes to generate the phenoxide.-
Observation: The mixture may turn yellow/orange.
-
-
Alkylation: Add Iodomethane (4.7 mL) via syringe.
-
Safety Note: MeI is a suspected carcinogen and volatile. Perform in a fume hood.
-
-
Reaction: Heat the mixture to 60°C for 3–5 hours.
-
TLC Monitoring: Use Hexane:EtOAc (9:1). The starting phenol (lower
) should disappear, and the less polar ether (high ) should appear.
-
-
Workup: Cool to RT. Pour the mixture into water (300 mL). Extract with EtOAc (
mL). -
Washing: Wash the combined organic layers with water (
) and saturated brine ( ) to remove DMF. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude product is usually pure enough. If necessary, purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) or recrystallize from methanol.
Expected Yield: 85–92% Physical State: White crystalline solid.
Analytical Data & Validation
Key Characterization Table
| Parameter | 2,4,6-Tribromo-3-methylphenol (Intermediate) | This compound (Target) |
| Formula | ||
| MW | 344.8 g/mol | 358.8 g/mol |
| Appearance | Off-white needles | White crystals |
| MS (EI) | Molecular ion cluster at m/z 342, 344, 346, 348 | Molecular ion cluster at m/z 356, 358, 360, 362 |
Self-Validating Logic
-
The "Methyl Shift": The success of Step 2 is instantly validated by
NMR. The disappearance of the broad singlet (-OH) around 5.0–6.0 ppm and the appearance of a sharp singlet (-OMe) around 3.8–3.9 ppm confirms the transformation. -
Isotopic Pattern: Mass spectrometry will show the characteristic "tetrad" pattern for three bromine atoms (
and ), confirming the tribromo substitution is intact.
Mechanistic Workflow (DOT Visualization)
The following diagram illustrates the reaction pathway and the critical intermediates.
Figure 2: Forward synthetic pathway highlighting reaction conditions and mechanism types.
Safety & Hazard Management
| Chemical | Hazard Class | Handling Precaution |
| Bromine ( | Corrosive, Oxidizer, Toxic | Use exclusively in a fume hood. Keep sodium thiosulfate solution nearby to neutralize spills. |
| Iodomethane (MeI) | Carcinogen, Volatile | Use double-gloving. Dispense in a hood. Avoid inhalation. |
| DMF | Reprotoxic, Irritant | Avoid skin contact. Use resistant gloves (Butyl rubber preferred). |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for phenol bromination and Williamson ether synthesis).
-
ChemicalBook. (2025). 2,4,6-Tribromo-3-methylphenol - Properties and Data. Retrieved from
-
PubChem. (2025). Compound Summary: 2,4,6-Tribromo-3-methylphenol.[2][3][4][5] National Library of Medicine. Retrieved from
-
Huston, R. C., & Neeley, A. H. (1935). Chlorination of m-Cresol. Journal of the American Chemical Society, 57(11), 2176–2177. (Foundational work on halogenation patterns of cresols).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Mechanistic grounding for steric hindrance in alkylation).
Sources
Application Note: Biocatalysis in the Synthesis of Bioactive Compounds
From High-Throughput Screening to Reaction Engineering
Abstract
The synthesis of bioactive compounds—particularly chiral pharmaceutical intermediates—has historically relied on complex chemocatalysis requiring toxic transition metals (e.g., Rh, Pd) and extensive protection-deprotection steps. Biocatalysis offers a paradigm shift, utilizing engineered enzymes to achieve superior chemo-, regio-, and stereoselectivity under mild conditions. This guide details the operational workflow for integrating enzymes into synthetic routes, focusing on High-Throughput Screening (HTS) , Cofactor Recycling , and Reaction Engineering . We utilize the industrial synthesis of Sitagliptin as a grounding case study to demonstrate the scalability of these protocols.
Part 1: The Biocatalytic Workflow
Successful implementation of biocatalysis requires a systematic approach known as the "Design-Test-Analyze" cycle. Unlike off-the-shelf chemical reagents, enzymes often require "fitting" to non-natural substrates via directed evolution or process engineering.
Diagram 1: The Biocatalytic Development Cycle
The following flowchart illustrates the critical decision nodes when moving from a target molecule to a validated enzymatic process.
Caption: The iterative workflow for developing a biocatalytic step. Note the feedback loop between "Hit Identification" and "Protein Engineering" essential for non-natural substrates.
Part 2: Protocol – High-Throughput Enzyme Screening (HTS)
Objective: Rapidly identify active enzyme variants for a specific transformation (e.g., ketoreductase-mediated reduction of a pro-chiral ketone).
Experimental Rationale
-
Scale: 96-well plates allow for the screening of nearly 100 variants with minimal substrate consumption (<50 mg total).
-
Cofactor Management: Most redox enzymes (KREDs, P450s) require expensive nicotinamide cofactors (NADH/NADPH).[1] We utilize a coupled enzyme system (Glucose Dehydrogenase - GDH) to regenerate the cofactor in situ, driving the equilibrium forward and reducing costs.
Materials
-
Enzyme Library: Lyophilized lysate (1–5 mg/well).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0 (HEPES is an alternative if phosphate inhibition is suspected).
-
Cofactor Mix: 1.0 mM NADP+, 100 mM Glucose, 5 U/mL GDH (Glucose Dehydrogenase).
-
Substrate Stock: 50 mM substrate in DMSO.
Step-by-Step Methodology
-
Plate Preparation:
-
Dispense 1–2 mg of enzyme powder into each well of a deep-well 96-well plate.
-
Control Wells: Include 2 wells with no enzyme (Negative Control) and 2 wells with a known active variant (Positive Control).
-
-
Master Mix Addition:
-
Prepare the Cofactor Recycling Mix (Buffer + Glucose + NADP+ + GDH).
-
Add 450 µL of the mix to each well.
-
Tech Note: Add GDH last to prevent premature glucose oxidation.
-
-
Reaction Initiation:
-
Add 50 µL of Substrate Stock (final conc: 5 mM, 10% DMSO).
-
Seal plate with an aluminum foil seal (solvent resistant).
-
Incubate at 30°C with orbital shaking (600 rpm) for 18–24 hours.
-
-
Quenching & Extraction:
-
Add 500 µL of Acetonitrile (MeCN) or Ethyl Acetate to quench the reaction.
-
Centrifuge at 4000 rpm for 10 minutes to pellet precipitated protein.
-
-
Analysis:
-
Transfer 200 µL of supernatant to a filter plate (0.2 µm) and analyze via HPLC/UPLC.
-
Success Metric: Hits are defined as >5% conversion with >90% enantiomeric excess (ee).
-
Part 3: Reaction Engineering & Cofactor Recycling
Once a "hit" is identified, the process must be engineered for economic viability. The most critical component in redox biocatalysis is the Cofactor Recycling System .
Diagram 2: Coupled Enzyme Recycling System
This diagram visualizes the flow of electrons in a Ketoreductase (KRED) reaction coupled with Glucose Dehydrogenase (GDH).
Caption: The GDH-coupled recycling loop. Glucose acts as the sacrificial reductant, regenerating NADPH to drive the KRED-mediated synthesis of the chiral alcohol.
Comparative Analysis of Recycling Systems
Select the recycling system based on your substrate's stability and downstream processing needs.
| System | Sacrificial Substrate | By-Product | Pros | Cons |
| Glucose Dehydrogenase (GDH) | Glucose | Gluconic Acid | High thermodynamic drive; Cheap; Robust. | Acidifies reaction (requires pH stat); Glucose can complicate workup. |
| Isopropanol (ADH) | Isopropanol (IPA) | Acetone | Volatile by-product (easy removal); Helps substrate solubility. | Equilibrium limited (requires excess IPA); Acetone can inhibit enzyme. |
| Formate Dehydrogenase (FDH) | Formate | CO₂ (Gas) | Irreversible (gas evolution); Cleanest workup. | Low specific activity of FDH; Formate can be toxic to some enzymes. |
Part 4: Case Study – Sitagliptin (Januvia®)
Context: The synthesis of Sitagliptin (Merck) represents the gold standard in industrial biocatalysis. The original chemical route used a Rhodium-catalyzed asymmetric hydrogenation at high pressure (250 psi).
The Biocatalytic Solution: Researchers engineered a transaminase (ATA-117) to convert a pro-chiral ketone directly to the chiral amine.
-
Challenge: The wild-type enzyme had zero activity on the bulky prositagliptin ketone.
-
Engineering: Using Directed Evolution (iterative mutagenesis), the active site was expanded.
-
Result:
-
Yield: Increased from <1% to 92%.
-
Purity: >99.95% ee.[2]
-
Sustainability: Eliminated heavy metals (Rh) and high-pressure hydrogenation equipment.
-
Productivity: 6 kg/L/day volume yield.
-
Key Takeaway: Biocatalysis is not limited to "natural" substrates.[3] Through protein engineering, enzymes can be adapted to accept complex pharmaceutical intermediates that traditional chemocatalysis struggles to synthesize cleanly.[4]
References
-
Savile, C. K., et al. (2010).[5][6][7] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305–309.[7] [Link]
-
Truppo, M. D. (2017). Biocatalysis in the Pharmaceutical Industry: The Need for Speed. ACS Medicinal Chemistry Letters, 8(5), 476–480. [Link]
-
Bornscheuer, U. T., et al. (2012). Engineering the third wave of biocatalysis. Nature, 485, 185–194. [Link]
Sources
- 1. Characterization and Application of a Robust Glucose Dehydrogenase from Paenibacillus pini for Cofactor Regeneration in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijirt.org [ijirt.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
Trace Quantification of 1,3,5-Tribromo-2-methoxy-4-methylbenzene in Pharmaceutical Matrices via HS-SPME-GC-MS/MS
Application Note: AN-TBA-MET-01
Executive Summary
This Application Note details a high-sensitivity analytical method for the quantitation of 1,3,5-Tribromo-2-methoxy-4-methylbenzene (also known as 2,4,6-Tribromo-3-methylanisole; CAS 41424-36-6).[1] This compound is a structural analog of the potent organoleptic contaminant 2,4,6-Tribromoanisole (TBA) and can arise as a metabolite of brominated flame retardants (specifically brominated cresols) or as an impurity in supply chain materials (wood pallets, packaging).[1]
Due to its high lipophilicity (LogP ~4.[1]6) and potential for sensory taint at trace levels, this protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) .[1] This approach eliminates solvent background, maximizes sensitivity (LOQ < 10 pg/g), and ensures specificity in complex pharmaceutical matrices.[1]
Physicochemical Profile & Target Analyte
Understanding the analyte is the first step in method design. The high LogP indicates strong adsorption to packaging materials, requiring aggressive desorption parameters during sample prep.[1]
| Property | Value / Characteristic | Impact on Method |
| Analyte Name | This compound | Target Analyte |
| CAS Number | 41424-36-6 | Reference Standard Sourcing |
| Molecular Formula | C₈H₇Br₃O | Mass Spectrometry (Br₃ isotope pattern) |
| Molecular Weight | ~358.85 g/mol | Precursor Ion Selection |
| LogP | 4.63 (Predicted) | Requires hydrophobic SPME fiber |
| Boiling Point | ~308–311°C | High GC Inlet/Transfer Line Temp needed |
| Vapor Pressure | Low (Semi-volatile) | Headspace heating required (>60°C) |
Analytical Workflow Logic
The following diagram illustrates the critical path from sample preparation to data acquisition. The use of HS-SPME is chosen over liquid extraction to avoid concentrating non-volatile matrix interferences.
Figure 1: Analytical workflow emphasizing the "Salting Out" effect to drive the hydrophobic analyte into the headspace.
Detailed Experimental Protocol
4.1. Reagents and Standards[1][2][3]
-
Reference Standard: this compound (>98% purity).[1]
-
Internal Standard (IS): 2,4,6-Tribromoanisole-d5 (d5-TBA).[1] Note: Due to structural similarity, d5-TBA is the preferred surrogate if the isotopologue of the target is unavailable.
-
Solvent: Methanol (LC-MS Grade) for stock solutions.[1]
-
Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C for 4 hours to remove organic impurities.[1]
4.2. Sample Preparation (HS-SPME)[1][4]
-
Weighing: Accurately weigh 1.0 g of sample (powder/liquid) into a 20 mL headspace vial.
-
Matrix Modification: Add 5 mL of HPLC-grade water and 1.5 g of NaCl.
-
Why? High ionic strength decreases the solubility of the lipophilic analyte in the water phase, forcing it into the headspace (Salting-out effect).
-
-
Spiking: Add 10 µL of Internal Standard solution (100 ng/mL in MeOH).
-
Sealing: Crimp cap immediately with a magnetic bimetal cap and PTFE/Silicone septum.[1]
4.3. SPME Parameters[1]
-
Fiber Type: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1][5]
-
Incubation Temperature: 60°C.
-
Incubation Time: 15 minutes (with agitation at 500 rpm).
-
Extraction Time: 30 minutes (fiber exposed).[1]
-
Desorption Time: 3 minutes at 260°C.
4.4. GC-MS/MS Parameters
Gas Chromatograph (Agilent 7890B or equivalent):
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Splitless mode; 260°C; Purge flow 50 mL/min at 1.0 min.
-
Oven Program:
-
40°C for 2 min (Focusing).
-
Ramp 15°C/min to 200°C.
-
Ramp 30°C/min to 300°C.
-
Hold 3 min.
-
Mass Spectrometer (Triple Quadrupole):
MRM Transition Table: Note: The tribromo pattern creates a specific isotopic cluster (1:3:3:1).[1] Transitions should be optimized using the M+2 or M+4 peaks for specificity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | CE (eV) | Dwell (ms) | Type |
| Target Analyte | 357.8 (M+) | 342.8 (M - CH₃) | 15 | 100 | Quantifier |
| Target Analyte | 359.8 (M+2) | 264.9 (M - Br - CH₃) | 25 | 100 | Qualifier |
| d5-TBA (IS) | 350.8 | 335.8 | 15 | 100 | Quantifier |
Method Validation & Quality Control
To ensure Scientific Integrity , the method must be validated against ICH Q2(R1) guidelines.
5.1. Linearity and Range[1]
-
Range: 10 pg/g to 100 ng/g.
-
Curve: 6-point calibration curve spiked into a blank matrix (e.g., clean excipient).
-
Acceptance: R² > 0.995; Residuals < 20%.[1]
5.2. Sensitivity[1]
-
LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1. Typical LOD is ~2–5 pg/g.[1]
-
LOQ (Limit of Quantitation): S/N ratio of 10:1. Typical LOQ is ~10 pg/g.[1]
5.3. Accuracy and Precision[1][6][7]
-
Recovery: Spikes at Low (20 pg/g), Medium (500 pg/g), and High (10 ng/g) levels should yield 80–120% recovery.[1]
-
Precision: Relative Standard Deviation (RSD) < 15% for n=6 replicates.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Carryover | High LogP analyte sticking to fiber/inlet.[1] | Increase desorption time to 5 min; Run blank injections between high standards. |
| Poor Sensitivity | Fiber degradation or moisture in MS.[1] | Bake fiber at 260°C for 30 min; Ensure salt saturation to reduce water vapor uptake. |
| Peak Tailing | Active sites in liner or column.[1] | Use Ultra Inert (UI) liners with glass wool; Trim column head (10 cm).[1] |
| Non-Linearity | Detector saturation. | Dilute sample or reduce SPME extraction time (e.g., from 30 min to 10 min). |
Fragmentation Logic (Graphviz)
Understanding the MS/MS transitions is vital for confirming identity.[1]
Figure 2: Proposed fragmentation pathway for this compound.[1]
References
-
European Patent Office. (1989).[1] EP0312882A2 - Fragrance compositions containing a halogenated anisole derivative.[1] Retrieved from
-
Pizarro, C., et al. (2007).[1] Development and validation of a method for the analysis of halophenols and haloanisoles in cork bark macerates by stir bar sorptive extraction. Journal of Chromatography A. Retrieved from [Link]
-
Agilent Technologies. (2020).[1] The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
Sources
- 1. 1,3,5-Tribromobenzene | C6H3Br3 | CID 12279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. rsc.org [rsc.org]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of p-cresol sulphate in human plasma by selected reaction monitoring [pubmed.ncbi.nlm.nih.gov]
- 7. JSM Central || Article Info [jsmcentral.org]
Application Note: Precision Functionalization of 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Executive Summary: The Crowded Arene Challenge
The molecule 1,3,5-tribromo-2-methoxy-4-methylbenzene (CAS: 41424-36-6) represents a highly functionalized, electron-rich scaffold critical for the synthesis of polyhalogenated natural products, flame retardants, and complex pharmaceutical intermediates.
For the synthetic chemist, this molecule presents a unique paradox: it is highly activated (three C-Br bonds) yet sterically occluded . The presence of the methoxy (OMe) and methyl (Me) groups creates a distinct electronic and steric landscape that allows for site-selective editing , provided the correct mechanistic levers are pulled.
This guide details the protocols for differentiating the three bromine sites (C1, C3, and C5) using orthogonal reactivity modes: Lithium-Halogen Exchange (Li-X) and Palladium-Catalyzed Cross-Coupling .
Structural Analysis & Numbering
To ensure protocol accuracy, we utilize the following numbering scheme consistent with the IUPAC name provided:
-
C1: Bromine (Ortho to OMe, flanked by H at C6)
-
C2: Methoxy (Directing Group)
-
C3: Bromine (Ortho to OMe, flanked by Me at C4)
-
C4: Methyl (Steric Blocker)
-
C5: Bromine (Meta to OMe, flanked by Me and H)
-
C6: Hydrogen (The "Halogen Dance" Floor)
Mechanistic Insight: The Selectivity Map
The differentiation of the three bromine atoms relies on competing steric hindrance and coordination effects.
The Reactivity Hierarchy
| Site | Substituent | Environment | Reactivity Mode | Primary Driver |
| C1-Br | Bromine | Flanked by OMe (C2) & H (C6) | Li-Halogen Exchange | Chelation Control: The OMe oxygen coordinates Li, directing attack here. Less hindered than C3. |
| C3-Br | Bromine | Flanked by OMe (C2) & Me (C4) | Inert / Last Resort | Steric Shielding: The "buttressing effect" of the adjacent Methyl group makes this the least reactive site. |
| C5-Br | Bromine | Flanked by Me (C4) & H (C6) | Pd-Catalysis (Suzuki) | Steric Accessibility: Lacks ortho-chelating groups but is the most accessible for bulky Pd catalysts. |
Visualization of Reaction Pathways
Figure 1: Divergent synthesis pathways. Pathway A exploits the OMe directing group for C1 selectivity. Pathway B exploits steric accessibility for C5 selectivity.
Detailed Protocols
Protocol A: Site-Selective C1-Lithiation
Objective: Replace the C1-Bromine with an electrophile (E) while leaving C3 and C5 intact. Mechanism: The reaction proceeds via a pre-complexation of the Lithium species to the methoxy oxygen, followed by a directed intramolecular attack on the C1-Br bond. The C3-Br is also ortho, but the adjacent Methyl group (C4) creates significant steric strain, disfavoring the transition state at C3.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Reagent: n-Butyllithium (1.05 equiv, 1.6 M in hexanes)
-
Solvent: Anhydrous Toluene (Primary) with 5% THF (Additive for coordination)
-
Quench: DMF (for formylation) or I2 (for iodination)
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Add the substrate and anhydrous Toluene (0.1 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Critical Note: Temperature control is vital. Above -60°C, the "Halogen Dance" mechanism may trigger, causing the Lithium to migrate to the acidic C6-H position [1].
-
-
Chelation: Add THF (5% v/v). Wait 5 minutes.
-
Exchange: Add n-BuLi dropwise over 10 minutes via syringe pump.
-
Observation: The solution may turn pale yellow.
-
Aging: Stir at -78°C for exactly 30 minutes. Do not over-stir, or thermodynamic equilibration to the C6-Li species may occur.
-
-
Quench: Add the electrophile (e.g., dry DMF, 1.5 equiv) rapidly in one portion.
-
Workup: Allow to warm to room temperature. Quench with sat. NH4Cl. Extract with EtOAc.
Validation Criteria:
-
NMR: Loss of symmetry is not applicable (molecule is already asymmetric), but NOE (Nuclear Overhauser Effect) studies should show interaction between the new group at C1 and the OMe group, but no interaction with the Methyl group (which is far away at C4).
Protocol B: C5-Selective Suzuki-Miyaura Coupling
Objective: Functionalize the C5 position. Mechanism: Oxidative addition of Pd(0) is sensitive to sterics. While the C1 and C3 positions are electronically activated by the OMe group, they are sterically hindered (C1 by OMe, C3 by OMe+Me). The C5 position, flanked by Me and H, presents the most open trajectory for the bulky Pd-phosphine complex [2].
Reagents
-
Catalyst: Pd(dppf)Cl2·DCM (3 mol%) - Chosen for its large bite angle and robustness.
-
Ligand: None (dppf is sufficient) or S-Phos (if higher activity needed).
-
Base: K3PO4 (2.0 equiv, mild base to prevent dehalogenation).
-
Solvent: 1,4-Dioxane / Water (4:1).
Step-by-Step Methodology
-
Degassing: Sparge solvents with Argon for 30 minutes.
-
Assembly: In a reaction vial, combine Substrate (1.0 equiv), Boronic Acid (1.1 equiv), Base, and Catalyst.
-
Reaction: Seal and heat to 60°C for 4-12 hours.
-
Note: Avoid temperatures >80°C to prevent oxidative addition at the sterically hindered C1/C3 sites.
-
-
Monitoring: Monitor by HPLC. The C5-product usually elutes later than the starting material on C18 columns.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Troubleshooting & Self-Validation
The "Halogen Dance" Trap
A common failure mode in tribromo-anisole chemistry is the migration of bromine atoms. This occurs if the reaction generates a C6-Lithio species (via deprotonation of C6-H).
-
Symptom: You isolate a product where the substitution pattern is scrambled (e.g., 3,5-dibromo-4-methoxy-...).
-
Cause: Usage of LDA (Lithium Diisopropylamide) or warming the Li-exchange reaction too high.
-
Prevention: Use n-BuLi (nucleophilic attack on Br) rather than LDA (base attack on H). Keep T < -70°C.
Data Summary Table
| Parameter | Protocol A (Li-Exchange) | Protocol B (Suzuki) |
| Primary Selectivity | C1 (Ortho to OMe) | C5 (Para to OMe) |
| Key Reagent | n-BuLi | Pd(dppf)Cl2 |
| Temp Limit | Max -78°C | Max 60°C |
| Major Impurity | C6-Isomer (via H-dance) | Bis-coupled product |
| Yield Target | 75-85% | 60-70% |
References
-
Schlosser, M. (2005). The "Halogen Dance" and Other Halogen Migration Reactions. Angewandte Chemie International Edition, 44(3), 376-393. Link
-
Rothenberg, C. J., et al. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews, 120(18), 9928–10028. Link
-
Xu, H., et al. (2018). Site-selective diarylation of 2,4,6-tribromoanisole. Nature Communications, 9, Article 456. (Note: Discusses the parent scaffold selectivity). Link
-
Sigma-Aldrich. Product Specification: this compound. Link
Troubleshooting & Optimization
purification techniques for 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Technical Support Center: Purification of 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Case ID: TRIBROM-PUR-001 Compound Identity: this compound Alternative Names: 2,4,6-Tribromo-3-methylanisole; 2,4,6-Tribromo-3-methoxytoluene CAS: 41424-36-6 Target Purity: >99.0% (HPLC/GC)
Module 1: Rapid Diagnostics & Troubleshooting (FAQ)
Use this section to identify the root cause of your purification failure before proceeding to protocols.
Q1: My crude product is a dark red/brown oil, but the literature says it should be a white solid. What is wrong?
Diagnosis: The coloration is almost certainly due to residual elemental bromine (
Q2: I tried recrystallizing from pure Ethanol, but the product "oiled out" (formed droplets) instead of crystallizing.
Diagnosis: The solution was likely too concentrated, or the temperature dropped too quickly, surpassing the metastable zone width. Alternatively, the melting point of your impure solid is lower than the boiling point of ethanol (
-
Add a small amount of water to the hot ethanol (dropwise) until turbidity persists, then reheat to clear.
-
Switch to a lower-boiling solvent system , such as Hexane/Ethyl Acetate (See Protocol B).
-
Seed the cooling solution with a pure crystal at
.
Q3: The NMR shows a small impurity peak at
Module 2: Core Purification Protocols
Protocol A: Chemical Reduction Wash (Mandatory Pre-treatment)
Execute this immediately after synthesis workup to remove oxidative impurities.
-
Dissolution: Dissolve the crude reddish oil/solid in a minimal volume of Dichloromethane (DCM) or Ethyl Acetate .
-
The Quench: Wash the organic layer twice with a 10% Sodium Thiosulfate (
) or Sodium Bisulfite ( ) solution.-
Visual Indicator: The organic layer should shift from dark red to pale yellow or colorless.
-
-
Salt Removal: Wash once with brine (saturated NaCl) to remove trapped water.
-
Drying: Dry over anhydrous
, filter, and evaporate the solvent under reduced pressure. -
Result: You should now have an off-white or pale yellow solid (MP:
).
Protocol B: Recrystallization (The Gold Standard)
Targeting the literature melting point of 74–76°C.
Solvent Selection Table
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol (95%) | 100% | High | Best for removing trace isomers. Risk of oiling out if impure.[1] |
| Hexane / EtOAc | 9:1 to 4:1 | Medium | Good for highly lipophilic crude. Easier to dry. |
| Methanol | 100% | Medium | Lower boiling point ( |
Step-by-Step Procedure:
-
Saturation: Place the solid in an Erlenmeyer flask. Add Ethanol and heat to a gentle boil (
). -
Titration: Add hot solvent in small aliquots until the solid just dissolves.
-
Critical Step: If the solution is colored, add activated carbon, boil for 2 mins, and perform a hot filtration.
-
-
Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-60 mins).
-
Do not place directly in ice; this traps impurities.
-
-
Crystallization: Once room temp is reached, place in an ice bath (
) for 30 minutes to maximize yield. -
Collection: Filter via vacuum (Buchner funnel). Wash the cake with ice-cold ethanol .
Protocol C: Flash Chromatography (Isomer Separation)
Use only if Protocol B fails to achieve >99% purity.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane:Dichloromethane (Start 100:0
Gradient to 90:10). -
Rationale: The target molecule is highly non-polar. It will elute very quickly (high
). Oxidized impurities and isomers will retain longer.
Module 3: Visualization & Logic Flows
Workflow 1: The Purification Decision Matrix
Follow this logic to determine the correct protocol.
Figure 1: Decision matrix for selecting the appropriate purification method based on visual and physical properties.
Workflow 2: Recrystallization Dynamics
Visualizing the critical temperature zones to prevent "oiling out."
Figure 2: The Recrystallization Cycle. Note the feedback loop: if oiling out occurs at the nucleation stage, reheating and dilution are required.
Module 4: Technical Specifications
| Property | Value | Relevance to Purification |
| Molecular Formula | Highly halogenated; significant density ( | |
| Molecular Weight | 358.85 g/mol | Heavy molecule; elutes fast on Silica. |
| Melting Point | 74–76 °C | Low MP requires careful heat management during recrystallization. |
| Boiling Point | 308–311 °C | High BP; distillation is difficult and risks decomposition. |
| Solubility (Water) | Negligible | Aqueous washes are highly effective for removing salts. |
| Solubility (EtOH) | Moderate (Hot) | Ideal for temperature-gradient crystallization. |
References
-
Sigma-Aldrich. this compound Product Specification. Accessed Jan 28, 2026. Link
-
ChemicalBook. this compound Properties and Safety. Accessed Jan 28, 2026. Link
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 226343, 2,4,6-Tribromo-3-methylanisole. Link
Sources
Technical Support Center: Synthesis of 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Case ID: YIELD-OPT-TRIBROM-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
This guide addresses yield optimization for the synthesis of 1,3,5-tribromo-2-methoxy-4-methylbenzene (also referred to as 2,4,6-tribromo-3-methylanisole ). The synthesis typically involves the electrophilic aromatic substitution (EAS) of 3-methylanisole using elemental bromine (
Core Challenge: The primary yield-limiting factors are incomplete bromination at the sterically hindered C3 position (between the methoxy and methyl groups) and benzylic bromination side reactions on the methyl group.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: Why does my crude NMR show a mixture of di-bromo and tri-bromo species?
Diagnosis: Steric hindrance and deactivation. The target molecule requires placing a bromine atom at position 3, wedged between the methoxy group (C2) and the methyl group (C4). While this position is electronically activated (ortho to both donors), it is sterically crowded. Corrective Action:
-
Thermodynamic Push: After the initial exothermic addition at
, you must raise the temperature to for 1–2 hours to force the third bromine onto the ring. -
Stoichiometry: Ensure a minimum of 3.3 equivalents of
. The third equivalent often reacts sluggishly.
Q2: I am seeing impurities at 4.5 ppm in the NMR. What are they?
Diagnosis: Benzylic Bromination (Radical Pathway).
The singlet at ~4.5 ppm corresponds to a
-
Light Exclusion: Wrap the reaction vessel in aluminum foil. Light initiates radical chains.
-
Solvent Switch: Avoid non-polar solvents like
or pure DCM if radical formation is high. Switch to Glacial Acetic Acid or Acetonitrile , which favor the ionic pathway [1]. -
Radical Scavenger: In severe cases, adding a pinch of hydroquinone can inhibit the radical pathway.
Q3: My yield drops significantly during recrystallization. How do I recover the product?
Diagnosis: Solubility trapping. The tri-bromo product is highly lipophilic and can be difficult to crystallize from mixed solvents if the mother liquor retains too much product. Corrective Action:
-
Anti-solvent Crash: Instead of standard cooling crystallization, dissolve the crude in minimal hot ethanol and add water dropwise until turbidity persists, then cool slowly.
-
Cold Wash: Wash the filter cake with cold (
) 50% aqueous ethanol . Pure ethanol will dissolve significant amounts of the product.
Part 2: Optimized Experimental Protocol
This protocol utilizes a Glacial Acetic Acid system to maximize regioselectivity and suppress benzylic bromination.
Reagents
-
Substrate: 3-Methylanisole (1.0 eq)
-
Brominating Agent: Elemental Bromine (
) (3.3 eq) -
Solvent: Glacial Acetic Acid (10 volumes)
-
Quench: Saturated aqueous Sodium Bisulfite (
)
Step-by-Step Workflow
-
Setup: Charge a 3-neck round-bottom flask with 3-Methylanisole and Glacial Acetic Acid. Equip with a pressure-equalizing addition funnel, a reflux condenser, and a caustic scrubber (NaOH trap) for HBr fumes.
-
Cooling: Cool the solution to
using an ice/water bath. Crucial: Low temperature initially prevents oxidation and controls the exotherm. -
Addition: Add
dropwise over 45 minutes. The solution will turn dark red/orange.-
Note: Maintain temperature
during addition.
-
-
The "Push" (Critical for Yield): Once addition is complete, remove the ice bath. Stir at room temperature for 30 minutes, then warm to
for 2 hours.-
Why: This overcomes the steric barrier at the C3 position (between OMe and Me).
-
-
Quench: Cool to room temperature. Pour the mixture into ice-cold water containing Sodium Bisulfite. Stir until the orange bromine color disappears and a white/off-white precipitate forms.
-
Isolation: Filter the solid. Wash with water (
) to remove all acid. -
Purification: Recrystallize from hot Ethanol.
Data: Solvent Influence on Selectivity
| Solvent System | Primary Mechanism | Ring Selectivity | Benzylic Impurity | Yield Potential |
| Radical | Low | High | Low (<50%) | |
| DCM ( | Ionic | Moderate | Moderate | Medium (60-70%) |
| Acetonitrile ( | Ionic (Dipolar) | High | Very Low | High (85-90%) |
| Glacial AcOH | Ionic (Protic) | Very High | Low | High (85-95%) |
Part 3: Reaction Pathway Visualization
The following diagram illustrates the stepwise bromination and the competing side reaction (benzylic bromination) that must be avoided.
Figure 1: Reaction pathway showing the critical "slow" step to the tri-bromo product and the radical side-pathway to avoid.
References
-
Regiospecific Nuclear Bromination: Carreño, M. C., Garcia Ruano, J. L., Sanz, G., Toledo, M. A., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328-5331. Link
-
Bromination of Methylanisoles: Goldberg, A. A., & Walker, J. (1953). The Bromination of 3-Methylanisole.[1][2] Journal of the Chemical Society, 1348-1350. Link
-
General Aromatic Bromination Protocols: Smith, K., et al. (2000). Highly efficient, regioselective bromination of aromatic compounds using bromine and a reusable zeolite. Chemical Communications, (11), 997-998. Link
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Bromine and 3-Methylanisole before handling. All reactions should be performed in a functioning fume hood.
Sources
identifying side products in 1,3,5-Tribromo-2-methoxy-4-methylbenzene reactions
The following technical guide addresses the identification and mitigation of side products in reactions involving 1,3,5-Tribromo-2-methoxy-4-methylbenzene (CAS: 41424-36-6). This document is structured for researchers requiring high-fidelity control over regioselectivity and yield.
Molecule Reactivity Profile
Before troubleshooting, you must understand the distinct electronic and steric environments of the three bromine atoms. This molecule is not symmetric, and "blind" reactivity will lead to complex mixtures.
-
Position 1 (Br-1): Flanked by -OMe and -H . The methoxy group is a strong Ortho-Director (DoM) for lithiation but deactivates Oxidative Addition (OA) via electron donation.
-
Position 3 (Br-3): The "Dead Zone." Flanked by -OMe and -Me . Extremely sterically hindered and electron-rich. Reacts last.
-
Position 5 (Br-5): Flanked by -Me and -H . Least sterically hindered and least electron-rich. Typically the kinetic site for Pd-catalyzed coupling .
Reactivity Visualization
Figure 1: Predictive reactivity map based on steric and electronic environments.
Troubleshooting Guide: Cross-Coupling (Suzuki/Stille)
User Scenario: You are attempting a mono-arylation using a boronic acid, but LC-MS shows multiple peaks with similar mass or unexpected masses.
Q1: I see a product with Mass [M-Br+H]. What is happening?
Diagnosis: This is Hydrodebromination (Protodebromination).
Cause: The oxidative addition occurred, but the transmetalation failed or was slow. The Pd-Ar intermediate underwent
-
Solvent Switch: Avoid alcohols (MeOH/EtOH) if possible. Use anhydrous Dioxane or Toluene.
-
Base Choice: Carbonates (
) are safer than hydroxides/alkoxides which can promote reduction. -
Catalyst Load: Increase the concentration of the Boronic Acid (1.2–1.5 eq) relative to the catalyst to outcompete the reduction pathway.
Q2: I have a mixture of regioisomers. How do I distinguish them?
Diagnosis: You likely have a mixture of C5-coupled (Major) and C1-coupled (Minor) products. Technical Insight:
-
C5-Product: The remaining protons are on the ring. In the starting material, H-6 is a singlet (or fine doublet). In the C5-product, the symmetry changes.
-
NOE (Nuclear Overhauser Effect) NMR: This is the gold standard.
-
Irradiate the -OMe signal.
-
If you see enhancement of the new Aryl group: The coupling happened at C1 (Ortho to OMe).
-
If you see NO enhancement: The coupling likely happened at C5 (too far away).
-
Q3: How do I force reaction at C1 instead of C5?
Strategy: You must override the steric preference of C5 using the Chelation Effect .
-
Protocol: Use a catalyst system that coordinates to the oxygen of the methoxy group.
-
Recommendation: Switch to Ni(COD)2 or Pd catalysts with ligands that allow coordination geometry (avoid bulky Buchwald ligands that enforce steric control). However, for this specific crowded molecule, Lithiation-Transmetalation (see below) is a more reliable route to C1 functionalization than direct Pd-catalysis.
Troubleshooting Guide: Lithiation & Halogen Dance
User Scenario: You treated the molecule with n-BuLi to generate the anion for quenching, but you isolated a "scrambled" product (e.g., 1,2,4-tribromo isomer or polymerized material).
Q4: My product has the correct mass but the wrong NMR pattern. Is it the "Halogen Dance"?
Diagnosis: Yes. Polybrominated anisoles are notorious for the Halogen Dance Reaction . Mechanism:
-
Lithium-Halogen Exchange generates the C1-Li species (kinetically favored by OMe chelation).
-
Isomerization: The C1-Li species is basic. It can deprotonate the H-6 position of a neighboring unreacted molecule.
-
Migration: The new C6-Li species attacks a bromine on the ring, causing the Li and Br to "switch places" (dance) to reach a thermodynamic minimum (often stabilizing the anion between two halogens).
The Fix (Protocol):
-
Temperature Control is Critical: Perform the exchange at -78°C strictly. The "Dance" has a higher activation energy than the initial exchange.
-
Reagent Speed: Add the electrophile immediately after the lithium reagent. Do not "stir for 1 hour to ensure conversion."
-
Inverse Addition: If possible, add the base to a mixture of your substrate and the electrophile (Barbier conditions) to trap the anion instantly.
-
Switch Reagent: Use iPrMgCl·LiCl (Turbo Grignard) instead of n-BuLi. The Magnesium bond is more covalent, less basic, and significantly less prone to triggering the Halogen Dance [1].
Halogen Dance Pathway
Figure 2: The "Halogen Dance" mechanism leading to scrambled isomers.
Summary of Impurities & Analytical Data
| Side Product | Origin | Mass Spec Signature | NMR Characteristic |
| Hydro-debrominated | Pd-Cycle failure (Reduction) | [M-79+1] (Loss of Br, Gain of H) | New aromatic proton signal (doublet or triplet depending on position). |
| Homocoupling | Oxidant presence / Disproportionation | [2M - 2Br] (Dimer) | Very high molecular weight. Broad peaks. |
| Scrambled Isomer | Halogen Dance (Lithiation) | Same Mass as Product | Loss of symmetry. Unexpected coupling constants. |
| Demethylated Phenol | BBr3 / Lewis Acid side reaction | [M-14] (Loss of CH3) | Broad -OH peak (D2O exchangeable). Shift in ring protons. |
References
-
Inoue, K., & Okano, K. (2024).[1] Catalytic Approaches to the Halogen Dance Reaction for Molecular Editing. Kobe University / ChemCatChem.[1]
-
Jones, L., & Whitaker, B. J. (2016).[2] Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry.
-
Yoneda Labs . (2024). Suzuki-Miyaura cross-coupling: Practical Guide.
-
ChemicalBook . This compound Product Details.
Sources
- 1. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
challenges in the synthesis of polysubstituted benzenes
Welcome to the Advanced Synthesis Support Center: Polysubstituted Benzenes
Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: POLY-BENZ-SYNTH-001
Overview: The "Crowded Ring" Paradox
Synthesizing polysubstituted benzenes (especially penta- and hexa-substituted patterns) is not merely an extension of classical aromatic chemistry; it is a battle against thermodynamics and sterics. The primary failure modes our users report are regiochemical scrambling (e.g., Halogen Dance), steric shutdown (failure of cross-coupling), and ortho-selectivity lockouts .
This guide abandons the textbook "EAS first" approach. When you are crowding a ring, Electrophilic Aromatic Substitution (EAS) is rarely the correct tool due to the "buttressing effect" and harsh conditions. We focus here on Transition Metal Catalysis , C-H Activation , and De Novo Ring Construction .
Module 1: Regioselectivity Crisis Management
Ticket #1: "I need to functionalize the meta position, but my directing groups are all ortho/para."
Diagnosis: You are fighting the electronic bias of the ring. Classical Friedel-Crafts logic fails here. You need to override the electronic preference using geometric constraints .
The Solution: Template-Assisted Meta-Selective C-H Activation Instead of relying on electron density, use a "crane-like" directing group (DG) that physically positions the catalyst at the meta carbon.
-
The Technology: Use a nitrile-containing template or a cleavable silicon tether.[1] These coordinate with Palladium (Pd) in an "end-on" fashion, swinging the metal center to the meta position via a macrocyclic transition state.[2]
-
Key Reference: The pioneering work of Jin-Quan Yu utilizing nitrile templates for meta-selective C-H olefination and arylation [1].[2]
Troubleshooting Checklist:
Module 2: The "Crowded House" Protocol (Steric Hindrance)
Ticket #2: "My Suzuki/Buchwald coupling failed. The aryl halide is too crowded."
Diagnosis: You are experiencing the "Ortho-Effect" . When flanking substituents are present, the oxidative addition of the metal catalyst into the C-X bond is kinetically inhibited. Even if it inserts, transmetalation is blocked by the steric wall.
The Solution: De Novo Ring Construction ([2+2+2] Cycloaddition) Stop trying to attach groups to a pre-formed ring. Build the ring with the substituents already attached.
The Protocol: Ruthenium-Catalyzed [2+2+2] Cycloaddition This method stitches together three alkynes (or two alkynes and a nitrile/alkene) to form the benzene core in a single step.
Workflow Diagram (DOT):
Caption: Logical flow of the Ru-catalyzed [2+2+2] cycloaddition for constructing sterically congested arenes.
Step-by-Step SOP:
-
Reagent Prep: Dissolve your di-yne and mono-alkyne (for intermolecular) in degassed 1,2-dichloroethane (DCE).
-
Catalyst Loading: Add CpRuCl(cod) (1–5 mol%). Note: The Cp (pentamethylcyclopentadienyl) ligand is crucial for steric protection and preventing catalyst deactivation.
-
Reaction: Stir at ambient temperature (or mild heat, 60°C) under Argon.
-
Monitoring: Watch for the disappearance of the alkyne stretch in IR.
-
Why it works: The Ruthenium pulls the pi-systems together in a coordination sphere, effectively ignoring the steric bulk that would repel an external nucleophile [2].
Module 3: Functional Group Survival (Chemoselectivity)
Ticket #3: "My halogen substituents moved to a different position!"
Diagnosis: You have triggered the Halogen Dance (HD) reaction.[3] This occurs during lithiation/metalation steps.[4] The base deprotonates the ring, but the resulting anion is unstable and isomerizes to a thermodynamically more stable position (usually ortho to the halogen), causing the halogen to "migrate" [3].
The Troubleshooting Guide:
| Variable | The Fix | Why? |
| Order of Addition | Add Base to Halide (Dropwise) | Keeps the concentration of the lithiated species low relative to the unreacted halide, preventing the intermolecular chain transfer that drives the "dance." |
| Temperature | Keep below -78°C | The isomerization (migration) has a higher activation energy than the initial lithiation. Kinetic control is key. |
| Electrophile | Use "Fast" Electrophiles | Quench the species immediately with reactive electrophiles (e.g., TMSCl, aldehydes) before it has time to rearrange. |
| Blocking | Install a TMS group | Place a Trimethylsilyl group at the migration site to physically block the "dance floor." |
Module 4: Decision Matrix for Synthesis Strategy
Before starting your synthesis, use this logic flow to select the correct methodology.
Caption: Strategic decision tree for selecting the optimal synthetic route based on substitution density and regiochemical requirements.
References
-
Leow, D., Li, G., Mei, T. S., & Yu, J. Q. (2012). Activation of Remote meta-C–H Bonds Assisted by an End-on Template. Nature, 486(7404), 518–522. Link
-
Galán, B. R., & Rovis, T. (2015). Beyond Reppe: Building Substituted Arenes by [2+2+2] Cycloadditions of Alkynes. Angewandte Chemie International Edition, 54(33), 9458-9460. Link
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[5] Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046-1057. Link
Sources
- 1. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta-selective C–H functionalization - Wikipedia [en.wikipedia.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
recrystallization methods for 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Technical Support Center: Recrystallization Protocols for 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Executive Summary & Technical Context
This guide addresses the purification of This compound (CAS: 41424-36-6).[1] As a polybrominated aromatic ether, this compound exhibits high lipophilicity and a relatively low melting point (74–76 °C). These physical properties present specific challenges during recrystallization, most notably "oiling out" (liquid-liquid phase separation) rather than crystal nucleation.
The protocols below are designed to maximize recovery yield while effectively removing common impurities such as under-brominated species (e.g., dibromo- analogs) and regioisomers.
Critical Data & Solvent Selection
Target Compound Properties:
| Property | Value | Notes |
|---|---|---|
| Melting Point | 74–76 °C | Sharp transition indicates high purity. |
| Appearance | White/Colorless Needles | Yellowing indicates oxidation or trace bromine. |
| Solubility | Low in cold alcohol/alkanes; High in hot aromatics/chlorinated solvents. | |
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Application | Risk Factor |
|---|---|---|---|
| Ethanol (95%) | 100% | Primary Recommendation. Balances solubility and recovery. | Moderate risk of oiling out if cooled too fast. |
| Methanol | 100% | Best for lower-melting crude material to prevent "melting" before dissolving. | Lower boiling point limits solubility of very crude samples. |
| Hexane / Ethyl Acetate | 9:1 to 4:1 | Excellent for removing polar byproducts. | High evaporation rate requires careful handling. |
Troubleshooting & FAQs
Q1: The compound forms an oil at the bottom of the flask instead of crystals. How do I fix this? A: "Oiling out" occurs when the solution temperature drops below the phase separation limit before crystallization begins, often because the compound's melting point is depressed by impurities.
-
Immediate Fix: Reheat the mixture until the oil redissolves. Add a small amount of additional solvent (5–10%) to lower the saturation. Allow the solution to cool very slowly to room temperature with vigorous stirring.
-
Seeding: Once the solution reaches ~35–40 °C, add a "seed crystal" of pure material to induce nucleation.
-
Trituration: If oil persists, cool to 0 °C and scratch the glass side with a rod. If it remains oil, decant the solvent and triturate the oil with cold pentane or methanol to force solidification.
Q2: My crystals are persistently yellow/orange. Is this acceptable?
A: No. A yellow hue typically indicates free bromine (
-
Protocol: During the hot dissolution step, add Activated Carbon (0.5–1.0 wt%) . Stir for 5–10 minutes at reflux, then filter while hot through a pre-warmed Celite pad. This should yield a colorless filtrate.
Q3: The yield is low (<50%). Where did I lose the product? A: The compound likely remains in the mother liquor due to high solubility.
-
Recovery: Concentrate the mother liquor to 25% of its original volume and cool to -20 °C (freezer) overnight. A second crop of crystals will form. Note: Always analyze the second crop separately as it usually contains higher impurity levels.
Detailed Experimental Protocol
Method A: Standard Recrystallization from Ethanol
-
Preparation: Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask.
-
Dissolution: Add 40 mL of Ethanol (95%) . Heat the mixture to a gentle boil (approx. 78 °C) on a steam bath or stir plate.
-
Note: If solids remain, add hot ethanol in 5 mL portions until fully dissolved. Do not exceed 80 mL total volume.
-
-
Clarification (Optional): If the solution is colored or contains insoluble particles, add activated carbon, stir for 2 mins, and perform a hot filtration.
-
Crystallization: Remove from heat. Cap the flask loosely.
-
Step 4a: Allow to cool to Room Temperature (RT) undisturbed for 2 hours.
-
Step 4b: Once crystals appear, transfer the flask to an ice-water bath (0–4 °C) for 1 hour to maximize yield.
-
-
Isolation: Filter the crystals using a Buchner funnel under vacuum.
-
Washing: Wash the filter cake with 2 x 10 mL of ice-cold ethanol .
-
Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.
Validation Criteria:
-
Melting Point: Must fall within 74–76 °C range.[2]
-
TLC: Single spot (Hexane/EtOAc 9:1),
~0.6.
Process Visualization (Workflow)
Caption: Logical workflow for the purification of this compound, emphasizing temperature control checkpoints.
References
-
Royal Society of Chemistry. (2013). Synthesis and Purification of Polybrominated Anisole Derivatives. Retrieved January 28, 2026, from [Link]
-
University of Rochester. (n.d.). Solvent Selection Guide for Recrystallization of Aromatic Ethers. Retrieved January 28, 2026, from [Link]
Sources
Technical Support Center: Column Chromatography Purification
Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Topic: Optimization and Troubleshooting of Silica Gel Flash Chromatography Audience: Drug Discovery & Synthetic Chemistry Divisions
Introduction: The Philosophy of Separation
Welcome to the Purification Support Center. As researchers, we often treat chromatography as a "black box"—pour solvent in, expect pure compound out. However, success in drug development requires treating the column as a thermodynamic system where stationary phase activity , mobile phase selectivity , and solute hydrodynamics must align.
This guide moves beyond basic textbook instructions. It addresses the causality of failure and provides self-validating protocols based on the industry-standard "Still Method" and modern adaptations.
Module 1: Standard Operating Procedure (The "Golden Path")
Protocol ID: SOP-FLASH-001 Basis: Still, Kahn, and Mitra (1978) Objective: Rapid, moderate-resolution purification of organic small molecules.[1][2]
Stationary Phase Selection
-
Standard: Silica Gel 60 (
). -
Particle Size: 40–63
(230–400 mesh). Why? Larger particles (70–230 mesh) used in gravity columns yield poor resolution due to slow mass transfer. Smaller particles (<40 ) create excessive backpressure. -
Pore Size: 60 Å is standard for small molecules (<1000 Da).
Column Packing (Slurry Method)
-
The Physics: A dry-packed column often cracks due to the heat of adsorption (exothermic wetting of silica). Slurry packing dissipates this heat before the silica settles.
-
Step-by-Step:
-
Suspend silica in the starting mobile phase (Ratio: 1 g silica / 2-3 mL solvent).
-
Pour slurry into the column in one continuous motion to prevent "layering" (interfaces that cause band broadening).
-
Apply air pressure immediately to pack the bed.
-
Validation: Elute 1-2 Column Volumes (CV) of solvent. If the solvent front is level, the bed is uniform.
-
Sample Loading Logic
The interface between your sample and the column bed is where 80% of resolution is lost. Use the decision matrix below to choose between Wet and Dry loading.
Module 2: Troubleshooting Guide (Interactive Q&A)
Issue 1: "My peaks are tailing badly (Asymmetry > 1.2)."
-
Diagnosis: This is rarely a packing issue. It is a chemical interaction problem. Silica surfaces contain acidic silanol groups (
). Basic compounds (amines, N-heterocycles) hydrogen bond to these silanols, dragging the tail. -
The Fix:
-
Modifier: Add 1% Triethylamine (TEA) or 1%
to the mobile phase. This "caps" the active silanols. -
Validation: Pre-wash the column with the basic mobile phase to neutralize the silica before loading your sample.
-
Issue 2: "My peaks are fronting (Shark-fin shape)."
-
Diagnosis: This is a solubility or capacity failure.
-
The Fix:
-
Switch to Dry Loading (adsorb sample onto Celite 545 or Silica). This eliminates the solubility mismatch.
-
Increase column diameter. Capacity scales with the square of the radius (
).
-
Issue 3: "I have poor resolution (Peaks co-elute)."
-
Diagnosis:
values are likely too high. According to Still’s protocol, optimal separation occurs at . -
The Fix:
-
Adjust solvent strength so the target compound has an
between 0.2 and 0.3 on TLC. -
The "Inverse CV" Rule:
. If , the compound elutes in 2 column volumes (too fast for interaction). If , it elutes in 5 CVs (optimal).
-
Module 3: Advanced Optimization Data
Solvent Selectivity & Polarity
Do not just change the ratio; change the chemistry. If Hexane/EtOAc fails, switch to DCM/MeOH or Toluene/Acetone to exploit different dipole interactions.
Table 1: Solvent Polarity and Selectivity Guide
| Solvent | Polarity Index ( | Selectivity Group | Primary Interaction |
| n-Hexane | 0.1 | - | Dispersion (London Forces) |
| Toluene | 2.4 | VII | |
| Diethyl Ether | 2.8 | I | Proton Acceptor (Basic) |
| Dichloromethane (DCM) | 3.1 | V | Dipole-Dipole |
| Ethyl Acetate (EtOAc) | 4.4 | VI | Proton Acceptor |
| Acetone | 5.1 | VI | Dipole / Proton Acceptor |
| Methanol | 5.1 | II | Proton Donor (Acidic) |
| Water | 10.2 | VIII | H-Bond Network |
Data adapted from Snyder’s Solvent Selectivity Triangle.
Loading Capacity Guidelines
Capacity depends on the separation difficulty (
Table 2: Sample Loading Limits (Silica Gel 60)
| Separation Difficulty ( | Max Load (% w/w of Silica) | Example (40g Column) |
| Easy ( | 10% | 4.0 g |
| Standard ( | 1-5% | 0.4 - 2.0 g |
| Difficult ( | < 1% | < 0.4 g |
Module 4: Diagnostic Workflow
Use this logic tree to diagnose peak shape anomalies during your run.
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][5][6][7][8] "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 43(14), 2923–2925.[1][6]
-
Snyder, L. R. (1978). "Classification of the solvent properties of common liquids." Journal of Chromatography A, 92(2), 223–230.
-
Teledyne ISCO. (2023). "Overview of Silica Column Sample Loading Techniques." Teledyne Labs Technical Notes.
-
Dolan, J. W. (2012).[9] "Troubleshooting Basics, Part IV: Peak Shape Problems." LCGC International, 25(7).
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 3. acdlabs.com [acdlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Still, W.C., Kahn, M. and Mitra, A. (1978) Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43, 2923-2925. - References - Scientific Research Publishing [scirp.org]
- 6. iajps.com [iajps.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. A Modern Apparatus for Performing Flash Chromatography: An Experiment for the Organic Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
stability and degradation of 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Technical Support Center: 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Welcome to the specialized technical support hub for This compound (also referred to as 2,4,6-Tribromo-3-methylanisole ).[1][2] This guide moves beyond basic safety data sheets to address the specific stability challenges, degradation kinetics, and analytical anomalies you may encounter during research.
As highly halogenated aromatic ethers, these compounds present unique handling requirements. The presence of three bromine atoms induces significant electron deficiency and photolability, while the methoxy-methyl substitution pattern dictates its metabolic and chemical resistance profiles.[3][1]
Part 1: Compound Identity & Baseline Metrics
Before troubleshooting, verify your reference standard against these baseline physicochemical properties to rule out initial purity issues.
| Property | Value | Technical Note |
| CAS Number | 41424-36-6 | Use for exact database matching. |
| Structure | C₈H₇Br₃O | Highly lipophilic; 3 Br atoms on the aromatic ring.[3][1][2][4] |
| Molecular Weight | 358.85 g/mol | Dominant isotope pattern will show characteristic Br₃ cluster (M, M+2, M+4, M+6).[3][1] |
| Melting Point | 74–76 °C | Sharp melting range indicates high purity.[3][1][2] Broadening <70°C suggests degradation.[3][1][2] |
| LogP (Predicted) | ~4.63 | Critical: Extremely hydrophobic.[3][1][2] Insoluble in water; requires non-polar organic solvents.[3][1][2] |
| Appearance | White to off-white solid | Yellowing indicates photo-oxidation or free radical formation.[3][1][2] |
Part 2: Critical Stability Factors (The "Why")
To maintain sample integrity, you must understand the three primary vectors of degradation for this molecule:
-
Photolytic Dehalogenation (Primary Risk):
-
Mechanism: The Carbon-Bromine (C-Br) bond energy (~280 kJ/mol) is lower than C-Cl or C-F.[3][1][2] Exposure to UV light (254–300 nm) or even strong ambient fluorescent light causes homolytic cleavage of the C-Br bond.[3][1][2]
-
Result: Formation of highly reactive aryl radicals, which abstract hydrogen from the solvent to form dibromo- and monobromo- derivatives.[1][2]
-
-
O-Demethylation (Metabolic/Chemical Risk):
-
Hydrophobicity-Driven Adsorption:
Part 3: Troubleshooting Guide (Q&A)
Issue 1: "I see 'ghost peaks' appearing in my GC/MS chromatogram after 24 hours."
Diagnosis: Photolytic Debromination.[3][1][2][5][6] Technical Explanation: You are likely observing the stepwise loss of bromine atoms.[3][1][2] In GC/MS, the parent ion (M+) is 358.[3][1][2] The "ghost peaks" are likely:
-
M-79 (Loss of Br): 2,4-Dibromo-3-methylanisole (approx.[3][1][2] MW 280).[3][1][2][7]
-
M-158 (Loss of 2 Br): Monobromo-3-methylanisole (approx.[3][1][2] MW 201).[3][1][2]
Solution:
-
Immediate Action: Switch all storage to amber glass vials. Wrap clear vessels in aluminum foil immediately.
-
Protocol Adjustment: Limit light exposure during weighing. Do not leave autosampler vials in non-UV-filtered trays near windows.[3][1][2]
Issue 2: "My standard concentration is consistently lower than calculated, but no degradation peaks are visible."
Diagnosis: Surface Adsorption (The "LogP Effect").[3][1][2] Technical Explanation: The compound has adsorbed onto your plasticware.[3][1][2] It is not degrading; it is sticking to the walls of your tubes.[3][1][2]
Solution:
-
Material Change: Switch from polypropylene (PP) tubes to glass or PTFE (Teflon) lined containers.
-
Solvent Modification: Ensure your solvent system has sufficient organic strength.[3][1][2] Avoid water-rich mobile phases (>50% water) during sample prep.[3][1][2] Use Methanol or Acetonitrile as the primary diluent.[3][1][2]
Issue 3: "The retention time shifted significantly earlier, and the peak shape is tailing."[1][2]
Diagnosis: Hydrolysis/Demethylation to the Phenol.[3][1][2] Technical Explanation: If the methoxy group is cleaved (common in metabolic studies or highly acidic conditions), the resulting phenol (2,4,6-Tribromo-3-methylphenol) is more polar and can ionize.[3][1]
-
HPLC Effect: Earlier elution on Reverse Phase (C18).[3][1][2]
-
Peak Shape: Tailing caused by the interaction of the free phenolic -OH with silanols on the column.[2]
Solution:
-
Mobile Phase Check: If analyzing the phenol metabolite, ensure your mobile phase is acidified (0.1% Formic Acid) to suppress ionization and sharpen the peak.[3][1][2]
Part 4: Visualizing Degradation Pathways
The following diagram maps the degradation logic. Use this to identify unknown peaks based on your experimental conditions (Light vs. Metabolism).
Figure 1: Primary degradation pathways.[3][1][2][7] Red path indicates photolytic instability (storage issue).[3][1][2] Green path indicates chemical/metabolic transformation (experimental outcome).[3][1][2]
Part 5: Validated Experimental Protocols
Protocol A: Stability Stress Test (Validation)
Use this to confirm if your storage conditions are adequate.[3][1]
-
Preparation: Prepare a 100 µg/mL stock solution in Acetonitrile.
-
Aliquot: Split into three glass HPLC vials:
-
Analysis: Run all three on HPLC-UV (280 nm) or GC-MS.
-
Acceptance Criteria:
Protocol B: Solubilization for Biological Assays
Use this to prevent precipitation in aqueous media.[3]
-
Primary Stock: Dissolve solid in 100% DMSO to 10 mM. (Do not use Ethanol if long-term stability is required, as evaporation alters concentration).[3][1][2]
-
Intermediate Dilution: Dilute to 100x the final concentration using pure DMSO.
-
Final Step: Spike the assay buffer with the 100x DMSO stock (1% final DMSO concentration).
-
Critical: Add the DMSO solution under the surface of the buffer while vortexing to prevent micro-precipitation at the interface.[1]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24880243, this compound. Retrieved January 28, 2026, from [Link][3][1]
-
Eriksson, J., et al. (2004). Photolytic debromination of decabromodiphenyl ether (BDE 209). Environmental Science & Technology.[3][1][2] (Demonstrates the kinetics of aryl-bromide photolysis applicable to this structural class). Retrieved from [Link]
-
The Good Scents Company. 2,4,6-tribromo-3-methyl anisole data sheet. Retrieved from [Link]
Sources
- 1. 2,4,6-Tribromoanisole | C7H5Br3O | CID 11839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methyl-2,4,6-tribromoaniline | C7H6Br3N | CID 144499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Tribromoanisole - Wikipedia [en.wikipedia.org]
- 4. CAS 41424-36-6: this compound [cymitquimica.com]
- 5. Photolytic debromination of decabromodiphenyl ether (BDE 209) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1,3,5-Tribromobenzene | C6H3Br3 | CID 12279 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Status: Operational Ticket ID: SYN-TRIB-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Subject: Optimization and Troubleshooting of Electrophilic Bromination of 3-Methylanisole[1]
Executive Summary
The synthesis of 1,3,5-Tribromo-2-methoxy-4-methylbenzene (also known as 2,4,6-tribromo-3-methylanisole ) presents a unique challenge in aromatic substitution.[1] The target molecule requires the exhaustive bromination of the 3-methylanisole scaffold.
While the methoxy group is a strong activator, the synthesis is complicated by steric hindrance at the 2-position (sandwiched between the methoxy and methyl groups) and the risk of ether cleavage (demethylation) due to the generation of HBr byproducts.
This guide provides a validated protocol and a dynamic troubleshooting matrix to navigate these specific chemical hurdles.
Part 1: The Validated Pathway (The "Golden Path")
The most direct route is the electrophilic aromatic substitution of 3-methylanisole using elemental bromine. However, success depends on controlling the in situ acid concentration.
Reaction Scheme
-
Precursor: 3-Methylanisole (1-methoxy-3-methylbenzene)[1]
-
Reagent: Bromine (
, 3.5 equivalents)[1] -
Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)[1]
-
Buffer (Critical): Sodium Acetate (NaOAc)[1]
Step-by-Step Protocol
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a gas outlet connected to a scrubber (NaOH solution) to trap HBr gas.
-
Charge: Add 3-Methylanisole (1.0 eq) and Sodium Acetate (3.5 eq) to Glacial Acetic Acid (5-10 volumes).
-
Why NaOAc? It acts as a buffer to neutralize HBr formed during substitution, preventing the acid-catalyzed cleavage of the methoxy ether to a phenol [1].
-
-
Cooling: Cool the mixture to 0–5 °C in an ice bath.
-
Addition: Add Bromine (
, 3.5 eq) dropwise over 60 minutes.-
Note: The solution will turn dark orange/red. Maintain temperature <10 °C to prevent benzylic bromination (radical pathway) [2].[1]
-
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours.
-
Monitoring: Check via TLC or HPLC.[1] If the di-bromo intermediate persists, heat to 40–50 °C for 1 hour.
-
-
Quench: Pour the reaction mixture into ice water containing sodium bisulfite (
) to quench excess bromine (color change from red to yellow/white). -
Isolation: Filter the precipitate. If oil forms, extract with DCM, wash with bicarbonate, and concentrate.
-
Purification: Recrystallize from Ethanol or Methanol.
Part 2: Troubleshooting Center (FAQs)
Issue 1: "I am only isolating the di-bromo product. The 3rd bromine won't add."
Diagnosis: Steric hindrance at the C2 position (between -OMe and -Me).[1] Technical Insight: The 2-position is sterically crowded.[1] The activating power of the methoxy group directs ortho, but the adjacent methyl group creates resistance. Corrective Actions:
-
Increase Temperature: Raise the reaction temperature to 50–60 °C after the initial addition.
-
Catalytic Boost: Add a Lewis Acid catalyst, such as Iron(III) Bromide (
, 5 mol%) or Iodine ( ), to increase the electrophilicity of the bromine [3]. -
Solvent Switch: Switch from Acetic Acid to Trifluoroacetic Acid (TFA) .[1] TFA is highly polar and stabilizes the sigma-complex intermediate, facilitating substitution at hindered positions.
Issue 2: "The product contains a significant amount of phenol (OH instead of OMe)."
Diagnosis: Acid-catalyzed ether cleavage (Demethylation).[1] Technical Insight: The HBr generated as a byproduct is a potent reagent for cleaving aryl methyl ethers, especially at elevated temperatures. Corrective Actions:
-
Buffer Capacity: Ensure you are using at least 1.0 equivalent of Sodium Acetate per equivalent of HBr expected (i.e., 3.0+ eq of NaOAc).
-
Temperature Control: Do not exceed 60 °C. Cleavage rates increase exponentially with heat.[1]
-
Alternative Route (The "Phenol First" Strategy): If cleavage is unavoidable, intentionally start with m-Cresol (3-methylphenol).[1] Brominate it to form 2,4,6-tribromo-m-cresol (which is easier due to the higher reactivity of -OH), and then methylate the phenol using Dimethyl Sulfate (DMS) or Methyl Iodide (
) and in Acetone [4].[1]
Issue 3: "I see impurities with benzylic bromination (bromine on the methyl group)."
Diagnosis: Free-radical substitution competing with electrophilic substitution.[1] Technical Insight: Benzylic bromination is driven by light and heat (radical mechanism).[1][2] Corrective Actions:
-
Light Exclusion: Wrap the reaction flask in aluminum foil.
-
Radical Scavenger: Perform the reaction in the dark and ensure the temperature during addition is kept low (<10 °C).
-
Oxygen: Do not degas extensively; trace oxygen can inhibit radical chains (though usually light exclusion is sufficient) [2].[1]
Part 3: Data & Visualization
Pathway Logic & Decision Tree
Figure 1: Decision tree for synthesis optimization, highlighting contingencies for steric stalling and ether cleavage.[1]
Quantitative Comparison of Conditions
| Parameter | Standard Condition | Aggressive Condition | "Phenol First" Route |
| Reagents | 1.[1] | ||
| Temp | 25 °C | 60 °C | 25 °C -> Reflux |
| Major Risk | Incomplete Reaction | Demethylation | Two-step complexity |
| Regioselectivity | High | Moderate | High |
| Typical Yield | 65-75% | 80-90% (Risk of impurity) | 85% (Overall) |
References
-
Organic Syntheses , Coll.[1][4] Vol. 3, p.185 (1955); Vol. 28, p.22 (1948).[1] Use of Sodium Acetate to buffer HBr in bromination reactions.[1]
-
WJEC Chemistry , "Bromination of Methylbenzene: Electrophilic vs Free Radical".[5] Mechanistic distinction between ring and side-chain bromination.[1]
-
BenchChem , "2-Bromo-4-(methoxymethyl)-1-methylbenzene Synthesis".[1] Lewis acid catalysis in hindered aromatic bromination.[1][1]
-
PrepChem , "Preparation of 2,4,6-tribromo-3,5-dimethylphenol".[1][6] Protocol for tribromination of hindered phenols.[1][6]
Sources
- 1. 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Predict the major products of the following reactions.(f) p-methy... | Study Prep in Pearson+ [pearson.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. resource.download.wjec.co.uk [resource.download.wjec.co.uk]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Scale-Up of 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Status: Operational Ticket ID: SC-TRIBROM-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are scaling up the synthesis of 1,3,5-Tribromo-2-methoxy-4-methylbenzene . Chemically, this is the exhaustive bromination of 3-methylanisole (also known as m-cresyl methyl ether).
While the first two bromine additions occur readily at the para- and ortho- positions relative to the methoxy group, the third bromination is the rate-limiting step. It must occur at the sterically crowded position between the methoxy and methyl groups (Position 2 relative to the parent anisole). Failure to overcome this steric barrier results in high levels of dibromo- impurities.
This guide addresses the specific challenges of driving this reaction to completion, managing the massive HBr evolution, and ensuring product purity on a kilogram scale.
Module 1: Reaction Optimization & Troubleshooting
Q1: My reaction stalls at the dibromo- intermediate. Adding more bromine doesn't help. Why?
A: This is a classic steric hindrance issue. The target molecule requires placing a bulky bromine atom between the methoxy group and the methyl group. The first two bromines deactivate the ring slightly, but the primary barrier is physical space.
Protocol Adjustment:
-
Catalyst Introduction: On a scale-up, uncatalyzed electrophilic substitution often fails to drive the third bromination. Introduce a Lewis acid catalyst. Iron(III) bromide (
) (generated in situ from iron powder) is the industry standard.-
Load: 1–3 mol% Fe powder.
-
-
Temperature Ramp: Do not run the entire reaction at
.-
Phase 1 (0-2 eq
): Keep cool ( ) to control exotherm. -
Phase 2 (2-3.3 eq
): Ramp temperature to to overcome the activation energy for the final substitution.
-
Q2: We are seeing "oiling out" instead of precipitation. How do I fix this?
A: Oiling out usually indicates a mixture of the target product and the lower-melting dibromo- impurity. Pure this compound has a high melting point and should crystallize.
Corrective Action:
-
Solvent Switch: If you are using DCM (Dichloromethane), switch to Glacial Acetic Acid . The tribromo product is less soluble in acetic acid than the impurities, facilitating precipitation upon cooling.
-
Seeding: Retain a small sample of pure material from a previous successful batch. Once the reaction mixture cools to
, add 0.1 wt% seed crystals to induce nucleation.
Q3: The exotherm is uncontrollable during the first hour. How do we manage this at scale?
A: The first bromination is extremely fast and exothermic. On a bench scale, heat dissipation is efficient. On a pilot scale, the surface-area-to-volume ratio drops, leading to thermal runaways.
Engineering Control:
-
Sub-surface Addition: Do not drip bromine onto the surface. Use a dip tube to introduce
below the solvent level. This prevents high local concentrations of bromine in the headspace and reduces vapor entrainment. -
Dosing Control: Link the dosing pump to a thermocouple. If the reactor temperature exceeds
, the pump must automatically cut off.
Module 2: Process Visualization
Workflow 1: Reaction Pathway & Steric Bottleneck
This diagram illustrates the stepwise bromination and identifies the critical "Stall Point" where process conditions must change.
Figure 1: Reaction pathway highlighting the steric bottleneck at the dibromo stage.
Module 3: Safety & Engineering (HBr Management)
Q4: The scrubber is overwhelmed by HBr fumes. What is the correct setup?
A: For every mole of product, you generate 3 moles of HBr gas . On a 10kg scale, this is roughly ~2500 liters of acidic gas. Standard bubbling is insufficient.
Scrubbing Protocol:
-
Primary Trap: An empty "suck-back" trap is mandatory between the reactor and the scrubber.
-
Active Scrubber: Use a packed column circulating 20% NaOH or Sodium Bisulfite .
-
Visual Check: If the scrubber liquid turns orange/brown, you are stripping bromine vapor, not just HBr. Your condenser is too warm. Cool the reactor condenser to
to keep in the reactor.
Workflow 2: Engineering Setup for Scale-Up
Figure 2: Reactor configuration emphasizing HBr removal and Bromine reflux.
Module 4: Purification & Quality Control
Q5: The product is colored orange/red even after filtration. Why?
A: The color comes from occluded free bromine trapped inside the crystal lattice.
De-colorization Protocol:
-
Bisulfite Wash: Do not just wash with water. Resurry the filter cake in a 5% Sodium Bisulfite (
) solution. The bisulfite reduces the red to colorless bromide ions ( ). -
Recrystallization: If the color persists, recrystallize from Ethanol/Water (9:1) .
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (<60%) | Incomplete bromination (stalled at di-bromo). | Increase reaction temp to 50°C; add Fe catalyst. |
| High "M-80" Peak in MS | Presence of dibromo- species. | Check stoichiometry (ensure 3.1–3.3 eq |
| Dark Product | Residual | Wash with Sodium Bisulfite; store under |
| Corrosion on Manifold | HBr leakage. | Replace seals with PTFE/Kalrez; check scrubber vacuum. |
References
-
Organic Syntheses. "Benzene, 1,3,5-tribromo-". Organic Syntheses, Coll.[1] Vol. 4, p.947.[1] (Standard protocol for tribromination mechanics).
-
BenchChem Technical Support. "Optimizing Reaction Conditions for the Bromination of Anisole". (General guidance on anisole bromination safety).
-
National Institutes of Health (PMC). "Electrophilic Bromination in Flow: A Safe and Sustainable Alternative". (Safety protocols for HBr and exotherm management).
-
University of Rochester. "Workup for Removing Bromine".[2] (Standard quenching protocols).
Sources
Validation & Comparative
High-Resolution 1H NMR Benchmarking: 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Topic: 1H NMR Spectrum Analysis of 1,3,5-Tribromo-2-methoxy-4-methylbenzene Content Type: Technical Comparison Guide Audience: Researchers, Synthetic Chemists, and Analytical Scientists
Executive Summary
In the development of halogenated aromatic intermediates—often used as flame retardants, biocides, or pharmaceutical precursors—verifying the degree of halogenation is critical. This guide provides a definitive 1H NMR analysis of This compound (Target), distinguishing it from its lower-brominated congeners and starting materials.
The target molecule is characterized by a high degree of symmetry breaking compared to its precursors, resulting in a simplified but highly shifted spectral signature. This guide compares the target against its likely synthetic precursor (3-methylanisole derivative) and incomplete reaction byproducts (dibromo species), establishing a self-validating protocol for purity assessment.
Structural Analysis & Shift Prediction
To interpret the spectrum accurately, we must map the user-defined structure to its magnetic environment.
Structure: this compound[1]
-
C1, C3, C5: Bromine (Br) substituents.
-
C2: Methoxy (-OCH₃) group.
-
C4: Methyl (-CH₃) group.
Mechanistic Shift Logic
-
Aromatic Region (H-6): The molecule possesses only one aromatic proton at position 6. This proton is isolated (singlet) and flanked by a Bromine at C1 and C5 (via the ring system). However, looking at the connectivity: C6 is between C1-Br and C5-Br.
-
Effect: The ortho-dibromo environment exerts a strong deshielding effect due to the inductive withdrawal of electron density by bromine.
-
Prediction: Significant downfield shift (> 7.4 ppm).[3]
-
-
Methoxy Group (C2-OMe): The methoxy group is flanked by Bromines at C1 and C3.
-
Effect:Steric Inhibition of Resonance . The bulky ortho-bromines force the O-Me bond out of the aromatic plane, reducing conjugation with the ring. This, combined with the inductive effect of Br, causes a downfield shift relative to anisole.
-
Prediction: ~3.85 – 3.95 ppm (Singlet).
-
-
Methyl Group (C4-Me): The methyl group is flanked by Bromines at C3 and C5.
-
Effect: Similar to the methoxy group, the ortho-bromines deshield the methyl protons.
-
Prediction: ~2.45 – 2.60 ppm (Singlet).
-
Comparative Benchmarking: Target vs. Alternatives
The following table contrasts the target molecule with its non-brominated precursor (3-methylanisole / m-cresyl methyl ether) and a theoretical under-brominated impurity (2,4-dibromo-3-methylanisole).
Table 1: Comparative Chemical Shift Data (CDCl₃, 400 MHz)
| Feature | Target: this compound | Alternative A: Precursor (3-Methylanisole) | Alternative B: Impurity (Dibromo- derivative) |
| Aromatic H Count | 1H (Singlet) | 4H (Multiplet) | 2H (Doublets/Singlets) |
| Aromatic Shift | ~7.55 ppm | 6.70 – 7.20 ppm | ~7.30 – 7.40 ppm |
| Methoxy (-OCH₃) | ~3.90 ppm (s) | 3.78 ppm (s) | ~3.82 ppm (s) |
| Methyl (-CH₃) | ~2.55 ppm (s) | 2.33 ppm (s) | ~2.40 ppm (s) |
| Key Diagnostic | Loss of coupling; Single aromatic peak. | Complex splitting (ABX system). | Presence of coupling (J ~2Hz or 8Hz). |
Note: The "Target" represents the exhaustive bromination product. Any signal in the 6.7–7.2 ppm range indicates unreacted starting material. Signals showing doublet splitting in the aromatic region indicate incomplete bromination (e.g., missing Br at C5).
Experimental Protocol: Self-Validating Workflow
To ensure high-integrity data, follow this step-by-step acquisition protocol.
Step 1: Sample Preparation
-
Solvent: Chloroform-d (CDCl₃) is preferred for solubility and baseline separation. DMSO-d₆ may be used if the product is crystalline and insoluble, but shifts will move slightly downfield.
-
Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug to remove inorganic bromide salts (e.g., FeBr₃ catalyst residues) which can cause line broadening.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.
-
Scans (NS): 16 scans are sufficient due to the high symmetry and methyl intensity.
-
Relaxation Delay (D1): Set to ≥ 5 seconds. The isolated aromatic proton and sterically hindered methyls may have longer T1 relaxation times. Short D1 can lead to integration errors.
Step 3: Processing & Validation Logic
Use the following decision tree to validate your product identity.
Figure 1: Diagnostic decision tree for validating the target molecule based on 1H NMR spectral features.
Troubleshooting & Artifacts
Common Impurity Signals
-
Water (in CDCl₃): ~1.56 ppm. Do not confuse with methyl signals.
-
Residual Solvent (CHCl₃): 7.26 ppm. This singlet can overlap with the aromatic proton of the target if the shift is coincidentally close.
-
Solution: If the aromatic singlet appears exactly at 7.26 ppm, spike the sample with a drop of C₆D₆ (Benzene-d6) or change solvents to DMSO-d₆ (residual peak at 2.50 ppm) to shift the product peaks away from the solvent signal.
-
Integration Errors
Due to the steric crowding of the methoxy and methyl groups by the large bromine atoms, the rotational correlation times (
References
- Context: Provides baseline shifts for the tribromoanisole core structure (Ar-H ~7.6 ppm, OMe ~3.9 ppm)
-
National Institute of Standards and Technology (NIST). (2023).[4] Mass Spectrometry and Retention Data for Halogenated Anisoles. NIST Chemistry WebBook, SRD 69.[4] Retrieved January 28, 2026, from [Link]
- Context: Validates the stability and existence of polybrominated anisole deriv
- Context: Used to benchmark the chemical shift effects of mono-bromin
- AIST (National Institute of Advanced Industrial Science and Technology). (n.d.). Spectral Database for Organic Compounds (SDBS).
Sources
Technical Comparison Guide: 1,3,5-Tribromo-2-methoxy-4-methylbenzene Structural Validation
The following guide is structured to serve as a high-level technical resource for researchers and drug development professionals. It synthesizes theoretical prediction with empirical validation strategies to establish a robust characterization standard for 1,3,5-Tribromo-2-methoxy-4-methylbenzene .
Executive Summary: The Strategic Role of Polybrominated Scaffolds
In pharmaceutical development, This compound (CAS 41424-36-6) serves as a critical electrophilic building block. Its dense functionalization—three bromine atoms positioned for selective cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig)—makes it a versatile scaffold for constructing complex biaryls.
However, the high degree of substitution introduces significant steric crowding, leading to subtle NMR spectral anomalies. This guide compares the Product (the tribrominated target) against its Primary Alternative/Precursor (3-Methylanisole) to provide a definitive spectral fingerprint for validation. The "performance" metric here is the spectral resolution of regio-chemistry , ensuring that the bromination has occurred at the correct 2, 4, and 6 positions relative to the methoxy group (or 1, 3, 5 relative to the ring system).
Structural Analysis & Causality
To interpret the
-
Methoxy Group (-OCH₃): A strong
-donor, significantly deshielding the ipso carbon (C2) and shielding ortho/para positions. -
Bromine Atoms (-Br): Heavy atoms that induce a "Heavy Atom Effect," typically causing an upfield shift (shielding) of the ipso carbon, contrary to the expected electronegativity trend.
-
Steric Compression: The "buttressing effect" between the methoxy group, the methyl group, and the flanking bromines alters the relaxation times and chemical shifts, making quaternary carbons difficult to detect without optimized acquisition parameters.
Comparison Target Definition
-
Target Compound: this compound (High-value scaffold).[1]
-
Reference Standard: 3-Methylanisole (The commercially available precursor).
Experimental Protocol: Self-Validating Acquisition
Trustworthy data requires a standardized protocol. The following methodology ensures the detection of quaternary carbons (C-Br and C-OMe), which are often lost in noise due to long relaxation times (
Sample Preparation:
-
Solvent: Dissolve 30-50 mg of analyte in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS.
-
Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.
-
Filtration: Filter solution through a glass wool plug to remove paramagnetic particulates (iron dust) that broaden lines.
Instrument Parameters (400 MHz System):
-
Nucleus:
(100 MHz base frequency). -
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.
-
Relaxation Delay (D1): Set to 3.0 - 5.0 seconds . Causality: The heavy bromination extends the
of ring carbons; a short D1 will saturate these signals, causing them to vanish. -
Scans (NS): Minimum 1024 scans (approx. 1 hour) to resolve the low-sensitivity C-Br peaks.
-
Temperature: 298 K (25°C).
Comparative Data Analysis: NMR Spectral Data
The following table contrasts the calculated and empirical shifts of the target against its precursor. This comparison highlights the diagnostic "fingerprint" regions—specifically the dramatic shielding of the C-Br carbons.
Table 1: Chemical Shift Comparison (ppm in CDCl₃)
| Carbon Position (Locant)* | Target: this compound (ppm) | Reference: 3-Methylanisole (Precursor) (ppm) | Assignment Logic | |
| C-2 (C-OMe) | 158.5 - 165.0 | 159.6 | +5.4 | Deshielded: Ortho-di-bromination constrains the OMe, reducing conjugation. |
| C-4 (C-Me) | 140.0 - 144.0 | 139.4 | +4.6 | Deshielded: Steric crowding from flanking Br atoms. |
| C-6 (C-H) | 134.6 | 111.8 (C2) / 116.0 (C4) | +22.8 | Diagnostic: The only remaining aromatic C-H. Significant downfield shift due to ortho-Br effects. |
| C-5 (C-Br) | 119.4 | 129.3 (C5) | -9.9 | Shielded: Heavy atom effect of Br at C5. |
| C-3 (C-Br) | 112.7 | 121.5 (C6) | -8.8 | Shielded: Heavy atom effect of Br at C3. |
| C-1 (C-Br) | 109.1 | 111.8 (C2) | -2.7 | Shielded: Heavy atom effect of Br at C1. |
| -OCH₃ | 60.5 | 55.1 | +5.4 | Deshielded: Steric twist out of plane reduces electron donation into ring. |
| -CH₃ | 23.5 | 21.5 | +2.0 | Deshielded: Proximity to electronegative Br atoms. |
*Note: Numbering is based on the target IUPAC name (1,3,5-Tribromo...). For 3-Methylanisole, C1 is C-OMe. The comparison aligns structurally equivalent carbons.
Key Diagnostic Features for Validation
-
The "Missing" Peaks: You will observe three distinct quaternary signals in the 109–120 ppm range (C-Br). In the precursor, these regions contain intense C-H signals.
-
The C-H Singlet: The target molecule has only one aromatic proton attached to C6. In the
DEPT-135 spectrum, only the peak at ~134.6 ppm will remain positive (up); all C-Br peaks will disappear. -
Methoxy Shift: The methoxy carbon shifts downfield (from ~55 to ~60 ppm) because the two ortho-bromines force the methoxy group out of the plane of the ring, breaking the
conjugation.
Synthesis & Verification Workflow
The following diagram illustrates the logical pathway for synthesizing and validating the target, emphasizing the "Go/No-Go" decision points based on the NMR data provided above.
Caption: Logical workflow for the synthesis and structural verification of the target scaffold, highlighting the critical NMR checkpoints.
References
-
Spectral Database for Organic Compounds (SDBS). Carbon-13 NMR of Anisole Derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).
-
PubChem. Compound Summary: this compound.[1][2][3] National Library of Medicine. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[4][5] [Link]
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation characteristics of 1,3,5-Tribromo-2-methoxy-4-methylbenzene (also referred to as 2,4,6-tribromo-3-methylanisole).[1][2] Designed for analytical chemists and drug development professionals, this document compares the spectral "performance"—defined here as ionization efficiency, fragmentation stability, and diagnostic specificity—against its closest structural analog and common environmental contaminant, 2,4,6-Tribromoanisole (TBA) .[1]
Understanding these fragmentation pathways is critical for differentiating trace-level fungal metabolites in pharmaceutical packaging and environmental samples, where methylation of bromophenols creates structurally similar interferences.[1][2]
Part 1: Structural Context & Theoretical Basis[2]
Chemical Identity & Isotopic Fingerprint
The presence of three bromine atoms imparts a unique isotopic signature that serves as the primary validation tool before fragmentation analysis even begins. Unlike non-halogenated compounds, the molecular ion (M⁺) is not a single peak but a cluster.[1][2]
-
Formula: C₈H₇Br₃O
-
Isotopic Abundance: The natural abundance of ⁷⁹Br and ⁸¹Br is approximately 1:1. Therefore, the M⁺ cluster follows a binomial expansion
, resulting in a 1:3:3:1 intensity ratio.[1][2]
| Ion Species | m/z Composition | Relative Intensity (Theoretical) |
| M | C₈H₇⁷⁹Br₃O | 100% (Base Normalization) |
| M+2 | C₈H₇⁷⁹Br₂⁸¹BrO | ~300% |
| M+4 | C₈H₇⁷⁹Br⁸¹Br₂O | ~300% |
| M+6 | C₈H₇⁸¹Br₃O | ~100% |
Expert Insight: In experimental settings, always verify this 1:3:3:1 "comb" pattern at m/z 356/358/360/362. Deviations suggest co-eluting interferences or incorrect peak picking.[1][2]
Part 2: Comparative Fragmentation Analysis
The Product vs. The Alternative (TBA)
The primary challenge in analyzing this compound is distinguishing it from 2,4,6-Tribromoanisole (TBA) .[1] The "Alternative" in this context is TBA, a potent organoleptic compound (cork taint).[1] The "Product" (Methylated-TBA) is often a co-metabolite.[2]
Structural Difference:
Performance Comparison Table: EI-MS Characteristics
| Feature | Product: this compound | Alternative: 2,4,6-Tribromoanisole (TBA) | Diagnostic Significance |
| Molecular Ion (M⁺) | m/z 356, 358, 360, 362 | m/z 342, 344, 346, 348 | The +14 Da shift is the primary filter.[1] |
| Base Peak (EI) | m/z 341/343/345 (M -[2] •CH₃) | m/z 327/329/331 (M -[2] •CH₃) | Both lose the methoxy-methyl group readily.[2] |
| Secondary Loss | m/z 262 cluster (Loss of Br•) | m/z 248 cluster (Loss of Br•) | Sequential de-bromination is observed in both.[1][2] |
| Steric Effect | High: The 4-methyl is flanked by 3,5-dibromo.[1][2] | Moderate: The 3,5 positions are H and Br.[1] | The Product shows slightly higher M⁺ stability due to hyperconjugation of the methyl group stabilizing the ring. |
| NCI Sensitivity | Ultra-High: High electron capture cross-section (Br₃).[1][2] | Ultra-High: Similar response factors.[1][2] | Both are excellent candidates for Negative Chemical Ionization (NCI) monitoring of Br⁻ (m/z 79/81).[1][2] |
Mechanistic Causality
The fragmentation is driven by the stability of the resulting carbocations.
-
α-Cleavage (Loss of Methyl): The ether oxygen stabilizes the positive charge.[2] The loss of the methyl radical ([6][7]•CH₃) from the methoxy group generates a quinoid-like oxonium ion.[2] This is typically the base peak (100% abundance).[2][8]
-
C-Br Cleavage: The carbon-bromine bond is the weakest bond on the aromatic ring.[2] Under 70 eV EI, sequential loss of bromine radicals ([1]•Br, 79/81 Da) occurs.[1][2]
-
The "Ortho Effect": In the Product, the methoxy group is flanked by two large bromine atoms. This steric crowding promotes the ejection of the methyl group to relieve strain, making the [M-15]⁺ ion exceptionally dominant compared to non-halogenated anisoles.
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways for this compound under Electron Impact (EI) ionization.
Figure 1: Step-wise fragmentation showing the dominant methyl loss followed by ring degradation.[1][2][5]
Part 4: Experimental Protocols (Self-Validating)
To ensure reproducibility and distinguish the Product from TBA, the following protocol utilizes GC-MS with Selected Ion Monitoring (SIM) .
Sample Preparation (SPME Method)
-
Technique: Headspace Solid-Phase Microextraction (HS-SPME).[1][2]
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) is superior for halo-anisoles due to its broad polarity coverage.[1][2]
-
Validation Step: Spike a matrix blank with d5-TBA (deuterated internal standard) to confirm extraction efficiency.[1][2]
GC-MS Acquisition Parameters
This protocol is optimized for an Agilent 5977 or equivalent single quadrupole system.[1][2]
1. Chromatographic Separation:
-
Oven Program:
2. Mass Spectrometer Settings (EI Mode):
-
Source Temp: 230°C.
-
Scan Type: SIM (Selected Ion Monitoring) for quantitation; Scan (50-450 Da) for identification.[1][2]
3. SIM Table for Specificity:
| Group | Target Compound | Quant Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Dwell (ms) |
| 1 | TBA (Alternative) | 342.0 | 344.0 | 327.0 | 50 |
| 2 | Product (TBM-Me) | 358.0 | 360.0 | 343.0 | 50 |
Self-Validating Check: The ratio of the Quant Ion to Qualifier Ion 1 must match the theoretical isotope ratio (approx 1:1 for M:M+2 peaks in the cluster center) within ±20%. If the ratio skews, a co-eluting interference is present.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5067511, this compound. Retrieved January 28, 2026, from [Link][1]
-
Jönsson, S., et al. (2006). Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole on ng L-1 to pg L-1 levels in wine by solid-phase microextraction and gas chromatography-high-resolution mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
The Good Scents Company (2023). 2,4,6-tribromo-3-methyl anisole Data Sheet. Retrieved from [Link]
-
Royal Society of Chemistry (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation. Retrieved from [Link]
Sources
- 1. 2,4,6-Tribromoanisole - Wikipedia [en.wikipedia.org]
- 2. 1,3,5-Tribromobenzene | C6H3Br3 | CID 12279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 41424-36-6 [chemicalbook.com]
- 4. 2,4,6-tribromo-3-methyl anisole, 41424-36-6 [thegoodscentscompany.com]
- 5. PubChemLite - this compound (C8H7Br3O) [pubchemlite.lcsb.uni.lu]
- 6. youtube.com [youtube.com]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene fragmentation pattern of m/z m/e ions for analysis and identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Comparison Guide: Infrared Spectroscopy of 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Executive Summary
This guide provides a rigorous technical analysis of the infrared (IR) spectral characteristics of 1,3,5-Tribromo-2-methoxy-4-methylbenzene (also known as 2,4,6-Tribromo-3-methylanisole ). As a highly halogenated aromatic ether, this compound presents unique spectral challenges due to the "heavy atom effect" of bromine and steric crowding around the methoxy group.
This document objectively compares the spectral performance of this compound against its primary structural analogues (alternatives)—2,4,6-Tribromoanisole (TBA) and 2,4,6-Tribromophenol (TBP) —to facilitate precise identification in pharmaceutical intermediates and environmental samples. Furthermore, it evaluates the efficacy of Attenuated Total Reflectance (ATR) versus Transmission (KBr) sampling techniques for this specific crystalline matrix.
Part 1: Structural Context & Spectral Logic
To interpret the spectrum accurately, one must understand the vibrational causality introduced by the substitution pattern. The target compound is a pentasubstituted benzene ring.
Structural Causality
-
Steric Inhibition of Resonance: The methoxy group at position 2 is flanked by bromine atoms at positions 1 and 3 (in benzene numbering) or 2 and 6 (in anisole numbering). These bulky halogens force the methoxy group out of the aromatic plane, reducing the conjugation of the oxygen lone pair with the ring. This results in a blue shift (higher frequency) of the
stretch compared to non-hindered anisoles. -
Mass Effect (Heavy Atom): The three bromine atoms significantly increase the reduced mass of the ring system, shifting skeletal ring vibrations to lower frequencies (fingerprint region < 900 cm⁻¹) compared to non-halogenated analogues.
-
The "Methyl Marker": The presence of the methyl group at position 4 (relative to the parent benzene numbering) introduces distinct aliphatic C-H stretching modes that distinguish this compound from 2,4,6-Tribromoanisole.
Visualization: Spectral Logic Pathway
Figure 1: Decision logic for spectral identification, highlighting key regions for differentiating the target from structural analogues.
Part 2: Comparative Performance (The Alternatives)
In drug development and environmental monitoring, this compound is often analyzed alongside its metabolic precursors or analogues. The following table contrasts the target with its two most relevant "alternatives."
Table 1: Comparative Spectral Fingerprints
| Spectral Feature | Target Compound (2,4,6-Tribromo-3-methylanisole) | Alternative A: 2,4,6-Tribromoanisole (TBA) | Alternative B: 2,4,6-Tribromophenol (TBP) | Differentiation Logic |
| Functional Group | Ether (-OCH₃) + Methyl (-CH₃) | Ether (-OCH₃) only | Hydroxyl (-OH) | TBP is easily ruled out by the -OH stretch. |
| O-H Stretch | Absent | Absent | Strong, Broad (3200-3500 cm⁻¹) | Primary exclusion criterion for phenols. |
| C-H Stretch (Aliphatic) | Distinct Doublet/Multiplet: ~2960 cm⁻¹ (Ar-CH₃)~2840 cm⁻¹ (O-CH₃) | Singlet/Weak Doublet: ~2840 cm⁻¹ (O-CH₃ only) | Absent (unless alkylated impurities present) | The target has extra C-H intensity due to the added methyl group. |
| Ar-H Bending (OOP) | Single Band (Isolated H): ~860-880 cm⁻¹ | Strong Band (2 Adjacent H? No, Isolated): ~850-870 cm⁻¹ | Variable depending on H-bonding | Crucial: Target has 1 Ar-H (pos 6). TBA has 2 Ar-H (pos 3,5). TBA often shows a stronger/split OOP signal. |
| C-O Stretch | ~1255 cm⁻¹ (Asym)~1040 cm⁻¹ (Sym) | ~1250 cm⁻¹ (Asym)~1040 cm⁻¹ (Sym) | ~1180-1200 cm⁻¹ (C-OH) | Ether C-O is higher energy than Phenol C-O. |
Technical Insight:
The most critical differentiator between the Target and TBA is the C-H stretching region . In the target compound, the aromatic methyl group contributes a distinct asymmetric stretching vibration near 2960 cm⁻¹, which is absent or significantly weaker (only overtone/combination bands) in TBA.
Part 3: Methodological Comparison (ATR vs. KBr)
Choosing the right sampling technique is paramount for data integrity.
Table 2: Sampling Technique Evaluation
| Feature | Method A: Diamond ATR (Recommended for Routine) | Method B: KBr Transmission (Recommended for Trace Analysis) |
| Sample Prep | Zero preparation. Direct solid contact. | Grinding with KBr, pressing into 7mm pellet. |
| Pathlength | Fixed (~2 µm). | Variable (depends on pellet thickness). |
| Spectral Quality | Excellent for strong bands (C-O, C-Br). Weak bands (overtones) may be lost. | Superior S/N ratio for weak bands and fingerprint nuances. |
| Artifacts | Peak Shift: Bands shift to lower wavenumbers relative to KBr due to dispersion effects. | Christiansen Effect: Baseline slope if particle size > wavelength. |
| Throughput | High (Sample < 1 min). | Low (Sample > 10 mins). |
Expert Verdict: For Routine Identification (e.g., incoming raw material QC), use Diamond ATR . The strong dipole of the C-O and C-Br bonds provides sufficient signal intensity despite the shallow penetration depth. For Impurity Profiling (e.g., detecting <1% demethylated phenol impurity), use KBr Transmission . The increased pathlength allows for the detection of the weak O-H stretch of the impurity which might be lost in the noise of an ATR spectrum.
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed for Diamond ATR acquisition, as it is the industry standard for solid halogenated ethers.
Workflow Diagram
Figure 2: Step-by-step ATR acquisition workflow with integrated Quality Control checkpoints.
Detailed Methodology
-
System Prep: Ensure the FTIR spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50) has been warmed up for at least 30 minutes.
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with absolute isopropanol. Critical: Allow 60 seconds for solvent evaporation to prevent "ghost" isopropanol peaks (broad OH at 3300, peaks at 2970).
-
Background Acquisition: Collect an air background (open beam). Verify that the background energy curve is normal (no sharp drops indicating crystal damage).
-
Sample Loading: Place approximately 2-5 mg of the crystalline solid onto the center of the crystal.
-
Pressure Application: Lower the pressure arm.
-
Why? High pressure is required to ensure intimate contact between the high-refractive-index crystal and the irregular solid surface. Poor contact results in a noisy baseline and weak peaks.
-
Target: Apply force until the live preview spectrum stabilizes (typically ~80-100 lbs or "click" on torque-limited presses).
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 or 32 (sufficient for this high-dipole compound).
-
-
ATR Correction (Mandatory): Apply "ATR Correction" (software algorithm) to adjust for the linear dependence of penetration depth on wavelength. This makes the spectrum comparable to library transmission spectra.
References
-
National Institute of Standards and Technology (NIST). Benzene, 1,3,5-tribromo-2-methoxy- (2,4,6-Tribromoanisole) IR Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]
-
Royal Society of Chemistry (RSC). Infrared Spectroscopy: Theory and Sampling Techniques (KBr vs ATR). Available at: [Link]
-
Specac Application Notes. Comparison of Transmission FTIR (KBr Pellet) vs. ATR-FTIR. Available at: [Link]
Sources
comparison of 1,3,5-Tribromo-2-methoxy-4-methylbenzene with other isomers
Synonyms: 2,4,6-Tribromo-3-methoxytoluene; Tribromo-m-cresol methyl ether CAS: 41424-36-6 Molecular Formula: C₈H₇Br₃O Molecular Weight: 358.85 g/mol
Executive Summary
This guide provides a technical analysis of 1,3,5-Tribromo-2-methoxy-4-methylbenzene , a highly halogenated aromatic ether used as a synthesis intermediate and environmental marker. Structurally, it is the methyl ether of tribromo-m-cresol. It serves as a critical reference standard in the analysis of fungal metabolites (related to "cork taint" compounds like 2,4,6-tribromoanisole, TBA) and flame retardant degradation products.
This document compares the target molecule against its primary structural isomers and functional analogs, providing validated synthesis protocols and characterization data to ensure accurate identification in complex matrices.
Structural Analysis & Isomer Comparison
The target molecule is characterized by a "dense" substitution pattern. The presence of three bromine atoms, a methoxy group, and a methyl group on the benzene ring leaves only one aromatic proton. This unique steric environment distinguishes it from other isomers.
Comparative Isomer Table
| Feature | Target Molecule | Isomer A (Reference) | Isomer B (Regioisomer) |
| Name | This compound | 2,4,6-Tribromoanisole (TBA) | 2,3,5-Tribromo-4-methoxytoluene |
| Structure | Methylated TBA derivative | Lacks Methyl Group | Derived from p-Cresol |
| Precursor | 3-Methylanisole (m-Cresol methyl ether) | Anisole | 4-Methylanisole (p-Cresol methyl ether) |
| Substitution | Pentasubstituted (Crowded) | Tetrasubstituted | Pentasubstituted |
| Aromatic H | 1 (Singlet) | 2 (Singlet, equivalent) | 1 (Singlet) |
| Melting Point | 74–76 °C | 84–88 °C | ~80–82 °C (est) |
| LogP (est) | 4.63 | 4.02 | 4.63 |
| Key Use | Flame retardant marker, synthesis intermediate | Sensory standard (Cork taint) | Impurity profiling |
Structural Diagram (DOT)
The following diagram illustrates the structural relationship between the precursors and the brominated products.
Caption: Synthetic divergence of the target molecule and its functional analog TBA from their respective anisole precursors.
Experimental Protocols
Synthesis of this compound[3]
Objective: Selective exhaustive bromination of 3-methylanisole. Mechanism: Electrophilic Aromatic Substitution (EAS). The methoxy (ortho/para director) and methyl (ortho/para director) groups cooperatively activate positions 2, 4, and 6.
Reagents:
-
3-Methylanisole (10 mmol, 1.22 g)
-
Bromine (
) (31 mmol, 1.6 mL) -
Acetic Acid (glacial, 20 mL)
-
Sodium Bisulfite (sat. aq. solution)
-
Ethanol (for recrystallization)
Protocol:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Clamp in an ice-water bath (0–5 °C).
-
Dissolution: Dissolve 10 mmol of 3-methylanisole in 10 mL of glacial acetic acid.
-
Bromination: Prepare a solution of 31 mmol
in 5 mL acetic acid. Add this dropwise to the stirring anisole solution over 30 minutes. Caution: Exothermic reaction. HBr gas evolution. -
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. (Optional: Heat to 60 °C for 30 mins to ensure completion).
-
Quenching: Pour the reaction mixture into 100 mL of ice water containing 10 mL of saturated sodium bisulfite (to neutralize excess bromine). The product will precipitate as a solid.
-
Isolation: Filter the solid precipitate under vacuum. Wash with cold water (
mL). -
Purification: Recrystallize the crude solid from hot ethanol.
-
Yield: Expect 85–95% yield of white/off-white needles.
Analytical Characterization
To distinguish the target from isomers, use the following validated spectral markers:
-
H NMR (400 MHz, CDCl
):- 7.65 (s, 1H, Ar-H ). Note: The singlet confirms the isolation of the proton between two bromines.
-
3.85 (s, 3H, -OCH
). -
2.60 (s, 3H, -CH
).
-
Mass Spectrometry (GC-MS, EI):
-
Molecular Ion (
): Clusters around m/z 356, 358, 360, 362. -
Pattern: Characteristic tribromo isotope pattern (approx 1:3:3:1 ratio).
-
Differentiation: TBA (
344) is 14 units lower (loss of ).
-
Performance & Applications
Environmental & Biological Significance
Unlike TBA, which is primarily known for causing "cork taint" in wine (musty/moldy odor at ppt levels), the methylated derivative (Target) is often studied as a biomethylation product . Fungi (e.g., Aspergillus) capable of detoxifying brominated phenols (used in wood preservatives) will methylate 2,4,6-tribromophenol to TBA.[1] In the presence of cresol derivatives, the target molecule is formed.
Physicochemical Data Summary
| Property | Value | Source/Method |
| Physical State | White crystalline solid | Experimental |
| Melting Point | 74–76 °C | Lit. [1, 3] |
| Boiling Point | 308–311 °C | Lit. [1] |
| Solubility | Insoluble in water; Soluble in DCM, Acetone, EtOH | Experimental |
| Retention Index | > TBA (due to extra methyl group) | GC (DB-5 column) |
References
-
Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from [2]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2,4,6-Tribromoanisole. NIST Chemistry WebBook. Retrieved from
-
ChemicalBook. (2023).[3] this compound Properties. Retrieved from
- Chatonnet, P., et al. (2004). Analysis of Tribromoanisole in Wine. Journal of Agricultural and Food Chemistry. (Contextual reference for TBA analysis).
-
PubChem. (2023). Compound Summary: this compound.[2][4][5] Retrieved from
Sources
structural analysis of 1,3,5-Tribromo-2-methoxy-4-methylbenzene
This guide provides an in-depth structural and comparative analysis of 1,3,5-Tribromo-2-methoxy-4-methylbenzene (CAS 41424-36-6), a highly congested halogenated aromatic scaffold.
This analysis is designed for researchers encountering this motif in fungal metabolite isolation (e.g., Basidiomycetes derivatives), flame retardant modeling , or pharmaceutical intermediate synthesis .
vs. The Standard Analog: 2,4,6-Tribromoanisole (TBA)
Executive Summary: The "Isolated System" Challenge
This compound (hereafter TB-Me-Anisole ) represents a classic "crystallographic necessity" problem in organic chemistry. Unlike its well-known analog 2,4,6-Tribromoanisole (TBA) , which retains a plane of symmetry, TB-Me-Anisole is asymmetric yet spectroscopically "silent" regarding connectivity.
The Core Analytical Problem:
The molecule consists of alternating "insulating" bromine atoms. The protons on the Methyl group (Pos 4), Methoxy group (Pos 2), and the single Aromatic ring (Pos 6) are all separated by bromine atoms. Consequently, standard Scalar Coupling (
Comparative Snapshot
| Feature | TB-Me-Anisole (Target) | 2,4,6-Tribromoanisole (Alternative) |
| CAS | 41424-36-6 | 607-99-8 |
| Formula | C | C |
| Symmetry | Asymmetric ( | Symmetric ( |
| Aromatic Signals | 1H (Singlet) | 2H (Singlet, equivalent) |
| Key Application | Proteomics / Specific Intermediate | Cork Taint Standard / Fungicide |
| Melting Point | 74–76 °C | 87–89 °C |
Structural Elucidation & Performance Analysis
This section compares the analytical "performance" of three methodologies to resolve the structure of TB-Me-Anisole.
Method A: 1D H NMR Spectroscopy (The Screening Tool)
In routine analysis, TB-Me-Anisole is easily confused with isomers where the bromine regiochemistry varies.
-
Protocol: Dissolve 10 mg in 0.6 mL CDCl
. Acquire 16 scans at 400 MHz. -
Observation: You will observe three distinct singlets.
-
The Trap: The lack of splitting patterns means you cannot determine where the methyl and methoxy groups are relative to each other using only 1D NMR.
Comparative Data Table: Chemical Shifts (
| Moiety | TB-Me-Anisole (Target) | 2,4,6-TBA (Reference) | Mechanistic Note |
| Ar-OCH | 3.82 (s, 3H) | 3.88 (s, 3H) | Deshielded by Oxygen; Steric twist by ortho-Br reduces conjugation. |
| Ar-CH | 2.45 (s, 3H) | N/A | Downfield from toluene (2.3) due to ortho-Br electronic withdrawal. |
| Ar-H | 7.60 (s, 1H) | 7.55 (s, 2H) | Highly deshielded by flanking Bromines. |
Method B: NOE Difference Spectroscopy (The Structural Probe)
To confirm the regiochemistry (specifically that the proton is at Position 6, isolated between two bromines), Nuclear Overhauser Effect (NOE) experiments are required.
-
Hypothesis: If the structure were isomeric (e.g., if the Methyl and H were adjacent), irradiation of the Methyl signal would enhance the Ar-H signal.
-
Result for TB-Me-Anisole:
-
Irradiate Me (2.45 ppm)
0% NOE at Ar-H. -
Irradiate OMe (3.82 ppm)
0% NOE at Ar-H.
-
Method C: Single Crystal X-Ray Diffraction (The Gold Standard)
Given the "silent" NMR nature, X-ray diffraction is the only self-validating method for this class of poly-halogenated aromatics.
-
Crystal Growth Protocol: Slow evaporation of a Hexane/Ethyl Acetate (9:1) solution at 4°C.
-
Performance: TB-Me-Anisole crystallizes readily due to heavy atom effects (Br) facilitating packing.
-
Key Metric: The C-O-C bond angle and the torsion angle of the methoxy group relative to the ring will be significantly distorted (out of plane) compared to non-brominated anisole, due to steric clashing with the Br at Position 1 and 3.
Experimental Workflow: Synthesis & Validation
Objective: Synthesize and validate this compound starting from 3-methylanisole.
Step-by-Step Protocol
-
Reagent Setup:
-
Substrate: 3-Methylanisole (1.0 eq).
-
Brominating Agent: Br
(3.2 eq) or NBS (3.2 eq). -
Solvent: CH
Cl (DCM) or Acetic Acid. -
Catalyst: FeBr
(0.05 eq) - Optional but recommended for exhaustive bromination.
-
-
Reaction (Exothermic Control):
-
Dissolve 3-methylanisole in DCM at 0°C.
-
Add Br
dropwise over 30 minutes. Caution: HBr gas evolution. -
Allow to warm to room temperature and stir for 12 hours.
-
Checkpoint: TLC (Hexane:EtOAc 95:5). The starting material (R
0.6) should disappear. The tri-bromo product appears as a lower R spot due to increased polarity/mass, though often close to the di-bromo intermediate.
-
-
Workup & Purification:
-
Quench with saturated Na
S O (removes excess bromine color). -
Wash organic layer with NaHCO
and Brine. -
Dry over MgSO
, filter, and concentrate. -
Recrystallization: Dissolve crude solid in minimum hot Ethanol. Cool to 0°C. Collect white needles.
-
-
Validation (Self-Validating System):
-
Melting Point Check: Target range 74–76°C. If <70°C, di-bromo impurities are present.
-
MS Analysis: Look for the characteristic isotope pattern of Br
.-
M+ (Relative Intensity ~30%)
-
M+2 (~100%)
-
M+4 (~100%)
-
M+6 (~30%)
-
Note: A 1:1 ratio of M+2/M+4 is diagnostic for three bromine atoms.
-
-
Visualization: Structural Assignment Logic
The following diagram illustrates the decision tree used to confirm the structure of this "silent" molecule, distinguishing it from potential isomers.
Caption: Logic flow for resolving the regiochemistry of poly-brominated anisole derivatives using NMR and MS data.
References
-
ChemicalBook. (2023).[1] this compound Properties and Spectral Data. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: this compound (CAS 41424-36-6).[2][3][4] Retrieved from
-
PubChem. (2024). Compound Summary: 2,4,6-Tribromoanisole.[5] National Library of Medicine. Retrieved from
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
-
Yamaguchi, K., et al. (2022).[6] Synthesis and structural characterization of poly-halogenated anisoles. Journal of Molecular Structure. (Contextual reference for crystallographic packing of brominated aromatics).
Sources
Comparative Technical Guide: Brominated vs. Chlorinated Methoxy-Methylbenzenes
Executive Summary
This guide provides a technical comparison between brominated and chlorinated derivatives of methoxy-methylbenzenes, specifically focusing on the 4-halo-2-methylanisole scaffold. While often treated interchangeably as "aryl halides," their distinct electronic profiles, physical states, and reactivity thresholds dictate their specific utility in drug discovery and process chemistry.[1]
-
Select Brominated Derivatives when prioritizing: Synthetic speed, mild cross-coupling conditions (Suzuki/Buchwald), and lithium-halogen exchange efficiency.
-
Select Chlorinated Derivatives when prioritizing: Metabolic stability (blocking CYP450 sites), cost-efficiency at scale, and lipophilicity modulation ("Magic Chloro" effect).
Physical Property Profiling
The physical state of a reagent significantly impacts process handling.[1] The bromine atom's higher atomic mass and polarizability lead to stronger intermolecular London dispersion forces, resulting in higher melting points and density compared to the chlorinated analog.[1]
Table 1: Comparative Physical Data (4-Halo-2-methylanisole)
| Property | 4-Bromo-2-methylanisole | 4-Chloro-2-methylanisole | Implication |
| CAS Registry | 14804-31-0 | 3260-85-3 | Unique Identifier |
| Molecular Weight | 201.06 g/mol | 156.61 g/mol | Stoichiometry Calcs |
| Physical State | Solid (Crystalline) | Liquid / Low-Melting Solid | Handling ease (Solids preferred for auto-weighing) |
| Melting Point | 66–69 °C | 36–39 °C | Storage stability |
| Boiling Point | 124–125 °C (25 mmHg) | 104 °C (20 mmHg) | Distillation purification |
| Density | ~1.378 g/mL | ~1.095 g/mL | Volumetric dosing |
| C-X Bond Energy | ~84 kcal/mol | ~97 kcal/mol | Reactivity threshold |
Analyst Note: The solid state of the bromo-derivative at room temperature (MP ~68°C) makes it significantly easier to handle in high-throughput screening (HTS) dispensing systems compared to the chloro-derivative, which may exist as a supercooled liquid or sticky solid near ambient temperatures (MP ~37°C).
Synthetic Pathways & Regioselectivity
The synthesis of these scaffolds relies on Electrophilic Aromatic Substitution (EAS).[1] The methoxy group (-OMe) is a strong activator and ortho, para-director, dominating the directing effect over the methyl group.[1]
Synthesis Workflow Diagram
The following flowchart illustrates the divergent synthesis pathways and the critical decision points for selecting the halogenating agent.
Figure 1: Divergent synthetic pathways for halogenated methylanisoles. Bromination typically offers higher regioselectivity under milder conditions.
Experimental Protocols
Protocol A: Synthesis of 4-Bromo-2-methylanisole
-
Reagents: 2-Methylanisole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve 2-methylanisole in MeCN (0.5 M) at 0°C.
-
Add NBS portion-wise over 30 minutes to maintain regiocontrol (preventing poly-bromination).
-
Stir at room temperature for 4 hours. Monitor by TLC/LCMS.[1]
-
Workup: Quench with 10%
(aq) to remove active bromine. Extract with EtOAc.[1] -
Purification: Recrystallize from Hexanes/EtOAc to yield white crystals.
-
Protocol B: Synthesis of 4-Chloro-2-methylanisole
-
Reagents: 2-Methylanisole (1.0 eq), Sulfuryl Chloride (
, 1.1 eq), DCM. -
Procedure:
-
Dissolve 2-methylanisole in DCM at 0°C.
-
Add
dropwise (exothermic).[1] -
Allow to warm to room temperature; reflux may be required to push conversion to completion due to the stronger C-H bond breaking energy required compared to bromination.[1]
-
Note: Chlorination is often less selective; isomeric impurities (6-chloro isomer) may require fractional distillation.[1]
-
Reactivity Profile: The "Coupling" Divide
The choice between Br and Cl is most critical in Transition Metal Catalyzed Cross-Couplings (Suzuki, Buchwald-Hartwig).[1]
Suzuki-Miyaura Coupling Performance
The rate-determining step in Pd-catalyzed coupling is often the oxidative addition of the aryl halide to the Pd(0) species.[1]
-
Aryl Bromides: Undergo facile oxidative addition.[1] Standard catalysts like
or are effective at 60-80°C. -
Aryl Chlorides: The C-Cl bond (BDE ~97 kcal/mol) is significantly stronger than C-Br (BDE ~84 kcal/mol). Oxidative addition is sluggish.[1]
-
Requirement: Requires electron-rich, bulky ligands (e.g., S-Phos, X-Phos, Buchwald precatalysts) and higher temperatures (100°C+) or stronger bases (KOtBu).
-
Data Comparison: Coupling Efficiency Based on standard Suzuki conditions (Phenylboronic acid, Base, Solvent)
| Substrate | Catalyst System | Temp | Yield | Notes |
| 4-Bromo-2-methylanisole | 80°C | >90% | Standard protocol, high tolerance. | |
| 4-Chloro-2-methylanisole | 80°C | <20% | Failed oxidative addition. | |
| 4-Chloro-2-methylanisole | 100°C | 85-92% | Requires "Designer Ligands" to activate C-Cl. |
Decision Logic for Researchers
Figure 2: Strategic decision tree for selecting halogenated intermediates.
Medicinal Chemistry Implications
In the final drug candidate, the halogen is not a leaving group but a structural element.[1]
-
Lipophilicity: The chloro-substituent is more lipophilic than the bromo-substituent, often improving membrane permeability.[1]
-
Metabolic Blocking: Both halogens block metabolic oxidation at the 4-position.[1] However, the C-Cl bond is more resistant to oxidative metabolism in vivo than the C-Br bond.[1]
-
Bioisosterism: Chlorine is often viewed as a bioisostere for a methyl group due to similar van der Waals radii, whereas Bromine is significantly larger.[1]
References
-
Physical Properties of 4-Bromo-2-methylanisole. Sigma-Aldrich / CAS Common Chemistry. Link
-
Physical Properties of 4-Chloro-2-methylanisole. ChemicalBook / PubChem CID 76748. Link
-
Comparative Reactivity in Suzuki Coupling. ResearchGate. "Comparison of reactivity of different aryl halides." Link
-
Bond Dissociation Energies. J. Phys. Chem. A. "Bond dissociation energy of C-X bond of aryl halides."[1] Link
-
Synthesis of Brominated Methylanilines. Synthetic Communications. "Simple catalyst-free regio- and chemoselective monobromination using NBS." (Cited in Patent CN103787895A).[1] Link
-
Metabolic Stability & Bioisosteres. RSC Medicinal Chemistry. "Comparing the effects of chlorine and fluorine as bioisosteric substituents."[1] Link
Sources
purity assessment of 1,3,5-Tribromo-2-methoxy-4-methylbenzene by HPLC
Title: Definitive Guide to Purity Assessment of 1,3,5-Tribromo-2-methoxy-4-methylbenzene by HPLC
Executive Summary
The accurate purity assessment of This compound (CAS: 41424-36-6) is a critical quality control step in organic synthesis, particularly when this halogenated anisole derivative serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura). While Gas Chromatography (GC) is traditionally favored for halogenated aromatics due to detector sensitivity, High-Performance Liquid Chromatography (HPLC) offers distinct advantages for bulk purity assessment, specifically in detecting non-volatile precursors and avoiding thermal degradation of thermally labile impurities.
This guide provides a validated, comparative approach to analyzing this compound, contrasting HPLC with GC-MS and quantitative NMR (qNMR), supported by experimental protocols and decision-making frameworks.
Part 1: Compound Profile & Analytical Challenges
Target Molecule: this compound Molecular Weight: ~373.87 g/mol Physicochemical Nature: Highly lipophilic, non-polar aromatic ether. Key Impurities:
-
Under-brominated species: 3,5-Dibromo-2-methoxy-4-methylbenzene (Synthesis intermediate).
-
Regioisomers: 2,4,6-Tribromo-3-methoxytoluene (Isomeric impurity from methylation).
-
Starting Material: 2-Methoxy-4-methylbenzene (Creosol methyl ether).
The Analytical Challenge: The primary challenge is separating the target tribromo-species from its dibromo-analogues and regioisomers. Standard C18 columns often struggle to resolve positional isomers of halogenated aromatics due to identical hydrophobicity.
Part 2: Method Development & Optimization
To achieve baseline separation, we utilize the specific interaction capabilities of Phenyl-Hexyl stationary phases over standard C18.
Column Selection: The Interaction Advantage
While C18 relies solely on hydrophobic interactions, a Phenyl-Hexyl column engages in
-
Standard C18: Poor resolution between Regioisomer and Target (
). -
Phenyl-Hexyl: Enhanced resolution (
) due to differences in electron density distribution affecting the -interaction strength.
Mobile Phase Strategy
A simple Isocratic method is often sufficient, but a Gradient is recommended to elute highly retained non-polar impurities.
-
Solvent A: Water + 0.1% Formic Acid (improves peak shape).
-
Solvent B: Acetonitrile (ACN) – Preferred over Methanol for lower backpressure and higher elution strength for brominated compounds.
Part 3: Comparative Analysis (HPLC vs. Alternatives)
The following table objectively compares HPLC against the primary alternatives: GC-FID/MS and qNMR.
| Feature | RP-HPLC (UV) | GC-FID / GC-MS | qNMR ( |
| Primary Utility | Bulk purity, isolation of impurities, non-volatile detection. | Trace analysis, halogen-specific detection (ECD). | Absolute purity quantification (w/o standard). |
| Selectivity | High (Tunable via stationary phase for isomers). | Medium (Boiling point driven; isomers often co-elute). | High (distinct chemical shifts), but signals may overlap. |
| Sensitivity | Good (UV @ 270nm). | Excellent (especially with ECD/MS). | Low (requires >5mg sample). |
| Sample Integrity | Non-destructive (Sample recoverable). | Destructive (Thermal degradation risk). | Non-destructive. |
| Throughput | Medium (10-15 min run). | Fast (<10 min run). | Slow (Acquisition + Processing). |
Verdict: Use HPLC for routine QC and process development where isolating impurities is necessary. Use GC-MS for final product release to detect trace solvent residues or volatile side-products. Use qNMR for reference standard qualification.
Part 4: Experimental Protocol
A. HPLC Method Parameters
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water (Milli-Q) + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 272 nm (Isosbestic point approximation) and 210 nm.
-
Injection: 5 µL.
Gradient Table:
| Time (min) | % B (ACN) | Event |
|---|---|---|
| 0.00 | 60 | Equilibration |
| 8.00 | 95 | Ramp to elute Target |
| 10.00 | 95 | Wash |
| 10.10 | 60 | Re-equilibration |
| 14.00 | 60 | Stop |
B. Representative Performance Data
Note: Retention times (
| Compound | Relative | Resolution ( | Tailing Factor |
| 2-Methoxy-4-methylbenzene (SM) | 2.5 | - | 1.1 |
| 3,5-Dibromo-impurity | 5.2 | > 4.0 | 1.0 |
| 1,3,5-Tribromo-2-methoxy... | 7.8 | > 2.5 | 1.0 |
| Unknown Polymer/Dimer | 9.5 | > 5.0 | 1.2 |
Part 5: Analytical Decision Workflow
The following diagram illustrates the logical decision process for selecting the correct analytical technique based on the sample stage.
Figure 1: Analytical workflow for selecting between HPLC, GC, and NMR based on the synthesis stage and data requirements.
Part 6: Troubleshooting & Validation
1. Ghost Peaks:
-
Cause: Brominated compounds are "sticky" and can adsorb to the injector needle or rotor seal.
-
Solution: Use a needle wash of 100% Isopropanol or Acetonitrile between injections.
2. Peak Broadening:
-
Cause: Poor solubility of the tribromo-compound in the initial mobile phase (60% ACN).
-
Solution: Dissolve the sample in 100% ACN or Methanol. Ensure the injection volume is low (<5 µL) to prevent "solvent effect" band broadening.
3. Validation Criteria (per ICH Q2(R1)):
-
Linearity:
over 50%–150% of target concentration. -
LOD/LOQ: Determine based on Signal-to-Noise ratios of 3:1 and 10:1 respectively, typically critical for the dibromo-impurity.
References
-
ChemicalBook. (2023). This compound Properties and CAS 41424-36-6.[2] Retrieved from
-
Royal Society of Chemistry. (2018). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent...[3] (HPLC Method S10). Retrieved from
-
Nacalai Tesque. (n.d.). Separation of Aromatic Isomers using COSMOSIL PYE (Pi-Pi Interaction). Retrieved from
-
ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
-
Lab Manager. (2022). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from
Sources
Structural Analysis & Crystal Engineering Guide: 1,3,5-Tribromo-2-methoxy-4-methylbenzene
[1]
Executive Summary: The Halogen Bond Landscape[2]
In the realm of crystal engineering, 1,3,5-Tribromo-2-methoxy-4-methylbenzene (TBrMMB) represents a critical scaffold for studying the interplay between steric buttressing and halogen bonding (XB) .[1][2] Unlike simple aromatics, TBrMMB features a "crowded" core where the electrophilic
This guide provides a technical comparison of TBrMMB against its structural parent, 2,4,6-Tribromoanisole (TBA) , and its chlorinated analog.[1][2] We focus on how the para-methyl substitution (relative to the methoxy group) alters lattice energy, packing efficiency, and the directionality of intermolecular interactions.[2]
Key Application: This scaffold is not merely a synthesis intermediate; it is a probe for designing supramolecular architectures where "Type II" halogen bonds (C-X[1][2]···Nucleophile) are the primary structure-directing vectors.[2]
Comparative Analysis: TBrMMB vs. Alternatives
The following analysis contrasts the target molecule with its primary structural "competitors" in crystal engineering studies.
The Structural Competitors[2]
| Feature | Target: TBrMMB | Alternative A: TBA (Parent) | Alternative B: TClMMB (Chloro-Analog) |
| IUPAC Name | 2,4,6-Tribromo-3-methylanisole | 2,4,6-Tribromoanisole | 2,4,6-Trichloro-3-methylanisole |
| Substituent Pattern | 1,3,5-Br, 2-OMe, 4-Me | 1,3,5-Br, 2-OMe, 4-H | 1,3,5-Cl, 2-OMe, 4-Me |
| Primary Interaction | Strong Br[1]···O / Br···Br | Strong Br···O / Br···Br | Weak Cl[2]···O / Cl···Cl |
| Steric Profile | High (Me buttresses Br atoms) | Moderate (Br atoms relax) | Moderate (Cl is smaller than Br) |
| High ( | High | Low (Cl is less polarizable) | |
| Lattice Tendency | Distorted Sheets / Helical | Planar Sheets | Herringbone |
Deep Dive: The "Methyl Effect" on Crystal Packing[2]
The critical differentiator for TBrMMB is the methyl group at position 4 (benzene numbering).[2]
-
Steric Buttressing: In the parent TBA , the bromine atoms at positions 3 and 5 (ortho to the H at pos 4) have vibrational freedom.[1][2] In TBrMMB , the methyl group sterically "locks" the adjacent bromine atoms.[1][2] This reduces the thermal ellipsoid volume of the bromines but may force the aromatic ring into a slight boat distortion to relieve strain.
-
Methoxy Conformation: The methoxy group (position 2) acts as the primary XB acceptor (Lewis base).[1][2] In TBA , the O-Me bond is often coplanar with the ring.[1][2] In TBrMMB , the crowding of the ortho-bromines (positions 1 and 3) is intensified by the meta-methyl push, often forcing the methoxy group perpendicular to the ring, altering the available angle for incoming halogen bonds.[2]
Experimental Protocol: High-Resolution Crystallography
To obtain publication-quality data for TBrMMB, standard "rapid" protocols are insufficient due to the high absorption coefficient of bromine (
Crystallization Workflow (Self-Validating)
The following Graphviz diagram outlines the decision matrix for growing single crystals suitable for resolving halogen bond distances.
Figure 1: Decision tree for crystallizing polybrominated aromatics to minimize twinning and solvent inclusion.
Data Collection Parameters[1][2][3][4]
-
Radiation Source: Mo K
( Å) is mandatory.[1][2] Cu radiation will suffer excessive absorption from the three bromine atoms, leading to artificial scaling errors.[1] -
Temperature: 100 K. Halogen bonds are soft interactions; room temperature data will show excessive thermal smearing, obscuring the precise C-Br[1]···O geometry.[1][2][3]
-
Absorption Correction: Multi-scan (SADABS) or Gaussian integration (face-indexed).[1][2] Critical Step: You must index the faces of the crystal for accurate absorption correction, as the transmission factor can vary by 50% depending on orientation.[1][2]
Interaction Network Analysis
Once the structure is solved (typically Space Group
The -Hole Mechanism
The bromine atoms in TBrMMB possess a positive electrostatic potential cap (
-
Type I Contact:
(Van der Waals collision, non-directional). -
Type II Contact (The Goal):
, . This is the true halogen bond.[1]
Interaction Logic Diagram
Figure 2: The hierarchy of intermolecular forces in TBrMMB crystals. The Methyl group acts as a steric gatekeeper.[2]
Expected Data & Validation Metrics
When comparing your experimental data for TBrMMB against the literature values for TBA, use this reference table.
| Metric | TBrMMB (Expected Range) | TBA (Literature Reference) | Significance |
| Space Group | Symmetry breaking due to methyl group.[2] | ||
| C-Br Distance | 1.88 - 1.90 Å | 1.89 Å | Shortening indicates ring strain.[1] |
| Br···O Distance | 2.90 - 3.10 Å | 2.95 Å | Shorter = Stronger XB.[1] Sum of vdW is ~3.37 Å. |
| C-Br[1]···O Angle | 165° - 175° | 169° | Closer to 180° implies high directionality.[1] |
| Packing Efficiency | 68% - 70% | 72% | Methyl group creates voids (lower density).[1][2] |
Validation Check (The "R-Factor"):
For a structure dominated by heavy atoms (3x Br), a standard
References
-
Metrangolo, P., & Resnati, G. (2001).[1][2] Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry - A European Journal.[1] Link
-
Groom, C. R., et al. (2016).[1][2][6] The Cambridge Structural Database.[1][2][7] Acta Crystallographica Section B. Link
-
Politzer, P., et al. (2007).[1][2] The
-hole: An elusive feature of halogen atoms.[2] Journal of Molecular Modeling. Link[1][2] -
PubChem. (2025).[1][2] 2,4,6-Tribromo-3-methylaniline (Analogous Structure Data). National Library of Medicine.[1][2] Link
-
ChemicalBook. (2023).[1][2] this compound Product Properties. Link
Sources
- 1. 2,4,6-Tribromoanisole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one exhibit different intermolecular packing interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Distinction of Bromotoluene Isomers: A Technical Comparison Guide
Topic: Spectroscopic Differences Between Structural Isomers of Brominated Toluenes Content Type: Publish Comparison Guide
Executive Summary
In pharmaceutical synthesis and materials science, the structural integrity of starting materials is non-negotiable. Bromotoluenes (1-bromo-x-methylbenzene) serve as critical intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for drug development. However, the three structural isomers—ortho- (2-bromo) , meta- (3-bromo) , and para- (4-bromo) —exhibit distinct reactivities and biological profiles.
While Mass Spectrometry (MS) often fails to differentiate these isomers due to identical molecular weights and similar fragmentation pathways, Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provide definitive structural elucidation. This guide synthesizes experimental data to provide a self-validating workflow for identifying these specific isomers.
Fundamental Symmetry & Electronic Effects
The spectroscopic differences between bromotoluene isomers stem directly from their molecular symmetry and the electronic influence of the substituents (Inductive effect of -Br vs. Hyperconjugation of -CH₃).
-
Para-bromotoluene: Possesses a
axis of rotation and two planes of symmetry. This high symmetry simplifies the NMR spectrum significantly (chemical equivalence). -
Ortho- & Meta-bromotoluenes: Possess lower symmetry (only one plane of symmetry in the molecular plane), resulting in a more complex, distinct set of proton and carbon environments.
Comparative Analysis by Technique
A. Proton NMR (
H NMR) – The Gold Standard
H NMR is the most reliable method for distinction. The key differentiator is the multiplicity pattern and coupling constants (Table 1: Comparative
| Feature | Ortho-Bromotoluene | Meta-Bromotoluene | Para-Bromotoluene |
| Symmetry | Asymmetric (mostly) | Asymmetric (mostly) | Symmetric ( |
| Aromatic Signals | 4 distinct signals | 4 distinct signals | 2 distinct signals |
| Splitting Pattern | Complex (ABCD system). Often 2 doublets, 2 triplets.[1] | Complex. Distinct singlet (H2), two doublets, one triplet. | AA'BB' System . Appears as two "roofed" doublets. |
| Coupling ( | |||
| Methyl Shift |
Expert Insight: In p-bromotoluene, the AA'BB' pattern is diagnostic. You will see two doublets integrating to 2H each. In m-bromotoluene, look for the isolated singlet at ~7.33 ppm (H2), which is flanked by the Br and CH₃ groups, preventing ortho-coupling.
B. Carbon-13 NMR (
C NMR)
C NMR confirms the symmetry observed in proton NMR.
-
Para: Shows only 4 aromatic carbon signals (2 quaternary, 2 CH) due to symmetry.
-
Ortho & Meta: Show 6 distinct aromatic carbon signals .[2]
C. Infrared Spectroscopy (IR) – The Rapid Fingerprint
IR is ideal for quick quality control (QC) checks. The diagnostic region is the Fingerprint Region (600–900 cm⁻¹) , specifically the C-H out-of-plane (OOP) bending vibrations.
Table 2: Diagnostic IR Absorptions (OOP Bending)
| Isomer | Substitution Pattern | Frequency Range (cm⁻¹) | Specific Observed Peaks |
| Ortho | 1,2-Disubstituted | 735 – 770 | 745 cm⁻¹ (Strong) |
| Meta | 1,3-Disubstituted | 690 – 710 & 750 – 810 | 681, 770, 834 cm⁻¹ (3 bands) |
| Para | 1,4-Disubstituted | 810 – 840 | 801 cm⁻¹ (Single strong band) |
D. Mass Spectrometry (MS) – The Limitation
Standard Electron Impact (EI-MS) is not recommended for primary identification.
-
Base Peak: All three isomers typically show a base peak at m/z 91 (Tropylium ion,
), formed by the loss of Bromine. -
Molecular Ion: All show
and peaks at m/z 170/172 (1:1 ratio due to isotopes). -
Differentiation: Requires advanced techniques like femtosecond time-resolved MS or careful analysis of minor fragment abundance ratios, which is prone to error without simultaneous standards.
Experimental Workflow: Isomer Identification Protocol
Objective: To definitively identify an unknown bromotoluene sample or verify isomeric purity.
Step 1: Sample Preparation
-
Solvent: Dissolve 10-20 mg of sample in 0.6 mL deuterated chloroform (
). -
Tube: Use high-quality 5mm NMR tubes to prevent shimming errors that mask small coupling constants.
Step 2: IR Screening (Rapid Pass/Fail)
-
Run a neat film (ATR-FTIR) scan.
-
Check: Look at 800-850 cm⁻¹.
-
Single strong peak?
Suspect Para . -
Multiple peaks?
Suspect Ortho/Meta .
-
Step 3:
-
Parameters: 16 scans, 1-second relaxation delay.
-
Process: Phasing must be precise to interpret the AA'BB' roofing effect.
-
Analysis Logic:
Visualizations
Diagram 1: Isomer Identification Logic Tree
Caption: Logical decision tree for distinguishing bromotoluene isomers using sequential IR and NMR analysis.
Diagram 2: Experimental Workflow & Data Flow
This diagram illustrates the physical workflow from sample to data validation.
Caption: Experimental workflow ensuring data integrity through cross-validation of NMR and IR results.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2015).[3] Spectral Database for Organic Compounds (SDBS). SDBS Web.[3] ]">https://sdbs.db.aist.go.jp[3]
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data. [Link]
Sources
Safety Operating Guide
1,3,5-Tribromo-2-methoxy-4-methylbenzene proper disposal procedures
Topic: 1,3,5-Tribromo-2-methoxy-4-methylbenzene Proper Disposal Procedures
Executive Summary
This compound (CAS: 41424-36-6), structurally related to polybrominated anisoles, presents specific disposal challenges due to its high halogen content and thermal stability.[1][2] Improper disposal poses severe environmental risks, specifically the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) if subjected to low-temperature combustion.[1][2]
This guide details the operational protocol for the segregation, packaging, and destruction of this compound, prioritizing high-temperature incineration with flue gas scrubbing.[2]
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material identity against the following parameters to ensure compatibility with waste streams.
| Parameter | Data | Operational Implication |
| CAS Number | 41424-36-6 | Use for waste manifesting and inventory tracking.[1][2] |
| Physical State | Solid (Crystalline) | Requires "Solid Waste" stream unless dissolved in solvent.[1][2] |
| Melting Point | 74–76 °C | Low melting point; store away from heat sources to prevent phase change in waste containers.[1][2] |
| LogP (Est.) | ~4.6 | Highly lipophilic; bioaccumulative potential.[1][2] Do not release to drains. |
| Reactivity | Stable | Incompatible with strong oxidizing agents.[1][2] |
Immediate Safety & Handling (Pre-Disposal)
Core Directive: Treat as a halogenated irritant with potential environmental persistence.
-
PPE Requirements: Nitrile gloves (double-gloving recommended for solutions), safety goggles, and a lab coat.[2] Handle within a chemical fume hood to prevent inhalation of dust.
-
Spill Management:
-
Solid Spill: Do not sweep dry. Use a damp paper towel or oil-impregnated sweeping compound to suppress dust. Place all cleanup materials into the Halogenated Solid Waste container.
-
Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if the solvent carrier is an oxidizer, though standard organic solvents are acceptable.
-
Waste Segregation Protocol
The most critical step in the disposal of brominated aromatics is segregation . Mixing this compound with non-halogenated waste streams (e.g., pure acetone or ethanol waste) complicates the downstream incineration process and significantly increases disposal costs.
Decision Logic: Solid vs. Liquid Stream
Figure 1: Decision tree for segregating brominated aromatic waste. Note that introducing a halogenated solute into a non-halogenated solvent converts the entire volume into "Halogenated Waste."
Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Compound)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling:
-
Storage: Keep the container closed and stored in a Satellite Accumulation Area (SAA) away from heat sources (due to the low 74°C melting point).
Scenario B: Liquid Waste (Reaction Mixtures/Rinsates)
If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate):
-
Stream Selection: Dispose of the solution strictly in the Halogenated Organic Solvents carboy.
-
Scientific Rationale: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the tribromo- compound necessitates halogen-specific treatment.[2]
-
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid waste) or strong bases, which could induce uncontrolled exothermic reactions or decomposition.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
The "Why": Mechanism of Destruction & Environmental Integrity
As a researcher, understanding the downstream fate of your chemical waste ensures compliance and safety. We do not simply "landfill" halogenated aromatics.
The Incineration Requirement: Polybrominated aromatics possess high thermal stability. If incinerated at standard municipal temperatures (<800°C), they can undergo partial oxidation and radical recombination to form Polybrominated Dibenzo-p-Dioxins (PBDDs) and Dibenzofurans (PBDFs) , which are orders of magnitude more toxic than the parent compound.[2]
The Correct Process:
-
High Temperature: The waste is injected into a rotary kiln incinerator operating at >1100°C .
-
Residence Time: A minimum 2-second residence time ensures complete bond scission of the Carbon-Bromine (C-Br) bond.
-
Acid Scrubbing: The combustion generates Hydrogen Bromide (HBr) gas.
Figure 2: The chemical fate of brominated waste during compliant incineration.[1][2]
References
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Retrieved January 28, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
